Tosedostat

Catalog No.
S548190
CAS No.
238750-77-1
M.F
C21H30N2O6
M. Wt
406.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tosedostat

CAS Number

238750-77-1

Product Name

Tosedostat

IUPAC Name

cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate

Molecular Formula

C21H30N2O6

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C21H30N2O6/c1-13(2)12-16(18(24)20(26)23-28)19(25)22-17(14-8-4-3-5-9-14)21(27)29-15-10-6-7-11-15/h3-5,8-9,13,15-18,24,28H,6-7,10-12H2,1-2H3,(H,22,25)(H,23,26)/t16-,17+,18+/m1/s1

InChI Key

FWFGIHPGRQZWIW-SQNIBIBYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-(2-(hydroxy(hydroxycarbamoyl)methyl)-4-methylpentanoylamino)-2-phenylethanoic acid cyclopentyl ester, CHR 2797, CHR-2797, CHR2797, tosedostat

Canonical SMILES

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2

Isomeric SMILES

CC(C)C[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC2CCCC2

The exact mass of the compound Tosedostat is 406.21039 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. It belongs to the ontological category of hydroxamic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action & Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Tosedostat is a synthetic peptidomimetic pro-drug that is converted intracellularly into its active acid form, CHR-79888 [1]. Its primary mechanism involves inhibiting the M1 family of aminopeptidase enzymes, including puromycin-sensitive aminopeptidase (PSA) and leukotriene A4 hydrolase (LTA4H) [1] [2].

Aminopeptidases are crucial for the final step of protein degradation, recycling amino acids from ubiquitinated proteins within the proteasome. By inhibiting these enzymes, this compound disrupts this recycling process, leading to a deprivation of free amino acids inside the cell [3]. This, in turn, triggers an amino acid starvation response, ultimately resulting in the suppression of protein synthesis, cell cycle arrest, and induction of apoptosis (programmed cell death) [3]. The compound has demonstrated potent anti-proliferative and anti-angiogenic effects in vitro and shows selectivity for transformed cancer cells over non-transformed cells [2].

The diagram below illustrates the sequence of its mechanism of action.

G Oral_Admin Oral Administration of this compound (Pro-Drug) Uptake Cellular Uptake Oral_Admin->Uptake Metabolism Hydrolysis to Active Metabolite (CHR-79888) Uptake->Metabolism Inhibition Inhibition of M1 Aminopeptidases (e.g., PSA, LTA4H) Metabolism->Inhibition Effect1 Disruption of Protein Degradation & Amino Acid Recycling Inhibition->Effect1 Effect2 Intracellular Amino Acid Deprivation Effect1->Effect2 Effect3 Activation of Amino Acid Starvation Response Effect2->Effect3 Outcome Suppression of Protein Synthesis & Induction of Apoptosis Effect3->Outcome

Summary of Key Clinical Evidence

The clinical development of this compound has yielded mixed results, highlighting the complexity of its application. The table below summarizes data from key clinical trials.

Trial Phase Patient Population Regimen Key Efficacy Findings Key Safety Findings
Phase 1 (Solid Tumors) [1] Advanced solid tumors (n=40) This compound monotherapy (10–320 mg daily) 1 partial response; 4 patients with stable disease >6 months. Recommended 240 mg/day for single-agent therapy. Dose-limiting toxicities (thrombocytopenia, dizziness, visual abnormalities) at 320 mg. Common toxicities: fatigue, diarrhea, peripheral edema, nausea, dizziness, constipation.
Phase 1/2 (AML/MDS) [1] Elderly/relapsed AML or MDS (Phase 1: n=16; Phase 2: n=41) This compound monotherapy (60–180 mg daily; 130 mg selected for Phase 2) 7/51 AML patients achieved complete marrow response; 7 achieved partial marrow response. Significant antileukemic activity. Dose-limiting toxicities: reversible thrombocytopenia, elevated ALT. Most common severe AE: reduced platelet count. 130 mg dose well-tolerated.
Phase 2 (OPAL) [1] Elderly relapsed/refractory AML (n=73 evaluable) This compound monotherapy (120 mg daily or 240 mg induction -> 120 mg maintenance) Activity observed at both dose schedules. Common AEs: febrile neutropenia, thrombocytopenia, fatigue, dyspnea, pneumonia. Treatment-related fatal AEs: acute hepatitis, respiratory failure, pneumonia, atrial fibrillation.
Randomized Phase 2 (HOVON 103) [4] Elderly AML >65 years (n=231) Standard "3+7" chemo (DNR/Ara-C) ± this compound (120 mg, days 1-21) CR/CRi rate: 64% (this compound) vs 69% (Control). 2-year OS: 18% (this compound) vs 33% (Control). Inferior EFS and OS with this compound addition. Increased early death rate from infections and higher incidence of atrial fibrillation in the this compound arm.

Experimental Protocols from Key Studies

For research purposes, here are the methodologies from pivotal this compound studies.

Phase 1/2 Study in AML/MDS (Monotherapy) [1]
  • Study Design: Phase 1 dose-finding followed by a Phase 2 expansion.
  • Patient Population: Elderly and/or relapsing patients with AML or MDS.
  • Intervention (Phase 1): Daily oral doses of this compound (60 mg, 90 mg, 130 mg, or 180 mg) to determine the dose for longer treatment. The primary endpoints were safety, tolerability, dose-limiting toxicity (DLT), and maximum tolerated dose (MTD).
  • Intervention (Phase 2): Once-daily this compound at 130 mg.
  • Duration: The total study duration was 12 weeks, with the first 4 weeks as the dose-finding/DLT phase.
  • Assessment: DLTs were defined as reversible thrombocytopenia and CTC grade 3 ALT elevation. The 130 mg dose was established as the most acceptable dose (MAD).
Randomized Phase 2 Study (HOVON 103) in Combination with Chemotherapy [4] [5]
  • Study Design: Prospective, open-label, multicenter, randomized phase II study.
  • Patient Population: Patients >65 years with AML or high-risk MDS (RAEB with IPSS ≥1.5) eligible for standard chemotherapy.
  • Intervention - Control Arm: Standard "3+7" induction therapy (daunorubicin for 3 days + cytarabine for 7 days), followed by a second cycle of cytarabine.
  • Intervention - Experimental Arm: Standard "3+7" chemotherapy plus oral this compound (120 mg daily on days 1-21 of cycle 1). In the second cycle, cytarabine was combined with this compound.
  • Primary Endpoint: Complete Remission (CR) rate.
  • Secondary Endpoints: Overall survival (OS), event-free survival (EFS), disease-free survival (DFS), and safety.

Research Implications and Future Directions

The journey of this compound underscores a common theme in oncology drug development: promising single-agent activity does not always translate to success in combination regimens. Future research may focus on:

  • Biomarker-Driven Patient Selection: Identifying specific genetic or molecular profiles in AML that predict sensitivity to aminopeptidase inhibition could help define a patient subgroup that would benefit from this compound [3].
  • Alternative Combinations: Exploring synergies with other drug classes, such as hypomethylating agents (e.g., azacitidine), for which in vitro synergy has been noted and some clinical studies have been initiated [1] [3].
  • Mechanism of Toxicity: Further investigation is needed to understand the underlying causes for the increased infectious complications and cardiac events (atrial fibrillation) observed when combined with intensive chemotherapy [4].

References

Drug Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Tosedostat (CHR-2797) is a synthetic, orally bioavailable small molecule peptidomimetic with an average molecular weight of 406.48 g/mol (chemical formula C21H30N2O6) [1] [2]. It acts as a pro-drug and is converted intracellularly by hydrolysis to its active metabolite, CHR-79888 [3]. This active form is a poorly membrane-permeant acid, leading to its accumulation within cells [4].

Primary Mechanism: The active metabolite CHR-79888 is a potent inhibitor of the M1 family of aminopeptidases [1]. Key enzymatic targets include:

  • Puromycin-sensitive aminopeptidase (PuSA/PuSA)
  • Leukotriene A4 hydrolase (LTA4H) [1] [5]
  • Aminopeptidase N (APN) and Leucine Aminopeptidase (LAP) [3]

The anti-tumor effects are linked to amino acid deprivation [4] [3]. By inhibiting aminopeptidases, this compound blocks the final step of the protein recycling pathway, depleting intracellular amino acid pools. This triggers an Amino Acid Deprivation Response (AADR), inhibits mTOR signaling, reduces protein synthesis, upregulates pro-apoptotic proteins like Noxa and CHOP, ultimately leading to apoptosis [5] [4] [3]. This mechanism shows selectivity for transformed cells over non-transformed cells [1] [4].

The diagram below illustrates this intracellular mechanism.

G cluster_0 Downstream Effects Tosedostat_Prodrug This compound (CHR-2797) Oral Prodrug Intracellular_Uptake Intracellular Uptake Tosedostat_Prodrug->Intracellular_Uptake Oral Administration Active_Metabolite Active Metabolite CHR-79888 Intracellular_Uptake->Active_Metabolite Ester Hydrolysis Enzyme_Inhibition Inhibition of M1 Aminopeptidases Active_Metabolite->Enzyme_Inhibition AA_Depletion Depletion of Intracellular Amino Acid Pools Enzyme_Inhibition->AA_Depletion Blocks Protein Recycling AADR Amino Acid Deprivation Response (AADR) AA_Depletion->AADR Downstream_Effects Downstream Effects AADR->Downstream_Effects mTOR_Inhibition Inhibition of mTOR Signaling AADR->mTOR_Inhibition Induces Reduced_Synthesis Reduced Protein Synthesis AADR->Reduced_Synthesis Induces Proapoptotic_Upregulation Upregulation of Pro-apoptotic Proteins (Noxa, CHOP) AADR->Proapoptotic_Upregulation Induces Apoptosis Induction of Apoptosis & Anti-tumor Activity Downstream_Effects->Apoptosis mTOR_Inhibition->Reduced_Synthesis

Intracellular mechanism of this compound leading to apoptosis via amino acid depletion.

Preclinical and Pharmacological Data

Enzyme Inhibition Profile The following table summarizes the in vitro inhibition data for this compound and its active metabolite against key enzymatic targets [5] [3].

Enzyme Target Inhibitor Form IC₅₀ / Potency Experimental Notes
Puromycin-sensitive aminopeptidase (PuSA) This compound (CHR-2797) Potent inhibitor [1] Identified as a primary target [1].
Leukotriene A4 hydrolase (LTA4H) This compound (CHR-2797) >1000 nM [3] Parent drug shows weak inhibition.
Leukotriene A4 hydrolase (LTA4H) CHR-79888 (active metabolite) 8 nM [3] Metabolite is a potent inhibitor.
Aminopeptidase N (APN) This compound (CHR-2797) 220 nM [3] -
Leucine Aminopeptidase (LAP) This compound (CHR-2797) 100 nM [3] -

Pharmacokinetic Properties Key PK parameters from early-phase clinical trials are summarized below [6] [3].

Parameter This compound (CHR-2797) CHR-79888 (Active Metabolite)
Oral Bioavailability Orally bioavailable [6] Generated intracellularly [4]
Plasma Half-life (t₁/₂) ~1 to 3.5 hours [6] ~6 to 11 hours [6]
Systemic Exposure Dose-proportional increase in AUC and Cmax [6] Dose-proportional increase in AUC and Cmax [6]
Key Characteristic A pro-drug Poor membrane permeability, leading to intracellular accumulation [4]

Recommended Phase II Doses

  • Single-agent in solid tumors: 240 mg once daily [6] [3].
  • Single-agent in AML/MDS: 130 mg once daily was the Most Acceptable Dose (MAD); 180 mg was the Maximum Tolerated Dose (MTD) [3].

Experimental Protocols

For researchers, here are detailed methodologies for key experiments cited in the literature.

1. In Vitro Enzyme Inhibition Assays [5]

The core of profiling this compound involves measuring its inhibition of various aminopeptidases using fluorogenic or chromogenic substrates.

  • Leucine Aminopeptidase (LAP) Activity

    • Principle: Measures hydrolysis of the triptide Leu-Gly-Gly (LGG). The released glycine is detected spectrofluorometrically after derivatization with o-phthalaldehyde (OPA) in the presence of β-mercaptoethanol.
    • Procedure:
      • Suspend enzyme in 50 mM HEPES buffer (pH 8.0).
      • In a 96-well plate, mix 5 µL of diluted inhibitor/vehicle, 5 µL of enzyme (10 µg/mL), and 40 µL of 0.5 mM LGG substrate.
      • Incubate at 37°C for 90 minutes.
      • Stop the reaction by adding 200 µL of OPA/β-mercaptoethanol reagent.
      • Measure fluorescence (excitation 355 nm, emission 460 nm).
  • Puromycin-sensitive Aminopeptidase (PuSA) Activity

    • Principle: Uses the fluorogenic substrate Ala-AMC (7-amino-4-methylcoumarin). Enzymatic cleavage releases fluorescent AMC.
    • Procedure:
      • In an incubation tube, mix 20 µL of inhibitor/vehicle, 40 µL of 125 µM Ala-AMC (in 0.125 M Tris-HCl, pH 7.5), and 40 µL of enzyme.
      • Incubate at 37°C for 2 hours.
      • Stop the reaction with 100 µL of 3% (v/v) acetic acid.
      • Measure fluorescence.

2. Cell-based Proliferation and Apoptosis Assays [5]

  • Cell Proliferation (WST-1 Assay)

    • Principle: Measures the metabolic activity of cells, which correlates with cell number.
    • Procedure:
      • Plate cells in a 96-well plate and treat with this compound.
      • After incubation, add WST-1 reagent.
      • Measure the absorbance of the formazan product produced by cellular dehydrogenases.
  • Annexin V/Propidium Iodide (PI) Apoptosis Assay

    • Principle: Distinguishes between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
    • Procedure:
      • Harvest treated cells and wash with PBS.
      • Resuspend cells in binding buffer containing Annexin V-FITC and PI.
      • Incubate in the dark for 15 minutes.
      • Analyze by flow cytometry using 488 nm excitation; FITC fluorescence is collected with a 530/30 nm bandpass filter, and PI fluorescence with a 670 nm long-pass filter.

Clinical Development and Evidence Summary

The clinical development of this compound has primarily focused on acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), with some activity in solid tumors.

Key Clinical Trial Findings

Trial Phase Patient Population Key Findings Reference
Phase I Advanced solid tumors (n=40) DLT: Thrombocytopenia, dizziness, visual abnormalities at 320 mg. Recommended dose: 240 mg/day. 1 partial response (renal cell), 4 stable disease >6 months. [6] [3]
Phase Ib Advanced solid tumors + Paclitaxel (n=22) High incidence of paclitaxel infusion reactions. 3 partial responses, 12 stable disease >3 months. No PK interaction. [4] [3]
Phase I/II Elderly/relapsed AML or MDS (n=57) MTD: 180 mg; MAD: 130 mg. Efficacy (n=51 AML): 7 complete marrow responses, 3 complete remissions, 7 partial marrow responses. [3]
Phase II (OPAL) Elderly relapsed/refractory AML Demonstrated antileukemic activity. Common AEs: febrile neutropenia, thrombocytopenia, fatigue, dyspnea, pneumonia. [3]

Synergistic Combinations Preclinical and clinical data suggest this compound works synergistically with other agents:

  • Cytarabine (Ara-C): Showed strong synergy in primary AML cells in vitro [7].
  • Hypomethylating Agents (e.g., 5-azacitidine): Showed significant potential in combination [3].
  • Carboplatin and Paclitaxel: Demonstrated synergistic anti-tumor activity in preclinical models [1] [4].

Research Implications and Future Directions

Although this compound's clinical development has been discontinued [8], it remains a compound of significant research interest. Its novel mechanism of amino acid depletion presents a validated approach for oncology research. Future efforts may focus on:

  • Biomarker Discovery: Identifying predictive biomarkers for patient selection, such as specific aminopeptidase expression levels in tumors.
  • New Combination Strategies: Exploring rational combinations with other metabolic inhibitors or targeted therapies based on its mechanism.
  • Next-Generation Inhibitors: The knowledge gained from this compound can inform the design of more potent or selective aminopeptidase inhibitors.

References

Preclinical Rationale and Early Development

Author: Smolecule Technical Support Team. Date: February 2026

The development of Tosedostat was grounded in the biology of aminopeptidases, which are enzymes that cleave amino acids from proteins and peptides. These enzymes are crucial for regulating biologically active peptides, antigen presentation, and, most importantly, protein recycling within cells [1].

  • Mechanism of Action: this compound is a prodrug that is converted inside cells to its active form, CHR-79888. This metabolite accumulates intracellularly and potently inhibits a range of aminopeptidases [1]. In leukemia models, this inhibition blocks protein recycling, depriving the cancer cells of free amino acids. This triggers an Amino Acid Deprivation Response (AADR), which leads to the upregulation of pro-apoptotic proteins and inhibition of the mTOR signaling pathway, ultimately reducing protein synthesis and inducing apoptosis (programmed cell death) [2] [1].
  • Synergistic Potential: Preclinical studies indicated that this compound could work synergistically with various chemotherapeutic agents. This provided the rationale for its combination with standard chemotherapy in clinical trials [1].

Key Clinical Trial Outcomes

This compound has been investigated in several clinical trials, primarily in acute myeloid leukemia (AML) and solid tumors.

Trial Focus Key Findings Clinical Implications
Elderly AML (HOVON 103 Trial) [2] Addition of this compound to standard intensive chemotherapy ("3+7") did not improve outcomes. Complete Remission (CR/CRi): 64% (this compound) vs. 69% (Standard). 2-Year Overall Survival: 18% (this compound) vs. 33% (Standard). Higher rates of infectious deaths and atrial fibrillation in the this compound arm. Not recommended for this specific patient population and treatment regimen due to inferior survival and increased toxicity.
Advanced Solid Tumors (Phase Ib) [1] Combined with paclitaxel. Objective Response: 3 patients had a partial response; 12 had stable disease >3 months. High incidence of paclitaxel infusion reactions. Demonstrated some antitumor activity and a manageable safety profile, except for infusion reactions.

Emerging Research and Alternative Applications

Recent scientific investigations have explored other potential applications for this compound, revealing new dimensions of its biological activity.

  • Modulation of Opioid Signaling: A 2024 study reported that this compound, as an aminopeptidase N (APN) inhibitor, can synergize with the analgesic effect of morphine in preclinical models. The rationale is that by inhibiting enzymes like APN that break down endogenous enkephalins (natural pain-relieving peptides), this compound could enhance the body's own opioid signaling, potentially allowing for lower doses of morphine and reducing side effects [3] [4]. The diagram below illustrates this pathway.

G Enkephalin Signaling Pathway PENK Pro-enkephalin (PENK) Enk Enkephalins (e.g., Met-enkephalin) PENK->Enk Degradation Degradation by Aminopeptidases (APN/PSA) Enk->Degradation OR Opioid Receptors (MOR, DOR) Enk->OR Binds to Inactive Inactive Fragments Degradation->Inactive Analgesia Pain Relief (Analgesia) OR->Analgesia Inhibitor This compound (APN Inhibitor) Inhibitor->Degradation Inhibits

Experimental Protocol Insight

While the exact discovery-stage protocols are not published, early-phase clinical trials provide details on the methodologies used to evaluate this compound's safety and efficacy. The following workflow is based on the design of a Phase Ib dose-escalation study [1].

G Phase Ib Trial Design Workflow A Patient Cohorts (3-6 patients each) B Treatment: Paclitaxel (IV, 3-weekly) + This compound (Oral, daily) A->B C Dose Escalation (this compound: 90mg to 240mg) B->C D Endpoint Assessment C->D E1 Dose-Limiting Toxicities (DLTs) D->E1 E2 Maximum Tolerated Dose (MTD) D->E2 E3 Pharmacokinetics (PK) D->E3 E4 Tumor Response (RECIST criteria) D->E4

Conclusion for Researchers

This compound represents a mechanistically intriguing approach to cancer therapy through aminopeptidase inhibition and amino acid deprivation. However, its clinical journey underscores that a strong preclinical rationale does not always translate into therapeutic success in all contexts.

  • For AML (Elderly/Unfit Patients): The evidence does not support adding this compound to standard intensive induction chemotherapy [2].
  • For Solid Tumors: Early-phase trials showed modest activity, but its development in this area may be limited by logistical challenges like drug-specific infusion reactions [1].
  • For Non-Oncology Applications: Emerging research into its ability to potentiate endogenous opioid signaling presents a promising new avenue, potentially repositioning this compound or its derivatives as adjuvants for pain management [3] [4].

References

Mechanism of Action & Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Tosedostat is an orally bioavailable prodrug. Its active metabolite, CHR-79888, inhibits key enzymes within the M1 family of metalloenzymes, including puromycin-sensitive aminopeptidase (PSA/PuSA) and leucine aminopeptidase (LAP) [1] [2] [3]. This inhibition blocks the hydrolysis of peptides into amino acids, depleting the intracellular amino acid pool in rapidly dividing cancer cells [4].

This amino acid deprivation activates a complex cellular response. The following diagram illustrates the key signaling pathways triggered by this compound, leading to its anti-tumor effects.

G This compound-Induced Amino Acid Deprivation Response Pathway This compound This compound Active_Metabolite CHR-79888 (Active Metabolite) This compound->Active_Metabolite Aminopeptidases Inhibition of M1 Aminopeptidases (e.g., PSA, LAP) Active_Metabolite->Aminopeptidases AA_Deprivation Intracellular Amino Acid Deprivation Aminopeptidases->AA_Deprivation Stress_Pathway Activation of Stress Pathways (NF-κB) AA_Deprivation->Stress_Pathway eIF2a_Phos Phosphorylation of eIF2α AA_Deprivation->eIF2a_Phos mTOR_Inhibit Inhibition of mTOR Signaling AA_Deprivation->mTOR_Inhibit Apoptosis_Up Upregulation of Pro-apoptotic Factors (CHOP, NOXA) Stress_Pathway->Apoptosis_Up Prot_Synth Reduction of Global Protein Synthesis eIF2a_Phos->Prot_Synth mTOR_Inhibit->Prot_Synth Apoptosis Induction of Apoptosis & Anti-proliferative Effect Prot_Synth->Apoptosis Apoptosis_Up->Apoptosis

Biochemical Profiling & Experimental Data

This compound exhibits a distinct inhibitory profile against various enzymes. The following table summarizes its half-maximal inhibitory concentration (IC₅₀) values, demonstrating its potency and selectivity [1] [5].

Enzyme Target IC₅₀ Value Notes
Leucine Aminopeptidase (LAP) 100 nM Primary target [1] [4] [5]
Puromycin-Sensitive Aminopeptidase (PSA/PuSA) 150 nM Primary target [1] [3] [4]
Aminopeptidase N (APN) 220 nM Primary target [1] [4] [5]
Leukotriene A4 Hydrolase (LTA4H) >10 µM (Parent); 8 nM (Active Metabolite CHR-79888) Potently inhibited by the active metabolite [1] [2]
Aminopeptidase B >1 µM Weak or no inhibition [1] [5]
MetAP-2 >30 µM Weak or no inhibition [1] [5]
In Vitro Anti-Proliferative Activity

This compound demonstrates profound anti-proliferative effects against a range of human cancer cell lines. The activity is measured by the concentration that inhibits 50% of cell proliferation (IC₅₀ after 72 hours of exposure) [1].

  • Highly Sensitive Cell Lines (IC₅₀ in nanomolar range): U-937 (10 nM), HL-60 (30 nM), KG-1 (15 nM), GDM-1 (15 nM) [1].
  • Resistant Cell Lines (IC₅₀ >10 µM): HuT 78, Jurkat E6-1 [1].
  • The compound shows selectivity for transformed cells over non-transformed cells, and its efficacy does not show an obvious correlation with the mutational status of p53, PTEN, or K-Ras [1].

Key Experimental Protocols

To support your own research, here is a detailed methodology for evaluating aminopeptidase inhibition, adapted from the kinase assay protocols used to characterize this compound [1].

Fluorogenic Aminopeptidase Inhibition Assay

This protocol measures the inhibition of enzymatic activity using a fluorogenic substrate.

1. Reagent Preparation

  • Enzyme Preparation: Dilute the target aminopeptidase (e.g., PSA) in an appropriate assay buffer (e.g., 0.125 M Tris-HCl, pH 7.5).
  • Substrate Solution: Prepare the fluorogenic substrate Ala-AMC (Ala-7-amino-4-methylcoumarin) in the same buffer. A final concentration of 125 µM is typically used [1].
  • Inhibitor Serial Dilution: Prepare a series of dilutions of this compound in DMSO.

2. Assay Procedure

  • In a 96-well assay plate, combine:
    • 20 µL of diluted this compound or vehicle control (DMSO).
    • 40 µL of the enzyme solution.
    • 40 µL of the Ala-AMC substrate solution to initiate the reaction.
  • Incubation: Incubate the plate for 2 hours at 37°C to allow the enzymatic reaction to proceed [1].
  • Reaction Termination: Stop the reaction by adding 100 µL of 3% (v/v) acetic acid to each well [1].

3. Data Acquisition and Analysis

  • Fluorescence Measurement: Read the plate using a fluorimeter with excitation at ~380 nm and emission at ~460 nm (optimized for the AMC fluorophore).
  • IC₅₀ Calculation: The rate of substrate hydrolysis is proportional to the fluorescence units. Plot the inhibitor concentration against the percentage of enzyme activity (relative to the DMSO control) and calculate the IC₅₀ value using non-linear regression.

Clinical Trial Summary and Status

This compound has been evaluated in numerous clinical trials, primarily for hematological malignancies. The table below summarizes key studies based on the search results.

Condition Phase Combination / Notes Key Findings / Status
Relapsed/Refractory AML 2 Single agent (OPAL trial) Showed antileukemic activity; common adverse events: febrile neutropenia, thrombocytopenia [6] [2]
Elderly AML / High-risk MDS 1/2 Single agent Demonstrated significant antileukemic activity; recommended dose: 130 mg daily [2]
Elderly AML 2 Combination with intensive chemotherapy (HOVON-103) Inferior outcome; increased death from infections and atrial fibrillation vs standard treatment [7]
Advanced Solid Tumors 1 Single agent Established MTD at 240 mg/day; DLTs included thrombocytopenia and dizziness [2]
Solid Tumors 1b Combination with Paclitaxel Study terminated due to serious adverse event (eosinophilic myocarditis) [2]

Based on the search results, the clinical development of this compound appears to be primarily in the investigational stage, with no approved indications as of early 2021 [3] [7].

References

Mechanism of Action and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Tosedostat is an orally bioavailable, small molecule peptidomimetic that acts as a prodrug [1]. Its mechanism is summarized in the diagram below:

G Prodrug This compound (CHR-2797) Prodrug Prodiff Intracellular Esterase Hydrolysis Prodrug->Prodiff ActiveMetabolite CHR-79888 Active Metabolite EnzymeInhibition Inhibition of M1 Family Aminopeptidases ActiveMetabolite->EnzymeInhibition AADR Amino Acid Deprivation Response (AADR) EnzymeInhibition->AADR Effects Cellular Consequences AADR->Effects Outcomes Anti-tumor Outcomes Effects->Outcomes Apoptosis Induction of Apoptosis Effects->Apoptosis Prodiff->ActiveMetabolite Apoptosis->Outcomes

Diagram 1: The proposed mechanism of action of this compound, from prodrug to active metabolite and subsequent cellular effects.

The key characteristics of this compound are detailed in the table below.

Table 1: Molecular and Pharmacological Profile of this compound

Attribute Detail
Molecular Formula C₂₁H₃₀N₂O₆ [2]
Molecular Weight 406.47 g/mol [2]
Mechanism Prodrug converted intracellularly to active metabolite CHR-79888, a potent inhibitor of the M1 family of aminopeptidases [3] [4].
Primary Enzymatic Targets (IC₅₀) Leucine Aminopeptidase (LAP): 100 nM; Puromycin-Sensitive Aminopeptidase (PuSA): 150 nM; Aminopeptidase N: 220 nM [2].
Key Active Metabolite CHR-79888 (potent inhibitor of LTA4 hydrolase, IC₅₀: 8 nM) [2] [1].
Primary Biological Effect Induction of an Amino Acid Deprivation Response (AADR), leading to inhibition of mTOR signaling, reduced protein synthesis, and apoptosis [3].
Selectivity Demonstrates selectivity for transformed cells over non-transformed cells [3].

Preclinical and Clinical Efficacy Data

This compound has shown efficacy across various cancer types in preclinical and clinical settings.

Table 2: Summary of Key Efficacy Findings

Model Type Cancer Type / Model Key Findings
In Vitro Esophageal Cancer (FLO-1, OE21 cells) Increased radiosensitivity under both normoxic and low oxygen conditions [5].
In Vitro Multiple Myeloma High synergy when combined with the HDAC inhibitor CHR-3996, involving disruption of NF-κB signaling [6].
In Vitro Human Leukemic Cells (HL-60) Induction of AADR gene signature, inhibition of mTOR phosphorylation, and reduced protein synthesis [3].
In Vivo Rat HOSP.1, HSN LV10, and human MDA-MB-435/-468 xenograft models Oral administration (~100 mg/kg) reduced tumor volumes in a dose-responsive manner [2].
Clinical (Phase 1b) Advanced Solid Tumors (with Paclitaxel) 3 patients had a partial response; 12 patients had stable disease lasting >3 months [7].
Clinical (Phase 2 - OPAL) Relapsed/Refractory Acute Myeloid Leukemia (AML) in elderly patients 7 of 51 evaluable AML patients achieved complete marrow response; 7 achieved partial marrow response [1] [4].

Experimental Protocols and Methodologies

Here are the methodologies for key experiments cited in the search results, which can serve as a reference for your research.

1. In Vitro Radiosensitization Assay (Esophageal Cancer Cells)

  • Cell Lines: FLO-1 and OE21 esophageal cancer cell lines [5].
  • Conditions: Treated with this compound and exposed to radiation under both normoxic and physiologically relevant low oxygen conditions [5].
  • Assessment: Radiosensitivity was measured, though the specific clonogenic assay method was not detailed. The study concluded that the mechanism was not dependent on the induction of DNA damage or alterations in DNA repair kinetics [5].

2. Cell Proliferation and Apoptosis Assay (Multiple Myeloma)

  • Cell Lines & Primaries: A panel of multiple myeloma cell lines (e.g., H929, RPMI-8226) and primary CD138+ plasma cells from patients [6].
  • Proliferation Assay: Cell viability was assessed using the WST-1 assay, which measures metabolic activity. LC₅₀ values were calculated from dose-response curves [6].
  • Apoptosis Assay: The percentage of cells undergoing apoptosis was determined using Annexin V/propidium iodide (PI) staining followed by flow cytometry. Cells were classified as viable, early apoptotic, or late apoptotic [6].
  • Caspase Inhibition: To confirm the mechanism, cells were pre-treated with the pan-caspase inhibitor Z-VAD-FMK before exposure to this compound or combination therapy [6].

3. In Vitro Aminopeptidase Activity Assay

  • Enzymes: Leucine Aminopeptidase (LAP), Puromycin-Sensitive Aminopeptidase (PuSA), and Aminopeptidase N [2].
  • LAP Assay:
    • Substrate: Tripeptide L-Leucyl-Glycyl-Glycine (LGG).
    • Method: Hydrolysis of LGG is detected by a derivatization reagent (OPA) in the presence of β-mercaptoethanol. Fluorescence is measured (Ex/Em: 355 nm/460 nm) after a 90-minute incubation at 37°C [2].
  • PuSA & Aminopeptidase N Assay:
    • Substrate: The fluorogenic substrate Ala-AMC.
    • Method: Enzyme activity is measured by the release of fluorescent AMC. The reaction is stopped with acetic acid after incubation (60-120 minutes at 37°C), and fluorescence is quantified [2].

Clinical Development and Safety

This compound has been investigated in numerous clinical trials, primarily in hematological malignancies. The diagram below outlines the general workflow of a typical phase Ib clinical study design, as used for this compound.

G Start Phase 1b Study Start D1 Patient Enrollment (Advanced Solid Tumors) Start->D1 Cohorts Dose Escalation Cohorts D2 Regimen: Oral this compound (daily) + IV Paclitaxel (3-weekly) Cohorts->D2 Assess Endpoint Assessment D3 Primary: Safety, DLT, MTD Secondary: PK, Efficacy (RECIST) Assess->D3 Result Study Outcome D4 High paclitaxel infusion reactions No formal MTD established No PK interaction Result->D4 D1->Cohorts D2->Assess D3->Result

Diagram 2: A generalized workflow of a Phase 1b clinical trial design, as exemplified by a this compound study in solid tumours.

Table 3: Clinical Trial Overview and Safety Profile

Aspect Detail
Clinical Phase Multiple Phase 1, 1/2, and 2 studies completed [1].
Key Indications Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS), Multiple Myeloma, Advanced Solid Tumors [1] [8].
Recommended Doses Single Agent (Solid Tumors): 240 mg/day [1]. Single Agent (AML): 130 mg/day (recommended from Phase 1) [1].
Common Adverse Events Fatigue, diarrhea, peripheral edema, nausea, dizziness, constipation, alopecia, peripheral sensory neuropathy, rash [7] [1].
Hematologic Toxicities Thrombocytopenia, neutropenia, febrile neutropenia (common in AML studies) [1] [4].
Notable Serious Adverse Event One case of fatal eosinophilic myocarditis was reported, possibly related to the combination of this compound and paclitaxel [7].

Conclusion and Research Implications

This compound represents a first-in-class therapeutic strategy targeting tumor metabolism through aminopeptidase inhibition. Its well-characterized mechanism of inducing amino acid deprivation, combined with demonstrated clinical activity in AML and synergistic potential with other agents like HDAC inhibitors, establishes its value as an investigational agent [6] [3] [1].

The most promising research directions include:

  • Combination Therapies: Strong preclinical rationale exists for pairing this compound with HDAC inhibitors, cytarabine, and azacitidine, based on synergistic effects observed in models of myeloma and AML [6] [1].
  • Radiosensitization: Its ability to radiosensitize cancer cells under low oxygen conditions warrants further exploration in other solid tumor types [5].
  • Biomarker Development: Research is needed to identify predictive biomarkers for patient selection, as sensitivity does not clearly correlate with mutations in p53, PTEN, or K-Ras [2].

References

Detailed Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Tosedostat's action is a sequential process that begins with oral administration and culminates in targeted cell death.

G OralAdmin Oral Administration of this compound (Pro-drug) IntracellularUptake Intracellular Uptake OralAdmin->IntracellularUptake EsterHydrolysis Ester Hydrolysis by Cytoplasmic Esterases IntracellularUptake->EsterHydrolysis ActiveMetabolite Active Metabolite CHR-79888 (Charged Acid) EsterHydrolysis->ActiveMetabolite TargetInhibition Inhibition of M1 Aminopeptidases (e.g., PuSA, LTA4H) ActiveMetabolite->TargetInhibition AA_Deprivation Intracellular Amino Acid Deprivation TargetInhibition->AA_Deprivation Inhibit_mTOR Inhibition of mTOR Signaling AA_Deprivation->Inhibit_mTOR Upregulate_Noxa Upregulation of Pro-apoptotic Protein Noxa AA_Deprivation->Upregulate_Noxa Apoptosis Cell Death (Apoptosis) Selective in Transformed Cells Inhibit_mTOR->Apoptosis Upregulate_Noxa->Apoptosis

Figure 1: The sequential mechanism of action of this compound, from oral administration to induction of apoptosis.

The key to its activity lies in its conversion from an orally absorbed pro-drug into a charged, active metabolite (CHR-79888) inside cells. This active form accumulates intracellularly and potently inhibits the M1 family of aminopeptidases [1] [2] [3]. By blocking these enzymes, this compound disrupts the critical recycling of amino acids from proteins, leading to a state of amino acid starvation [3]. This, in turn, triggers an amino acid deprivation response (AADR), which includes the inhibition of the mTOR signaling pathway (a key regulator of protein synthesis and cell growth) and the upregulation of pro-apoptotic proteins like Noxa [2] [3]. The culmination of these events is the initiation of apoptosis (programmed cell death) [4]. Notably, this mechanism demonstrates selectivity for transformed (cancer) cells over non-transformed cells, although the precise reason for this selectivity is not fully understood [4].

Key Experimental Evidence & Protocols

The understanding of this compound's mechanism is supported by various preclinical and clinical experiments. The following diagram outlines a general workflow for investigating its effects.

G InVitroEnzyme In Vitro Enzyme Assays KiDetermination Determine inhibitor constants (Ki) using fluorogenic substrates (e.g., H-Leu-NHMec) InVitroEnzyme->KiDetermination DockingStudies Molecular Docking Studies to visualize binding to target enzymes (e.g., PfM1AAP) InVitroEnzyme->DockingStudies CellBased Cell-Based Studies GrowthInhibition Cell Growth Inhibition (IC50) and Morphological Assessment (Giemsa-stained smears) CellBased->GrowthInhibition PathwayAnalysis Gene Expression & Pathway Analysis (e.g., AADR, Noxa upregulation) CellBased->PathwayAnalysis InVivoModels In Vivo Animal Models EfficacyToxicity Efficacy & Toxicity Profiling (e.g., murine malaria models, xenograft models) InVivoModels->EfficacyToxicity PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis (plasma and intracellular levels of drug/metabolite) InVivoModels->PKPD ClinicalTrials Clinical Trials (Phase I/II) ClinicalTrials->PKPD DoseResponse Dose-Finding and Response Evaluation (CR, PR, SD) ClinicalTrials->DoseResponse

Figure 2: An overview of key experimental approaches used to characterize this compound's activity.

The table below summarizes specific methodologies and key findings from selected studies.

Experimental Area Detailed Methodologies & Key Findings

| Enzyme Inhibition Assays | Protocol: Used recombinant enzymes (e.g., PfM1AAP, PfM17LAP). Initial reaction rates were measured with fluorogenic substrate H-Leu-NHMec across a range of concentrations. Inhibitor constants (Ki) were determined from Dixon plots of 1/Vs versus inhibitor concentration [5]. Finding: The active metabolite CHR-79888 is a potent inhibitor of aminopeptidases. In one study, the acid form of a related inhibitor (CHR-6768) showed potent activity against malaria aminopeptidases [5]. | | Cell-Based Anti-proliferative Assays | Protocol: Human tumor cell lines (e.g., leukemic HL-60) were exposed to this compound. Anti-proliferative effect was measured via [3H]hypoxanthine incorporation or MTS assays. Gene expression analysis (microarrays) was performed to identify an Amino Acid Deprivation Response (AADR) signature [5] [3]. Finding: this compound demonstrated potent anti-proliferative and pro-apoptotic activity in vitro. Treatment led to a transcriptional profile indicative of amino acid depletion and upregulation of pro-apoptotic proteins like Noxa and CHOP [3]. | | In Vivo Pharmacokinetics/ Efficacy | Protocol: In a phase I solid tumor trial, patients received daily oral this compound. Plasma and intracellular concentrations of this compound and CHR-79888 were measured using LC-MS/MS. Non-compartmental analysis determined AUC, Cmax, and half-life [6] [3]. Finding: this compound and CHR-79888 showed dose-proportional increases in exposure. The intracellular exposure to CHR-79888 in patients was consistent with levels effective in preclinical xenograft models [6]. |

Clinical Development Context

This compound has been evaluated in numerous clinical trials, primarily for hematological malignancies.

  • Clinical Trials: It has entered at least 11 clinical trials, including phases I and II, for conditions like Acute Myeloid Leukemia (AML), Myelodysplastic Syndrome (MDS), and advanced solid tumors [4] [1].
  • Efficacy Observations: Early-phase trials showed encouraging response rates in elderly patients with relapsed/refractory AML, particularly in some patient subgroups [7]. The OPAL phase II study demonstrated antileukemic activity in this population [1].
  • Safety Profile: Commonly observed adverse events include fatigue, diarrhea, peripheral edema, nausea, and dizziness [6]. More significant toxicities can include thrombocytopenia, anemia, and atrial fibrillation [6] [8]. One phase II study in elderly AML patients found that adding this compound to standard chemotherapy resulted in inferior survival, partly due to increased infectious complications [8].
  • Regulatory Status: As of the latest information, this compound remains an investigational drug and has not received full market approval [4] [9].

References

Molecular Mechanism of Amino Acid Deprivation

Author: Smolecule Technical Support Team. Date: February 2026

Tosedostat exerts its effects through a well-defined mechanism that culminates in amino acid starvation within cancer cells. The process is summarized in the diagram below.

G This compound This compound CHR_79888 CHR-79888 (Active Metabolite) This compound->CHR_79888 Aminopeptidases Inhibition of M1/M17 Aminopeptidases CHR_79888->Aminopeptidases Peptides Accumulation of Intracellular Peptides Aminopeptidases->Peptides AminoAcids Depletion of Free Amino Acid Pool Peptides->AminoAcids mTOR Inhibition of mTOR Signaling AminoAcids->mTOR AADR Amino Acid Deprivation Response (AADR) AminoAcids->AADR ProteinSynth Reduced Protein Synthesis mTOR->ProteinSynth Apoptosis Cell Death (Apoptosis) AADR->Apoptosis Induces ProteinSynth->Apoptosis Contributes to

Figure 1: this compound mechanism of action: intracellular metabolism to active CHR-79888 inhibits aminopeptidases, triggering amino acid depletion and AADR.

  • Intracellular Activation and Target Inhibition: this compound is an orally bioavailable prodrug converted inside cells to active metabolite CHR-79888 [1] [2]. CHR-79888 is a potent inhibitor targeting M1 and M17 class metalloenzymes including puromycin-sensitive aminopeptidase (PuSA), leucine aminopeptidase (LAP), and leukotriene A4 hydrolase [1] [3] [4].
  • Metabolic Consequences and mTOR Inhibition: By blocking protein recycling, this compound causes accumulation of intracellular peptides and severe depletion of free amino acids [1]. This starvation state inhibits mTOR pathway signaling, a central regulator of cell growth, and reduces global protein synthesis [1] [2].
  • Gene Expression Signature (AADR): Amino acid depletion triggers a characteristic transcriptional program. Gene expression profiling in treated HL-60 cells shows upregulation of amino acid synthetic genes, transporters, and tRNA synthetases [1] [5]. This signature constitutes the Amino Acid Deprivation Response (AADR).

Experimental Evidence and Research Models

The antitumor effects of this compound-induced AADR are demonstrated across various experimental models.

Table 1: Key Experimental Findings on this compound's Antiproliferative Effects
Experimental Model Key Findings Source
HL-60 Leukemia Cell Line Induced AADR gene signature; inhibited mTOR phosphorylation; reduced protein synthesis; LC₅₀ ~5.1 µM in primary AML cells. [1] [6]
Primary AML Patient Samples (n=54) Mean LC₅₀ of 5.1 µM; demonstrated significant cytotoxicity and selectivity over normal marrow cells (mean LC₅₀ 17.7 µM). [6]
In Vivo & Clinical Studies Oral bioavailability; antiproliferative and antiangiogenic effects; synergy with cytarabine, capecitabine, and paclitaxel. [1] [7] [3]

Core Experimental Protocols

Key methodologies for investigating this compound's mechanism and effects are outlined below.

Table 2: Key Experimental Protocols for Studying this compound's Mechanism
Method Key Protocol Details Application in this compound Research
Gene Expression Profiling Use of gene expression microarrays (e.g., Affymetrix Human Gene 2.0 Array). Profile mRNA from cells treated with this compound (e.g., 24-hour treatment). Identify differentially expressed genes. Defined the AADR signature in HL-60 cells; identified 188 genes associated with clinical response in AML patient blasts [1] [3] [5].
Cell Viability/Proliferation Assay Treat cells with this compound for 96 hours. Use Annexin V/PI staining to quantify apoptosis. Calculate LC₅₀ values via dose-response curves. Established potent cytotoxicity (LC₅₀ ~5.1 µM in primary AML) and selectivity over normal cells [6].
Protein Synthesis & Signaling Analysis Measure global protein synthesis rates (e.g., radioisotope labeling). Assess mTOR pathway activity by immunoblotting for phosphorylated substrates (e.g., p-S6K). Confirmed amino acid depletion by showing reduced protein synthesis and inhibited mTOR signaling in HL-60 cells [1].
Gene Expression Predictor Validation RNA extraction from patient blasts. Quantitative PCR (qPCR) validation of candidate genes (e.g., CD93, GORASP1, CXCL16). Use of classifiers for response prediction. Developed a predictor with 100% negative predictive value for response to this compound/LDAC in elderly AML [3].

Quantitative Data on Efficacy and Response

Clinical and preclinical studies provide quantitative data on this compound's performance.

Table 3: Quantitative Efficacy Data from Preclinical and Clinical Studies
Study Type / Model Treatment Regimen Efficacy Outcome
Phase II AML Trial This compound + Low-Dose Cytarabine (LDAC) CR: 48.5%; ORR: 54.5%; Median OS: 222 days [3].
Phase Ib/II Pancreatic Cancer Trial This compound + Capecitabine (2nd line) Median PFS: 7.1 months; 8/16 patients had stable disease >3 months [7] [8].
In Vitro Synergy This compound + various chemotherapeutics Demonstrated synergistic antiproliferative effects in cancer cell lines [2].
Gene Expression Predictor 3-gene signature (CD93, GORASP1, CXCL16) Accurately classified 83% of patients; 100% negative predictive value in an independent series [3].

Discussion and Research Implications

The induction of AADR represents a promising targeted strategy, particularly for hematologic malignancies. Key research implications include:

  • Predictive Biomarkers: The AADR gene signature offers a powerful tool for patient stratification. The 3-gene predictor can identify patients most likely to achieve complete remission, supporting development of companion diagnostics [3].
  • Therapeutic Synergy: this compound synergizes with chemotherapy, supporting its use in rational combination regimens. Synergy is attributed to simultaneous disruption of amino acid supply and induction of DNA damage or other stress pathways [7] [2].
  • Emerging Applications: Recent discovery of this compound's analgesic properties and synergistic effect with morphine opens new research avenues in supportive cancer care and pain management [9].

References

Tosedostat puromycin-sensitive aminopeptidase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Intracellular Activation

Tosedostat acts as a prodrug that is rapidly converted inside cells into its active form, CHR-79888 [1]. This active metabolite is poorly membrane-permeable, leading to its accumulation within the cell where it inhibits the M1 family of aminopeptidases [2] [1].

The primary therapeutic effect stems from the inhibition of key aminopeptidases, particularly puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 (LTA4) hydrolase [3] [2]. This inhibition disrupts the recycling of proteins into free amino acids, leading to:

  • Amino acid deprivation within the tumor cell [1] [4].
  • Inhibition of protein synthesis due to the depleted intracellular amino acid pool [1].
  • Induction of apoptosis (programmed cell death), which is associated with an increase in the pro-apoptotic protein Noxa [3] [1].

The diagram below illustrates this activation and mechanism pathway.

G This compound This compound CHR79888 CHR-79888 (Active Metabolite) This compound->CHR79888  Intracellular Conversion Inhibition Inhibition of Aminopeptidase Activity CHR79888->Inhibition Aminopeptidases M1 Aminopeptidases (e.g., PuSA, LTA4H) AA_Deprivation Intracellular Amino Acid Deprivation Inhibition->AA_Deprivation Protein_Synthesis Inhibition of Protein Synthesis AA_Deprivation->Protein_Synthesis Apoptosis Induction of Apoptosis (Increase in Noxa protein) Protein_Synthesis->Apoptosis Cell_Death Tumor Cell Death Apoptosis->Cell_Death

Quantitative Profiling of this compound Activity

The tables below summarize key biochemical and cellular activity data for this compound and its active metabolite.

Table 1: Biochemical Inhibitory Profile (IC₅₀ Values) Data shows the half-maximal inhibitory concentration of the active metabolite CHR-79888 against various enzymes [2].

Target Enzyme Abbreviation Reported IC₅₀ (nM)
Leucyl Aminopeptidase LAP 100
Puromycin-Sensitive Aminopeptidase PuSA 150
Aminopeptidase N APN 220
Methionyl Aminopeptidase-2 MetAP2 > 30,000

Table 2: Cellular Anti-Proliferative and Apoptotic Effects This table summarizes the effects of this compound observed in preclinical studies.

Observation / Effect Experimental Context Key Findings
Anti-proliferative & Cytotoxic Effect Primary AML cells in vitro [5] Marked cytotoxicity in AML samples; significantly less effect on normal marrow progenitors.
Pro-apoptotic Effect Leukemic cell lines in vitro [3] Induces apoptosis; increases pro-apoptotic protein Noxa.
Synergistic Combination Primary AML cells with Cytarabine (Ara-C) [5] Strong synergy observed with the chemotherapeutic agent Ara-C.

Combination Therapy and Synergistic Mechanisms

Research indicates that this compound's efficacy can be enhanced through rational drug combinations, providing a rationale for clinical application.

Synergy with Cytarabine (Ara-C): In primary AML cells, this compound demonstrated strong synergy with the standard chemotherapeutic agent cytarabine, suggesting potential for combination regimens [5].

Synergy with HDAC Inhibitors: Preclinical studies in multiple myeloma models show that this compound is highly synergistic with histone deacetylase (HDAC) inhibitors like CHR-3996 [6]. The proposed mechanism involves:

  • The combination causes rapid nuclear translocation of NFκB family members p65 and p52.
  • This activates both canonical and non-canonical NFκB signaling pathways.
  • The subsequent up-regulation of NFκB regulators (notably BIRC3/cIAP2) initiates a negative feedback loop that turns off the cytoprotective NFκB response, ultimately leading to enhanced cancer cell death [6].

The diagram below illustrates this synergistic mechanism.

G HDACi HDAC Inhibitor (e.g., CHR-3996) NFkB_Activation Activation of NF-κB Signaling (Nuclear translocation of p65, p52) HDACi->NFkB_Activation  Combined Effect This compound This compound This compound->NFkB_Activation  Combined Effect Feedback_Regulators Up-regulation of NF-κB Regulators (e.g., BIRC3/cIAP2, A20, CYLD) NFkB_Activation->Feedback_Regulators Negative_Feedback Negative Feedback Loop Feedback_Regulators->Negative_Feedback Enhanced_Death Enhanced Tumor Cell Death Negative_Feedback->Enhanced_Death

Key Experimental Methodologies

For researchers aiming to replicate or build upon these findings, here are summaries of key methodologies used in the cited studies.

In Vitro Cytotoxicity and Synergy Assessment (in AML) [5]

  • Cell Source: Primary AML cells and normal bone marrow progenitors.
  • Drug Exposure: Cells treated with this compound alone and in combination with cytarabine (Ara-C).
  • Viability Assay: Cytotoxicity measured after drug exposure (specific assay not mentioned, but common methods include MTT, WST-1, or flow cytometry-based apoptosis assays).
  • Synergy Analysis: The effect of the combination is analyzed using a method like the Chou-Talalay method to calculate a Combination Index (CI) to determine synergy.
  • Functional Assay: Aminopeptidase enzyme activity in cell fractions (nuclear, cytoplasmic, cell surface) measured to confirm target engagement.

In Vitro Apoptosis and Mechanism Study (in Myeloma) [6]

  • Cell Lines: Panel of multiple myeloma cell lines (e.g., H929, RPMI-8226) and primary CD138+ plasma cells from patients.
  • Proliferation/Viability Assay: Treated with CHR-3996 (HDACi) and this compound, alone and in combination. Cell viability/proliferation assessed using the WST-1 assay, which measures metabolic activity.
  • Apoptosis Detection: Quantified using Annexin V/propidium iodide (PI) staining followed by flow cytometry to distinguish early and late apoptotic cells.
  • Protein Analysis: Changes in protein levels (caspases, p21, Noxa, NFκB pathway components) analyzed by western blotting.
  • Pathway Inhibition: To confirm caspase-dependent apoptosis, cells were pre-treated with the pan-caspase inhibitor Z-VAD-FMK before adding CHR-3996.

Current Status and Clinical Development

This compound is currently an investigational drug that has been used in Phase I and II clinical trials for several cancers, most notably acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and multiple myeloma [3] [7]. The U.S. FDA and European EMA have granted it orphan drug status for the treatment of AML [4].

As of the latest information, Phase II trials are ongoing in the United States and European Union for elderly patients with newly diagnosed and relapsed AML and high-risk MDS [2]. The most current clinical status and any new trial initiations should be verified via clinical trial registries.

References

Tosedostat LTA4 hydrolase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Metabolism

Tosedostat is a prodrug. Its activity against LTA4H is dependent on intracellular metabolism. The parent compound, CHR-2797, is an inhibitor of several aminopeptidases but does not effectively inhibit LTA4H [1] [2]. Once inside cells, it is hydrolyzed to its active carboxylic acid metabolite, CHR-79888, which is a potent and effective inhibitor of LTA4H [1] [2].

This metabolic activation is central to its mechanism, as depicted in the following pathway:

G This compound (CHR-2797) This compound (CHR-2797) Aminopeptidase Inhibition Aminopeptidase Inhibition This compound (CHR-2797)->Aminopeptidase Inhibition Intracellular Hydrolysis Intracellular Hydrolysis This compound (CHR-2797)->Intracellular Hydrolysis CHR-79888 (Active Metabolite) CHR-79888 (Active Metabolite) LTA4H Inhibition LTA4H Inhibition CHR-79888 (Active Metabolite)->LTA4H Inhibition Intracellular Hydrolysis->CHR-79888 (Active Metabolite)

Diagram of this compound's metabolic activation and primary inhibitory actions.

Experimental Protocols

The search results provide details on key experimental methods used to study this compound.

1. Aminopeptidase Activity Assays [1] The inhibitory activity of this compound was determined against various aminopeptidases using specific assays:

  • Leucine Aminopeptidase (LAP): Activity was determined by measuring the hydrolysis of the tripeptide L-Leucyl-Glycyl-Glycine (LGG). The hydrolysis product was detected using a derivatization reagent (OPA) in the presence of β-mercaptoethanol. The assay mixture contained diluted CHR-2797, LAP enzyme, and LGG substrate, incubated at 37°C for 90 minutes.
  • Puromycin-Sensitive Aminopeptidase (PuSA) & Aminopeptidase N: These were assayed using the fluorogenic substrate Ala-AMC. The assay mixture contained diluted CHR-2797, the substrate, and the enzyme. After incubation at 37°C, the reaction was stopped with acetic acid, and fluorescence was measured.

2. Single-Cell Analysis of Drug Response [3] A microfluidic platform (chemical cytometry) was used to quantify the heterogeneous response of single leukemic cells (U937 line) to this compound.

  • Cell Culture & Treatment: U937 cells were treated with various doses of this compound over a long-term period (95 days).
  • Single-Cell Assay: Individual drug-treated cells were loaded with a fluorescently-labeled peptide reporter substrate (YSYQMALTPVV(K-FAM)TL). After incubation, allowing cellular peptidases to degrade the reporter, single cells were lysed inside a microfluidic device.
  • Separation & Detection: The contents of each lysed cell were separated electrophoretically. The separation isolated the parent reporter substrate from its fluorescent degradation products, providing a direct, quantitative measure of peptidase activity inhibition in each individual cell.

Clinical Development Overview

This compound has been evaluated in numerous clinical trials, primarily for hematological malignancies and solid tumors [1] [2].

Phase Indication(s) Status (as of search date) Key Findings / Notes
Phase 1 Advanced Solid Tumors [2] Completed Established a recommended daily dose of 240 mg for single-agent therapy [2].
Phase 1/2 & Phase 2 Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS), Solid Tumors [1] Multiple trials completed, one status unknown [1] Demonstrated clinical activity, including partial responses and stable disease [2].

Research Context

This compound is part of a broader class of M1 aminopeptidase inhibitors. Another well-known drug in this class is Ubenimex (Bestatin), which is a broad-spectrum aminopeptidase inhibitor that also targets LTA4H and has been approved in Japan for acute non-lymphocytic leukemia [2]. The development of these inhibitors highlights the therapeutic interest in targeting aminopeptidases and the LTB4 pathway in cancer and inflammatory diseases [4] [5].

References

Mechanism of Action and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Tosedostat is a prodrug that is converted inside cells to its active form, CHR-79888 [1] [2]. This active metabolite potently inhibits several intracellular aminopeptidases, enzymes crucial for liberating amino acids from proteins during normal protein recycling [3] [4]. Inhibition depletes free amino acid pools, triggering an Amino Acid Deprivation Response (AADR) [3]. This response leads to:

  • Phosphorylation of eukaryotic initiation factor 2α (eIF2α) [1].
  • Inhibition of mTOR signaling and reduction of global protein synthesis [1] [3].
  • Upregulation of pro-apoptotic markers like CHOP and Noxa, ultimately inducing apoptosis, particularly in rapidly dividing cancer cells [3].

The table below summarizes the key inhibitory and anti-proliferative data for this compound.

Parameter Target/Model Value Context / Notes
IC₅₀ (Enzyme Inhibition) [1] Leucine Aminopeptidase (LAP) 100 nM In vitro enzyme assay
Puromycin-Sensitive Aminopeptidase (PuSA) 150 nM In vitro enzyme assay
Aminopeptidase N (APN) 220 nM In vitro enzyme assay
IC₅₀ (Cell Proliferation) [1] U-937 (AML cell line) 10 nM 72-hour assay
HL-60 (AML cell line) 30 nM 72-hour assay
HuT 78 (Lymphoma cell line) >10 µM Demonstrates selectivity
In Vivo Efficacy [1] [3] MDA-MB-468 breast cancer xenograft ~50% tumor volume reduction Oral dose of ~100 mg/kg in mice
HOSP.1P lung colonization model Tumor volume decrease Oral dose of ~100 mg/kg in rats

Detailed Experimental Protocols

To help you design and interpret experiments involving this compound, here are the methodologies for key in vitro and in vivo assays as reported in the literature.

In Vitro Aminopeptidase Activity Assay

This protocol measures the direct inhibition of aminopeptidase enzymes by this compound [1].

  • Reaction Setup: In a 96-well assay plate, combine:
    • 5 µL of diluted this compound (or vehicle control).
    • 5 µL of the target enzyme (e.g., 10 µg/mL Leucine Aminopeptidase).
    • 40 µL of enzyme-specific substrate (e.g., 0.5 mM Leu-Gly-Gly tripeptide for LAP, or Ala-AMC for other aminopeptidases).
  • Incubation: Seal the plate and incubate for 60-90 minutes at 37°C.
  • Reaction Termination & Detection:
    • For LAP: Stop the reaction by adding 200 µL of o-phthaldialdehyde (OPA) reagent in the presence of β-mercaptoethanol. The hydrolysis product is detected fluorometrically (Ex/Em: 355/460 nm).
    • For other aminopeptidases (using Ala-AMC): Stop the reaction with 100 µL of 3% (v/v) acetic acid. The released AMC is measured fluorometrically.
  • Data Analysis: Enzyme activity is calculated based on fluorescence, and IC₅₀ values for this compound are determined from dose-response curves.
In Vivo Anti-Tumor Efficacy Study

This describes a typical xenograft model used to evaluate this compound's efficacy [1].

  • Animal and Tumor Model: Use immunodeficient mice (e.g., MF1 nu/nu). Inoculate mice subcutaneously with human cancer cells (e.g., MDA-MB-435 or MDA-MB-468 for breast cancer).
  • Dosing Regimen: Once tumors are established (e.g., ~100-150 mm³), randomize animals into control and treatment groups.
    • Administration: Administer this compound orally, once daily.
    • Formulation: The drug can be formulated as a homogeneous suspension in 0.5% CMC-Na or a clear solution in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% distilled water [1] [5].
    • Dosage: A dose of ~100 mg/kg has been shown to be effective [1].
  • Monitoring:
    • Tumor Volume: Measure tumor dimensions regularly with calipers. Calculate volume using the formula: (length × width²)/2.
    • Body Weight: Monitor weekly as an indicator of systemic toxicity.
  • Endpoint Analysis: After a predefined period (e.g., 3-4 weeks), compare the final tumor volumes and weights between the control and treated groups. Statistical significance is typically assessed using a t-test.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core mechanism of action of this compound and a high-level workflow for in vivo efficacy studies, integrating the information from the protocols above.

tosedostat_mechanism cluster_in_vivo In Vivo Efficacy Model PRODRUG This compound (CHR-2797) Oral Prodrug ACTIVE CHR-79888 Active Metabolite PRODRUG->ACTIVE Intracellular Hydrolysis INHIBITION Inhibition of Intracellular Aminopeptidases ACTIVE->INHIBITION DEPRIVATION Depletion of Free Amino Acid Pools INHIBITION->DEPRIVATION AADR Amino Acid Deprivation Response (AADR) DEPRIVATION->AADR EIF2A eIF2α Phosphorylation AADR->EIF2A MTOR mTOR Inhibition AADR->MTOR SYNTHESIS Reduction in Global Protein Synthesis EIF2A->SYNTHESIS MTOR->SYNTHESIS APOPTOSIS Cell Apoptosis SYNTHESIS->APOPTOSIS XENOGRAFT Establish Xenograft (Human tumor cells in mice) RANDOMIZE Randomize Animals into Groups XENOGRAFT->RANDOMIZE DOSING Daily Oral Dosing (~100 mg/kg this compound) RANDOMIZE->DOSING MONITOR Monitor Tumor Volume & Body Weight DOSING->MONITOR ANALYSIS Analyze Tumor Growth Inhibition MONITOR->ANALYSIS

Diagram 1: this compound's intracellular mechanism triggers amino acid deprivation and apoptosis, typically evaluated in xenograft models.

Clinical and Preclinical Findings

Beyond its core anti-cancer mechanism, research has uncovered other significant in vivo effects of this compound.

Clinical Trial Outcomes

This compound has been evaluated in numerous clinical trials, primarily for Acute Myeloid Leukemia (AML) [2]. The outcomes have been mixed:

  • Single-Agent Activity: In a Phase 1/2 study with elderly or relapsed AML patients, a once-daily 130 mg dose of this compound showed significant antileukemic activity. Out of 51 AML patients, seven achieved complete marrow response and three achieved complete remission [2].
  • Combination Therapy Results:
    • A Phase Ib study combining this compound with paclitaxel in advanced solid tumours was generally well-tolerated. It showed that 3 out of 22 patients had a partial response, and 12 had stable disease lasting over 3 months [3].
    • However, a Phase II study adding this compound (120 mg daily) to standard intensive chemotherapy ("3+7") for elderly AML patients resulted in an inferior outcome. The two-year overall survival was 33% for the standard arm versus 18% for the this compound arm, with a higher incidence of infectious complications and atrial fibrillation in the this compound group [6].
Discovery of Analgesic Properties

Recent research has revealed a surprising new in vivo effect. This compound has been discovered to possess analgesic (pain-relieving) properties [7] [8].

  • Mechanism: The effect is attributed to the drug's action on the peripheral nervous system, with minimal central nervous system contribution. This is likely linked to the role of its target aminopeptidases in metabolizing endogenous opioid peptides like enkephalins [9] [7].
  • Synergy with Morphine: When co-administered with morphine, this compound exerts a synergistic analgesic effect, allowing for a reduction in the effective dosage of morphine required [7] [8]. This finding has potential implications for addressing the opioid addiction crisis.

Key Safety and Tolerability Findings

Data from clinical trials highlight important safety considerations for in vivo research and potential clinical use.

  • Common Adverse Events: Fatigue, diarrhea, peripheral edema, nausea, and rash have been frequently observed [3] [2].
  • Hematological Toxicity: Thrombocytopenia (low platelet count) is a common and sometimes dose-limiting toxicity, especially in studies with leukemia patients [2].
  • Specific Serious Adverse Events:
    • Atrial Fibrillation: This cardiac rhythm abnormality was more common in elderly AML patients receiving this compound in combination with intensive chemotherapy [6].
    • Paclitaxel Infusion Reactions: A high frequency of these reactions was noted when this compound was combined with paclitaxel [3].
    • Other Events: Isolated serious events include eosinophilic myocarditis and hepatic toxicity [3] [2].

Conclusion

In vivo, this compound acts as a potent aminopeptidase inhibitor, exerting anti-tumor effects primarily by disrupting amino acid metabolism and protein synthesis in malignant cells. While its clinical efficacy as an anticancer agent has shown promise in some settings, particularly in AML, it has been limited by toxicity in combination regimens. The recent discovery of its peripheral analgesic and opioid-sparing effects opens a new and potentially significant avenue for therapeutic development.

References

Core Pharmacokinetic Parameters of Tosedostat

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental pharmacokinetic parameters of Tosedostat and its active metabolite, CHR-79888, derived from clinical studies in patients with advanced solid tumors [1] [2].

Parameter This compound (CHR-2797) Active Metabolite (CHR-79888)
Recommended Phase II Dose (Single Agent) 240 mg once daily [1] [2] -
Peak & Overall Exposure Dose-proportional increases in AUC and Cmax [1] Dose-proportional increases in AUC and Cmax [1]
Terminal Half-life (t½) ~1 to 3.5 hours [1] ~6 to 11 hours [1]
Key Clearance Mechanism Rapid intracellular hydrolysis to CHR-79888 [3] [4] -
Intracellular Accumulation Low (poor membrane-permeant pro-drug) [3] Excellent [3]
Drug-Drug Interaction (with Paclitaxel) No pharmacokinetic interaction observed [3] No pharmacokinetic interaction observed [3]

Metabolic Pathway and Mechanism of Action

This compound is an orally bioavailable aminopeptidase inhibitor that functions as a pro-drug [4]. The following diagram illustrates its activation and primary mechanism of action.

G Oralthis compound Oral this compound (CHR-2797) PlasmaCompartment Plasma Compartment Oralthis compound->PlasmaCompartment Absorption ActiveMetabolite CHR-79888 (Active Metabolite) PlasmaCompartment->ActiveMetabolite Intracellular Hydrolysis AminopeptidaseInhibition Inhibition of M1 Aminopeptidases ActiveMetabolite->AminopeptidaseInhibition AARecyclingBlocked Blocked Protein & Peptide Recycling AminopeptidaseInhibition->AARecyclingBlocked AADR Amino Acid Deprivation Response (AADR) AARecyclingBlocked->AADR AntitumorEffects Antitumor Effects:↵- Antiproliferative↵- Pro-apoptotic AADR->AntitumorEffects

This compound is converted to its active form, CHR-79888, inside cells, which then inhibits aminopeptidases, leading to amino acid depletion and antitumor effects [3] [4].

Details from Key Clinical Studies and Protocols

The pharmacokinetic data is primarily derived from two pivotal early-phase clinical trials. Key experimental details are summarized below.

Phase I Study of this compound as a Single Agent [1]
  • Study Design: First-in-human, dose-escalation study in patients with advanced solid tumors.
  • Dosing: Once-daily oral administration across 12 cohorts (doses from 10 mg to 320 mg).
  • PK Sampling: Plasma samples were collected to determine concentrations of this compound and CHR-79888 using validated LC-MS/MS methods.
  • PK Analysis: Non-compartmental analysis was performed to determine AUC, Cmax, and half-life.
  • Key Finding: The study established 240 mg daily as the recommended phase II dose due to tolerability and achieving intracellular metabolite levels associated with preclinical efficacy.
Phase Ib Study of this compound in Combination with Paclitaxel [3]
  • Study Design: Investigated the safety and PK of intravenous paclitaxel (every 3 weeks) with daily oral this compound (90–240 mg).
  • PK Sampling & Analysis:
    • Blood was drawn on Day 1 (paclitaxel alone) and Days 21-22 (combination) for full PK profiles.
    • Plasma concentrations of paclitaxel, this compound, and CHR-79888 were measured using validated LC-MS/MS methods.
    • PK parameters (Cmax, AUC, t½) were calculated using WinNonlin Professional software (version 4.1) with noncompartmental methods.
  • Key Finding: No PK interaction was observed; co-administration did not alter the pharmacokinetics of either paclitaxel or this compound.

Clinical Implications and Synergies

  • Tolerability: The main toxicities included fatigue, diarrhea, peripheral edema, and nausea. Dose-limiting toxicities at 320 mg included thrombocytopenia, anemia, and neurological effects [1].
  • Synergy with Other Agents: Preclinical evidence shows strong synergy between this compound and HDAC inhibitors (e.g., CHR-3996). The combination disrupts NF-κB signaling, providing a rationale for clinical combination strategies, particularly in multiple myeloma [5].

Important Considerations on Data

The pharmacokinetic data presented is derived from clinical trials published between 2009 and 2013. While this represents the foundational PK profile of this compound, you should consult more recent trial publications or regulatory documents for the very latest information, especially for specific patient populations or new drug combinations.

References

Tosedostat in AML: Application Notes and Clinical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Drug Characteristics and Mechanism of Action

Tosedostat (CHR-2797) is a first-in-class, orally bioavailable aminopeptidase inhibitor that targets key intracellular metalloenzymes [1]. Its active metabolite, CHR-79888, potently inhibits several aminopeptidases, which are crucial for intracellular protein degradation and amino acid recycling [2] [3].

The proposed mechanism of action involves:

  • Aminopeptidase Inhibition: Blocking the hydrolysis of peptides into free amino acids [2].
  • Amino Acid Deprivation: Depleting intracellular amino acid pools, which triggers an amino acid deprivation response (AADR) [3].
  • Disruption of Protein Synthesis: Inhibiting the mTOR signaling pathway and reducing overall protein synthesis, which is critical for rapidly dividing AML cells [3].
  • Induction of Apoptosis: Upregulation of pro-apoptotic proteins like CHOP and Noxa, ultimately leading to programmed cell death [3].

Preclinical data demonstrated that primary AML cells were significantly more sensitive to this compound (mean LC50 = 5.1 μM) compared to normal bone marrow cells (mean LC50 = 17.7 μM), suggesting a favorable therapeutic window [2].

Summary of Clinical Trial Evidence

The clinical efficacy and safety of this compound have been evaluated across multiple trials in AML, with divergent results based on treatment context.

Trial Description Patient Population Intervention Key Efficacy Findings Key Safety Findings
Early-Phase & Single-Arm Studies [1] [4] Relapsed/Refractory (R/R) or elderly, untreated AML This compound monotherapy or with Low-Dose Cytarabine (LDAC) Promising anti-leukemic activity; CR/CRi rate of 45.4% with this compound+LDAC [4] Generally manageable safety profile; no unexpected toxicities [1]
HOVON 103 Randomized Phase II [5] [6] Newly diagnosed AML >65 years, fit for intensive chemo Standard "3+7" induction ± this compound 120 mg daily No significant difference in CR/CRi rate (69% vs 64%); Inferior 24-month OS (33% vs 18%) and EFS with this compound [5] [6] Increased early death rate from infections; higher incidence of atrial fibrillation [5] [6]
Detailed Experimental Protocols
3.1. Protocol: this compound in Combination with Intensive Chemotherapy (Based on HOVON 103)

This protocol outlines the regimen used in the phase II randomized study [5] [6].

  • Indication: Newly diagnosed de novo or secondary AML in patients aged ≥66 years who are eligible for standard chemotherapy.
  • Exclusion Criteria: Acute promyelocytic leukemia (APL); prior antileukemic therapy for AML [7].
  • Treatment Plan:
    • Cycle 1 (Induction): Daunorubicin (60 mg/m² IV, days 1-3) and Cytarabine (200 mg/m² continuous IV, days 1-7) with or without This compound (120 mg orally, once daily, days 1-21).
    • Cycle 2 (Consolidation): Cytarabine (1000 mg/m² IV twice daily, days 1-6) with or without This compound (120 mg orally, once daily, days 1-21).
  • Dose Modification: this compound should be interrupted for 5 days around the administration of subsequent chemotherapy cycles if significant toxicity is observed [3].
  • Response Assessment: Bone marrow biopsies should be evaluated for Complete Remission (CR) and CR with incomplete hematologic recovery (CRi) according to international standards after recovery from each cycle.
3.2. Protocol: In Vitro Cytotoxicity Assessment in Primary AML Cells

This method details the preclinical evaluation of this compound's efficacy on primary patient samples [2].

  • Sample Preparation: Isolate mononuclear cells from peripheral blood or bone marrow aspirates of AML patients and normal donors using Ficoll-Histopaque density gradient centrifugation.
  • Cell Culture: Resuspend cells in RPMI-1640 medium supplemented with 10% fetal bovine serum. Culture at 37°C in a 5% CO₂ atmosphere.
  • Drug Exposure: Expose cells to a range of this compound concentrations (e.g., 0.1 μM to 100 μM) for 96 hours.
  • Viability Assay: Assess cell viability using a tetrazolium-based (MTT) colorimetric assay or flow cytometry with Annexin V/PI staining to quantify apoptosis.
  • Data Analysis: Calculate the lethal concentration for 50% of cells (LC50) using non-linear regression analysis. Compare LC50 values between AML and normal marrow samples.
Safety and Tolerability Profile

Safety data must be interpreted within the context of the treatment regimen.

  • In Combination with Intensive Chemotherapy: The addition of this compound to "3+7" chemotherapy was associated with an increased risk of serious adverse events. Most notably, there was a higher incidence of infectious complications leading to early death, and a greater occurrence of atrial fibrillation [5] [6].
  • As Monotherapy or with LDAC: In studies without intensive chemotherapy backbone, this compound was generally better tolerated, consistent with other single-agent targeted therapies [1] [4].
  • Other Considerations: A partial clinical hold was placed on this compound by the FDA due to dose-limiting toxicities in a phase I study, which led to the selection of a lower 120 mg dose for subsequent trials. This hold was later removed [5] [8].
Signaling Pathway and Experimental Workflow

The diagram below illustrates the mechanism of action of this compound and the workflow for its clinical application in AML.

G cluster_moa Mechanism of Action of this compound cluster_clinical Clinical Protocol Workflow (e.g., HOVON 103) A Oral Administration of this compound B Intracellular Conversion to Active Metabolite (CHR-79888) A->B C Inhibition of Aminopeptidases B->C D Disruption of Protein Recycling C->D E Intracellular Amino Acid Deprivation (AADR) D->E F1 mTOR Pathway Inhibition E->F1 F2 Reduced Protein Synthesis E->F2 F3 Upregulation of Pro-apoptotic Proteins (CHOP, Noxa) E->F3 G Apoptosis of AML Cells F1->G F2->G F3->G Start Patient Population: Newly Diagnosed AML, Age ≥66 yrs, Fit for Intensive Chemo H1 Randomization Start->H1 H2 Standard Arm: '3+7' Induction (Daunorubicin + Cytarabine) H1->H2  Control H3 Experimental Arm: '3+7' + this compound 120 mg daily H1->H3  Experimental H4 Consolidation: High-Dose Cytarabine ± this compound H2->H4 H3->H4 H5 Response Assessment: CR/CRi Rate, OS, EFS H4->H5 H6 Safety Monitoring: Infections, Cardiac Events

References

Comprehensive Technical Guide: Tosedostat Cell-Based Assays and Experimental Protocols for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tosedostat and Its Cellular Mechanisms

This compound (CHR-2797) is an orally bioavailable aminopeptidase inhibitor that has demonstrated significant clinical activity in hematological malignancies, particularly acute myeloid leukemia (AML) and multiple myeloma. As a prodrug design, this compound features a esterase-sensitive motif that undergoes intracellular conversion by carboxylesterases to its active metabolite CHR-79888, which displays enhanced cellular retention and potent inhibition of multiple aminopeptidases [1] [2]. The compound primarily targets members of the M1 and M17 classes of aminopeptidases, including leucine aminopeptidase (LAP), puromycin-sensitive aminopeptidase (PuSA), and aminopeptidase N, with half-maximal inhibitory concentrations in the nanomolar range [1].

The fundamental mechanism of action of this compound revolves around its ability to disrupt protein recycling pathways in transformed cells. By inhibiting aminopeptidases that catalyze the hydrolysis of terminal amino acids from peptides generated by proteasomal degradation, this compound induces an intracellular amino acid deprivation response [1]. This depletion of free amino acids triggers several downstream consequences including inhibition of mTOR signaling, suppression of protein synthesis, and induction of integrated stress response pathways [1] [3]. Notably, these effects appear to be selective for transformed cells, making aminopeptidase inhibition an attractive therapeutic strategy for hematological malignancies.

Quantitative Profiling of this compound Activity

Table 1: Enzymatic Inhibition Profile of this compound

Target Enzyme IC₅₀ Value Class Biological Significance
Leucine aminopeptidase (LAP) 100 nM M17 family Protein turnover, peptide processing
Puromycin-sensitive aminopeptidase (PuSA) 150 nM M1 family Peptide degradation, neuropeptide regulation
Aminopeptidase N 220 nM M1 family Cell surface antigen CD13, angiogenesis
Leukotriene A4 hydrolase (LTA4H) 8 nM (active metabolite) Bifunctional enzyme Inflammation, eicosanoid synthesis

Table 2: Cellular Activity of this compound in Hematological Malignancies

Cell Type/Model Assay Format Key Parameters Experimental Outcomes
Multiple myeloma cell lines (MM1S, ANBL6) MTS/CTG viability assays 10 μM, 72 hours Decreased survival and proliferation in presence/absence of bone marrow stromal cells [1]
Primary multiple myeloma cells Caspase activation assays 10 μM Induction of apoptosis via caspase 3/7 and 9 activation [1]
U937 myelomonocytic leukemia Growth inhibition assay 72-hour exposure IC₅₀: ~18.5 nM (parental cells) [3]
AML patient blasts (elderly) Clinical response assessment 120-180 mg daily dosing Overall response rate: 27% (monotherapy), 54.6% (with LDAC) [4]

Detailed Experimental Protocols for this compound Assays

Cell Viability and Proliferation Assessment

MTT Assay Protocol for this compound Cytotoxicity Screening

The MTT assay provides a robust colorimetric method for assessing cell viability and metabolic activity following this compound exposure. The procedure is based on the reduction of yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells [5].

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Filter sterilize using a 0.2 μm membrane and store in aliquots at -20°C for up to six months. Avoid repeated freeze-thaw cycles and do not store at 4°C for extended periods. Prepare MTT solvent containing 4 mM HCl and 0.1% NP-40 in isopropanol for formazan solubilization [5].

  • Cell Seeding and Treatment: Plate cells in 96-well plates at optimized densities (typically 5,000-20,000 cells/well for suspension cells, 3,000-10,000 cells/well for adherent cells) in complete medium. After 24-hour recovery, treat with this compound across a concentration range (recommended starting range: 1 nM to 100 μM) in serum-free or low-serum conditions. Include vehicle controls and background control wells (media + MTT without cells) [5].

  • MTT Incubation and Measurement: Following this compound exposure (typically 24-72 hours), add 50 μL serum-free media and 50 μL MTT solution to each well. Incubate at 37°C for 3 hours. After incubation, carefully aspirate media and add 150 μL MTT solvent to each well. Wrap plate in foil and shake on an orbital shaker for 15 minutes to fully dissolve formazan crystals. Measure absorbance at 590 nm with a reference wavelength of 630 nm to correct for background [5].

  • Data Analysis: Calculate percentage viability using the formula: % Viability = (Absorbance of treated sample / Absorbance of untreated control) × 100. Generate dose-response curves and calculate IC₅₀ values using appropriate nonlinear regression models. For accurate quantification, establish a standard curve correlating cell number with absorbance for each cell type [5].

Apoptosis and Cell Death Analysis

Annexin V/Propidium Iodide Staining for Apoptosis Detection

This protocol enables discrimination between early apoptotic, late apoptotic, and necrotic cell populations following this compound treatment, providing insight into the mechanism of cell death.

  • Cell Treatment and Harvest: Treat cells with this compound at relevant concentrations (typically near the IC₅₀ and multiples thereof) for 24-48 hours. Include appropriate controls (untreated, vehicle-treated, and positive control such as staurosporine). Harvest both adherent and suspension cells, ensuring to collect floating cells which may represent late apoptotic/necrotic populations. Wash cells twice with cold PBS [6].

  • Staining and Analysis: Resuspend cell pellet (approximately 1×10⁶ cells) in 100 μL of binding buffer. Add Annexin V-FITC and propidium iodide according to manufacturer's recommendations. Incubate for 15 minutes at room temperature in the dark. Add additional binding buffer (400 μL) and analyze by flow cytometry within 1 hour. Use FITC (515-545 nm) and PI (600-635 nm) channels with appropriate compensation [6].

  • Gating Strategy and Interpretation: Establish quadrants on dot plots using unstained cells, single-stained controls, and untreated cells. Viable cells are Annexin V-negative/PI-negative; early apoptotic cells are Annexin V-positive/PI-negative; late apoptotic cells are Annexin V-positive/PI-positive; necrotic cells are Annexin V-negative/PI-positive. Report results as percentage distribution across these populations [6].

Combination Studies and Synergy Assessment

HDAC Inhibitor Combination Protocol

Preclinical studies have demonstrated marked synergy between this compound and histone deacetylase (HDAC) inhibitors in multiple myeloma models. This protocol outlines the systematic evaluation of this combination.

  • Experimental Design: Prepare a matrix of concentration combinations using fixed ratios based on individual agent IC₅₀ values. For this compound, test concentrations ranging from 0.1×IC₅₀ to 10×IC₅₀. For HDAC inhibitors such as CHR-3996 or LBH589, use concentrations in the low nanomolar range (e.g., 1-100 nM) [6] [1].

  • Treatment and Analysis: Treat cells with single agents and combinations for 72 hours. Assess viability using MTT, MTS, or CellTiter-Glo assays. Include appropriate controls (untreated, vehicle, and single-agent controls). Perform experiments with multiple replicates (minimum n=3) and repeat independently at least three times [6].

  • Synergy Calculation: Analyze data using combination index (CI) method according to Chou-Talalay, where CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism. Alternatively, use Bliss independence or zero interaction potency (ZIP) models for synergy quantification. The combination of 1 μM this compound with 1 nM LBH589 has demonstrated enhanced G0/G1 cell cycle arrest and synergistic growth inhibition in multiple myeloma models [6] [1].

Cellular Mechanisms and Signaling Pathways

Table 3: Key Signaling Pathways Modulated by this compound

Pathway Molecular Components Direction of Change Functional Consequences
Amino acid response GCN2, eIF2α, CHOP, NOXA Upregulated Induction of ER stress, apoptosis activation [1]
mTOR signaling mTOR, S6K, 4E-BP1 Suppressed Inhibition of protein synthesis, cell growth arrest [3]
NFκB signaling p65, p52, BIRC3/cIAP2, A20, CYLD Biphasic: early activation followed by feedback inhibition Initial cytoprotection followed by apoptosis sensitization [6]
Apoptotic machinery Caspase-9, Caspase-3/7, Endonuclease G, Noxa Activated Mitochondrial pathway apoptosis induction [6] [1]

This compound exerts its antiproliferative effects through a cascade of molecular events initiated by aminopeptidase inhibition. The primary cellular consequence is the induction of an amino acid deprivation response characterized by GCN2 activation, phosphorylation of eukaryotic initiation factor 2α (eIF2α), and subsequent induction of stress response genes including CHOP and NOXA [1]. This mimics a state of nutrient starvation despite normal extracellular amino acid availability.

Concurrently, this compound treatment leads to mTOR pathway inhibition, resulting in reduced phosphorylation of downstream effectors S6K and 4E-BP1, ultimately suppressing protein synthesis [3]. Interestingly, this compound also activates NFκB signaling through both canonical and non-canonical pathways, inducing nuclear translocation of p65 and p52 subunits. However, this initial activation is followed by a robust negative feedback loop mediated by upregulation of NFκB inhibitors including BIRC3/cIAP2, A20, and CYLD, which effectively turns off this potentially cytoprotective signaling and promotes apoptosis [6].

The apoptotic commitment in response to this compound occurs primarily through the mitochondrial pathway, evidenced by caspase-9 activation with minimal involvement of the extrinsic apoptosis mediator caspase-8. This is accompanied by upregulation of pro-apoptotic factors including Endonuclease G and Noxa, ultimately executing programmed cell death [6]. The critical observation that this compound-induced apoptosis can be largely abrogated by pre-treatment with the pan-caspase inhibitor Z-VAD-FMK confirms the central role of caspase activation in its mechanism of action [6].

Resistance Mechanisms and Experimental Models

Development of Resistance Models

Understanding resistance mechanisms is crucial for optimizing this compound-based therapies. Researchers have established resistant cell line models through prolonged, stepwise exposure to increasing drug concentrations.

  • Generation of Resistant Sublines: The human myelomonocytic U937 leukemia cell line has been used to generate this compound/CHR2863-resistant sublines through continuous exposure to gradually increasing drug concentrations over 4-6 months. Two representative sublines include U937/CHR2863(200) (low-level resistance, 14-fold) and U937/CHR2863(5μM) (high-level resistance, 270-fold) [3].

  • Characterization of Resistance Mechanisms: High-level resistant cells demonstrate complete loss of carboxylesterase 1 (CES1)-mediated drug activation associated with down-regulation of CES1 mRNA and protein expression. These cells also exhibit marked prodrug sequestration in lipid droplets and constitutive activation of pro-survival Akt/mTOR pathways [3].

  • Approaches to Overcome Resistance: The discovery that resistant cells with activated mTOR pathways show enhanced sensitivity to mTOR inhibitors like rapamycin suggests combination strategies to overcome resistance. Additionally, statins that inhibit the mevalonate-cholesterol pathway demonstrate marked synergy with aminopeptidase inhibitors in both sensitive and resistant AML cells [7].

The molecular basis of resistance involves multifactorial adaptations including downregulation of carboxylesterase 1 (the primary activating enzyme for the prodrug), drug sequestration in lipid droplets, and compensatory activation of pro-survival signaling pathways including ERK/Akt/mTOR [3]. Interestingly, resistant cells maintain sensitivity to several conventional chemotherapeutic agents including cytarabine and daunorubicin, and even display collateral hypersensitivity to the topoisomerase inhibitor prodrug irinotecan, informing potential sequential or combination therapy approaches [3].

Visualization of Experimental Workflows and Signaling Pathways

tosedostat_workflow This compound (CHR-2797) This compound (CHR-2797) Cellular Uptake Cellular Uptake This compound (CHR-2797)->Cellular Uptake CES1 Activation CES1 Activation Cellular Uptake->CES1 Activation Active Metabolite (CHR-79888) Active Metabolite (CHR-79888) CES1 Activation->Active Metabolite (CHR-79888) Aminopeptidase Inhibition Aminopeptidase Inhibition Active Metabolite (CHR-79888)->Aminopeptidase Inhibition Amino Acid Deprivation Amino Acid Deprivation Aminopeptidase Inhibition->Amino Acid Deprivation mTOR Inhibition mTOR Inhibition Amino Acid Deprivation->mTOR Inhibition Integrated Stress Response Integrated Stress Response Amino Acid Deprivation->Integrated Stress Response NFκB Activation NFκB Activation Amino Acid Deprivation->NFκB Activation Protein Synthesis Suppression Protein Synthesis Suppression mTOR Inhibition->Protein Synthesis Suppression CHOP/NOXA Induction CHOP/NOXA Induction Integrated Stress Response->CHOP/NOXA Induction Feedback Inhibition (BIRC3/A20/CYLD) Feedback Inhibition (BIRC3/A20/CYLD) NFκB Activation->Feedback Inhibition (BIRC3/A20/CYLD) Mitochondrial Apoptosis Mitochondrial Apoptosis Protein Synthesis Suppression->Mitochondrial Apoptosis CHOP/NOXA Induction->Mitochondrial Apoptosis Feedback Inhibition (BIRC3/A20/CYLD)->Mitochondrial Apoptosis Caspase-9/3 Activation Caspase-9/3 Activation Mitochondrial Apoptosis->Caspase-9/3 Activation Cell Death Cell Death Caspase-9/3 Activation->Cell Death Experimental Assessment Experimental Assessment Viability Assays (MTT/MTS) Viability Assays (MTT/MTS) Experimental Assessment->Viability Assays (MTT/MTS) Apoptosis Detection (Annexin V) Apoptosis Detection (Annexin V) Experimental Assessment->Apoptosis Detection (Annexin V) Cell Cycle Analysis Cell Cycle Analysis Experimental Assessment->Cell Cycle Analysis Western Blot Analysis Western Blot Analysis Experimental Assessment->Western Blot Analysis

Diagram 1: Comprehensive cellular mechanism and experimental assessment workflow for this compound. The diagram illustrates the sequential molecular events from drug uptake through apoptosis execution, alongside key experimental methods for monitoring each process.

resistance_mechanisms Prolonged this compound Exposure Prolonged this compound Exposure Resistance Development Resistance Development Prolonged this compound Exposure->Resistance Development CES1 Downregulation CES1 Downregulation Resistance Development->CES1 Downregulation Drug Sequestration in Lipid Droplets Drug Sequestration in Lipid Droplets Resistance Development->Drug Sequestration in Lipid Droplets Akt/mTOR Pathway Activation Akt/mTOR Pathway Activation Resistance Development->Akt/mTOR Pathway Activation Impaired Prodrug Activation Impaired Prodrug Activation CES1 Downregulation->Impaired Prodrug Activation Reduced Bioavailable Drug Reduced Bioavailable Drug Drug Sequestration in Lipid Droplets->Reduced Bioavailable Drug Enhanced Pro-Survival Signaling Enhanced Pro-Survival Signaling Akt/mTOR Pathway Activation->Enhanced Pro-Survival Signaling Treatment Failure Treatment Failure Impaired Prodrug Activation->Treatment Failure Reduced Bioavailable Drug->Treatment Failure Enhanced Pro-Survival Signaling->Treatment Failure Overcoming Resistance Overcoming Resistance mTOR Inhibitors (rapamycin) mTOR Inhibitors (rapamycin) Overcoming Resistance->mTOR Inhibitors (rapamycin) Statin Combinations Statin Combinations Overcoming Resistance->Statin Combinations Alternative Chemotherapeutics Alternative Chemotherapeutics Overcoming Resistance->Alternative Chemotherapeutics Suppressed Pro-Survival Signaling Suppressed Pro-Survival Signaling mTOR Inhibitors (rapamycin)->Suppressed Pro-Survival Signaling Enhanced Rheb Deprenylation Enhanced Rheb Deprenylation Statin Combinations->Enhanced Rheb Deprenylation Bypass Resistance Mechanisms Bypass Resistance Mechanisms Alternative Chemotherapeutics->Bypass Resistance Mechanisms

Diagram 2: Resistance mechanisms and overcoming strategies for this compound. The visualization depicts the multifactorial basis of acquired resistance and evidence-based approaches to circumvent these adaptive responses.

Technical Considerations and Troubleshooting

Critical Technical Parameters

Successful implementation of this compound assays requires attention to several technical considerations that can significantly impact data quality and reproducibility.

  • Cell Density Optimization: Excessive cell density can lead to nutrient depletion and altered drug sensitivity. For proliferation assays with 72-hour this compound exposure, initial seeding densities should maintain subconfluent conditions throughout the experiment. Perform pilot experiments to establish optimal seeding densities for each cell type [5].

  • Serum Concentration Effects: Serum components can potentially interfere with this compound activity and MTT formazan formation. Use consistent serum concentrations across experiments (typically 5-10% FBS) and consider serum-free conditions during drug exposure periods. For MTT assays specifically, serum-free media is recommended during the MTT incubation step to minimize background [5].

  • Solubility and Stability: this compound is highly soluble in DMSO (>10 mM) and should be stored as frozen aliquots at -20°C. Avoid repeated freeze-thaw cycles. For working solutions, prepare fresh dilutions in culture medium immediately before use. The compound may precipitate in aqueous solutions at high concentrations; gentle warming to 37°C and brief sonication can improve solubility [1].

  • Metabolic Activation Considerations: Remember that this compound requires intracellular activation by carboxylesterases. Cell lines with low CES1 expression (e.g., certain solid tumor models) may demonstrate reduced sensitivity. Consider verifying CES1 expression levels when working with new model systems [3].

Troubleshooting Common Issues

  • High Background in MTT Assays: This may result from serum interference or incomplete formazan solubilization. Ensure proper background subtraction using media-only controls and verify complete dissolution of formazan crystals by extended shaking or gentle pipetting [5].

  • Variable Apoptosis Induction: Inconsistent apoptosis results may stem from variable cell passage number or health status. Use cells within consistent passage ranges (typically <20 passages from thawing) and ensure >90% viability in untreated controls before this compound exposure.

  • Limited Combination Synergy: When evaluating this compound combinations, ensure appropriate concentration ranges that encompass clinically achievable levels. Subtherapeutic concentrations may fail to demonstrate synergy. Include appropriate controls for potential solvent interactions when using multiple drug stocks.

Conclusion and Research Applications

This compound represents a promising therapeutic strategy for hematological malignancies with a unique mechanism of action centered on disruption of protein recycling and amino acid metabolism. The detailed protocols outlined in this document provide researchers with comprehensive methodologies for evaluating the compound's activity in diverse experimental models. The observed synergy with HDAC inhibitors, hypomethylating agents, and statins underscores the potential of this compound in rational combination regimens [6] [7].

The emergence of predictive biomarkers, including gene expression signatures that correlate with clinical response in AML patients treated with this compound-containing regimens, highlights the advancing precision medicine applications for this agent [4]. Additionally, the well-characterized resistance mechanisms offer opportunities for preemptive combination strategies to delay or prevent treatment failure. As research continues to refine the appropriate clinical contexts for this compound deployment, these robust experimental protocols will facilitate the translational studies needed to optimize its therapeutic potential.

References

Tosedostat animal research model

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tosedostat

This compound (CHR-2797) is an orally active aminopeptidase inhibitor that exerts antiproliferative effects against a range of tumor cell lines. Its active metabolite, CHR-79888, is a potent inhibitor of several aminopeptidases, including aminopeptidase N (APN) and leucine aminopeptidase [1] [2]. The primary mechanism of action involves the inhibition of key enzymes involved in the recycling of amino acids from ubiquitinated proteins degraded within the proteasome. This leads to a deprivation of free amino acids within the cell, triggering an amino acid deprivation response (AADR) that ultimately results in reduced protein synthesis, inhibition of cell proliferation, and induction of apoptosis, particularly in rapidly dividing cells such as cancer cells [3] [2].

Animal Model Selection and Establishment

The Intra-tibial Mouse Model of Multiple Myeloma

An ideal animal model for preclinical testing of novel therapeutics for myeloma should recapitulate the human condition, particularly the critical interaction of myeloma cells with the bone marrow microenvironment, which modulates tumor activity and protects against drug-induced apoptosis [4].

  • Animal Host: Female NOD/SCIDγcnull mice, approximately 6 weeks old [4].
  • Myeloma Cells: The model can utilize human myeloma cell lines (e.g., U266) transfected with a luciferase reporter gene for monitoring, or primary patient-derived plasma cells [4].
  • Engraftment Method: Intra-tibial inoculation. This ensures the crucial interaction between the tumor cells and the bone marrow microenvironment, which is a limiting factor in other models [4].
    • Procedure: Mice are anesthetized, and a suspension of myeloma cells (e.g., 1×10⁵ to 2×10⁶ U266-luciferase cells in 20 µL of culture medium) is injected directly into the tibia [4].
  • Disease Progression: Engraftment typically occurs by week 3, with a significant increase in tumor burden observed between weeks 5 and 7 post-inoculation [4].

The following diagram illustrates the signaling pathway targeted by this compound and the subsequent cellular events leading to its antineoplastic effect.

G This compound Mechanism: Aminopeptidase Inhibition in Cancer Cells ProteinDegradation Intracellular Protein Degradation AminoAcids Free Amino Acid Pool ProteinDegradation->AminoAcids Requires Aminopeptidases ProteinSynthesis Protein Synthesis & Cell Proliferation AminoAcids->ProteinSynthesis AADR Amino Acid Deprivation Response (AADR) AminoAcids->AADR Depletion This compound This compound (CHR-2797) Oral Prodrug ActiveMetabolite CHR-79888 (Active Metabolite) This compound->ActiveMetabolite Esterase Hydrolysis AminopeptidaseN Aminopeptidase N (APN) and other Aminopeptidases ActiveMetabolite->AminopeptidaseN Inhibits Apoptosis Cell Cycle Arrest & Apoptosis AADR->Apoptosis AntineoplasticEffect Antineoplastic Effect Apoptosis->AntineoplasticEffect

Experimental Protocols

In Vivo Dosing and Treatment Schedule

Based on the established multiple myeloma model, the following protocol is recommended for efficacy studies [4].

  • Test Compound: this compound.
  • Formulation and Administration:
    • Formulation: Reconstituted in a suitable vehicle (e.g., phosphate-buffered saline) from a DMSO stock solution [4] [1].
    • Route of Administration: Intraperitoneal (I.P.) injection [4]. This compound is also orally bioavailable [1] [2].
    • Dosage: 75 mg/kg [4].
    • Dosing Schedule: Administered for 6 days out of 7 each week [4].
  • Treatment Initiation: Commence treatment after confirmed engraftment, typically around 5 weeks after tumor cell inoculation [4].
  • Treatment Duration: 4 weeks, or as required by the study design [4].
  • Control Groups:
    • Negative Control: Mice injected with tumor cells but treated with vehicle only.
    • Additional Controls: A group of mice that are not injected with cells and do not receive treatment should be included to establish baseline parameters [4].
Monitoring Disease Progression and Treatment Efficacy

A multi-faceted approach is used to monitor disease progression and validate the efficacy of this compound.

  • Bioluminescent Imaging (BLI):
    • Purpose: Non-invasive, quantitative tracking of tumor burden in vivo over time [4].
    • Procedure: Mice are injected I.P. with D-luciferin (1.5 mg/mouse). After 9 minutes, images are acquired using an IVIS Imaging System with a 60-second exposure. Tumor burden is quantified as average radiance (photons per second per cm² per steradian, p/s/cm²/sr) using Living Image software [4].
    • Frequency: Weekly, or pre- and post-therapy (e.g., weeks 4 and 9) [4].
  • Serum Paraprotein Measurement:
    • Purpose: Measures the secretion of monoclonal immunoglobulin by the engrafted myeloma cells, a key disease biomarker [4].
    • Method: Enzyme-Linked Immunosorbent Assay (ELISA) on serum samples [4].
  • Magnetic Resonance Imaging (MRI):
    • Purpose: Anatomical validation of tumor growth within the bone marrow [4].
    • Procedure: Mice are scanned using a high-field MRI system (e.g., 7T). T2-weighted TurboRARE sequences can be used to identify tumor as a hyperintense signal within the bone. Tumor volume is quantified from regions of interest drawn on the images [4].
  • Endpoint Analyses:
    • Flow Cytometry: Bone marrow cells are homogenized and stained with an anti-CD138 antibody to identify and quantify the presence of human myeloma cells [4].
    • Histology: Excised bones are fixed, decalcified, and embedded in paraffin. Sections are stained with Haematoxylin and Eosin (H&E) or processed immunohistochemically using anti-CD138 antibodies to visualize tumor infiltration and morphology [4].

The workflow below summarizes the key steps in establishing the model and conducting a therapy assessment study.

G Workflow: Intra-tibial Myeloma Model and Therapy Assessment Start Inoculation of U266-Luciferase Cells into Mouse Tibia Engraftment Engraftment Period (~3 weeks) Start->Engraftment BaselineCheck Baseline Monitoring (BLI, Paraprotein) Engraftment->BaselineCheck Randomize Randomize into Treatment Groups BaselineCheck->Randomize Treatment Treatment Phase (this compound 75 mg/kg I.P., 6/7 days) (4 weeks) Randomize->Treatment Monitoring Longitudinal Monitoring Treatment->Monitoring Endpoint Terminal Analysis Monitoring->Endpoint BLI Bioluminescent Imaging (BLI) Paraprotein Serum Paraprotein (ELISA) MRI Magnetic Resonance Imaging (MRI) FlowHisto Flow Cytometry & Histology

Key Data and Efficacy Outcomes

The following table summarizes quantitative data on the antineoplastic effects of this compound observed in preclinical models.

Table 1: Summary of Preclinical Efficacy Data for this compound

Model/Cell Line Assay Type Exposure Time Metric Value Context & Notes Source
HL-60 (Human Leukemia) In vitro, MTT 72 hours EC₅₀ 4.7 µM Antiproliferative activity [1]
MOLT-4 (Human Leukemia) In vitro, MTT 72 hours EC₅₀ 2.1 µM Antiproliferative activity [1]
Vero (Monkey Kidney) In vitro, MTT 72 hours CC₅₀ 13 µM Cytotoxicity, reduction in proliferation [1]
U-937 (Human Leukemia) In vitro Not specified IC₅₀ 10 nM Inhibition of proliferation; AADR genes upregulated [1]
HuT 78 (Human Lymphoma) In vitro Not specified IC₅₀ >10 µM Inhibition of proliferation; No AADR gene upregulation [1]
U266 Myeloma (In Vivo) In vivo, BLI 4 weeks treatment Efficacy Significant attenuation of increased BLI radiance Compared to untreated control in mouse model [4]

Important Considerations for Researchers

  • Model Advantages: The intra-tibial model provides a more physiologically relevant context for studying drug efficacy due to the preserved tumor-microenvironment interaction, which is crucial for diseases like myeloma and leukemia [4].
  • This compound Combination Potential: Preclinical and clinical data suggest that this compound shows synergistic effects when combined with other agents, particularly cytarabine and hypomethylating agents like azacitidine. Researchers should consider exploring rational combination therapies [5] [2].
  • Clinical Translation and Caveats: While this compound showed promising activity in early-phase clinical trials for relapsed/refractory AML, a subsequent randomized phase II study (HOVON 103) in elderly AML patients found that adding this compound to standard intensive chemotherapy negatively affected therapeutic outcomes, with increased infectious complications and early death rates [6]. This highlights the critical importance of careful patient selection and dosing schedule optimization when translating from preclinical models to the clinic.

Conclusion

The intra-tibial mouse model of multiple myeloma is a robust and clinically relevant system for evaluating the efficacy of this compound. The protocols outlined herein—covering model establishment, dosing, and multi-modal monitoring—provide a solid framework for preclinical assessment. Researchers should leverage this model to further investigate the potential of this compound, especially in rational combination regimens, while carefully considering the lessons learned from its clinical development.

References

Tosedostat In Vitro Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile

Tosedostat (CHR2797) is an orally bioavailable aminopeptidase inhibitor that acts as a prodrug. It is rapidly converted inside cells to its active acid metabolite, CHR-79888 [1] [2]. This active form is a potent inhibitor of several intracellular aminopeptidases, including leucine aminopeptidase (LAP), puromysin-sensitive aminopeptidase (PuSA), and Aminopeptidase N [3] [2]. The active metabolite is poorly membrane-permeant, leading to its excellent intracellular accumulation and retention [1].

Quantitative In Vitro Bioactivity Data

The following tables summarize the key in vitro potency and efficacy data for this compound.

Table 1: Enzyme Inhibition Profile of this compound (CHR-2797) [3]

Target Enzyme IC₅₀ Target Enzyme IC₅₀
Leucine Aminopeptidase (LAP) 100 nM PILSAP >5 µM
PuSA 150 nM LTA4 Hydrolase >10 µM
Aminopeptidase N 220 nM MetAP-2 >30 µM
Aminopeptidase B >1 µM

Note: The active metabolite, CHR-79888, is a particularly potent inhibitor of LTA4 hydrolase, which it inhibits with an IC₅₀ of 8 nM [3] [2].

Table 2: Anti-proliferative Activity in Human Cancer Cell Lines [3]

Cell Line Origin IC₅₀
U-937 Myeloma 10 nM
HL-60 Acute Myeloid Leukemia 30 nM
KG-1 Acute Myeloid Leukemia 15 nM
GDM-1 Acute Myeloid Leukemia 15 nM
HuT 78 T-cell Lymphoma >10 µM
Jurkat E6-1 T-cell Leukemia >10 µM

This compound exhibits selectivity for transformed cells (e.g., MrC5-SV2, K-ras NRK) over their non-transformed counterparts (e.g., MrC5, NRK) [3]. The sensitivity does not show an obvious correlation with the mutational status of p53, PTEN, or K-Ras [3].

Mechanism of Action and Experimental Evidence

The primary mechanism of this compound's anti-proliferative effect is the induction of an Amino Acid Deprivation Response (AADR) [1] [4]. The following diagram illustrates the intracellular signaling pathway triggered by this compound.

G This compound This compound CHR79888 CHR79888 This compound->CHR79888 Intracellular Hydrolysis AA_Depletion AA_Depletion CHR79888->AA_Depletion Inhibits Aminopeptidases AADR AADR AA_Depletion->AADR eIF2a_P eIF2a_P AADR->eIF2a_P Induces mTOR_Inhibit mTOR_Inhibit AADR->mTOR_Inhibit Inhibits CHOP_Noxa CHOP_Noxa AADR->CHOP_Noxa Upregulates Pro-apoptotic Proteins Apoptosis Apoptosis eIF2a_P->Apoptosis Reduced Protein Synthesis mTOR_Inhibit->Apoptosis Reduced Protein Synthesis CHOP_Noxa->Apoptosis

The experimental evidence for this mechanism is derived from gene expression analysis and protein synthesis studies in treated cells (e.g., the human promyelocytic leukemia cell line HL-60). Key findings include [3] [1]:

  • Upregulation of Genes: Treatment leads to the up-regulation of genes involved in amino acid transport and metabolic pathways.
  • Phosphorylation of eIF2α: Increased phosphorylation of eukaryotic initiation factor 2α (eIF2α), which inhibits the initiation of protein translation.
  • Inhibition of mTOR Signaling: Inhibition of phosphorylation of mTOR substrates, a key regulator of cell growth and protein synthesis.
  • Reduced Protein Synthesis: A measurable overall reduction in protein synthesis.
  • Pro-apoptotic Shift: Upregulation of pro-apoptotic protein markers such as CHOP and Noxa.

Detailed Experimental Protocols

Aminopeptidase Inhibition Assays [3]

The following protocols are used to determine the IC₅₀ values for different aminopeptidases.

  • Leucine Aminopeptidase (LAP) Assay

    • Principle: Measures hydrolysis of the tripeptide L-Leucyl-Glycyl-Glycine (LGG), detected via derivatization with o-phthaldialdehyde (OPA).
    • Procedure:
      • In a 96-well plate, combine 5 µL of diluted this compound, 5 µL of LAP enzyme (10 µg/mL), and 40 µL of 0.5 mM LGG substrate.
      • Incubate the plate for 90 minutes at 37°C.
      • Terminate the reaction by adding 200 µL of OPA/β-mercaptoethanol reagent per well.
      • Measure fluorescence (excitation 355 nm, emission 460 nm).
  • PuSA & Aminopeptidase N Assay

    • Principle: Uses the fluorogenic substrate Ala-AMC (Alanine-7-amido-4-methylcoumarin).
    • Procedure:
      • In a 96-well plate, combine 20 µL of diluted this compound, 40 µL of Ala-AMC substrate (125 µM for PuSA, 60 µM for Aminopeptidase N), and 40 µL of the respective enzyme.
      • Incubate for 2 hours (PuSA) or 1 hour (Aminopeptidase N) at 37°C.
      • Stop the reaction with 100 µL of 3% (v/v) acetic acid.
      • Measure the released fluorescent AMC group.
Cell Proliferation Assay [3]

This protocol is used to determine the anti-proliferative IC₅₀ values in various cancer cell lines.

  • Cell Lines: U-937, HL-60, KG-1, GDM-1, among others.
  • Compound Preparation: this compound is dissolved in DMSO to create a ~1 mM stock solution, which is then diluted to the desired concentrations in culture medium.
  • Procedure:
    • Plate cells and expose them to a concentration range of this compound for 72 hours.
    • During the final 4 hours of incubation, pulse the cells with 0.4 µCi/well of [³H]thymidine.
    • Harvest cells onto glass fiber filters using a cell harvester.
    • Measure the amount of [³H]thymidine incorporated into cellular DNA using a scintillation counter.
  • Data Analysis: Inhibition of proliferation is calculated based on the reduction in radioactive incorporation compared to untreated control cells.

Research Applications and Synergistic Potential

This compound has shown promising activity in clinical trials, particularly in relapsed/refractory Acute Myeloid Leukemia (AML) and high-risk Myelodysplastic Syndromes (MDS) [4] [2]. In vitro studies indicate that this compound synergizes with a wide range of chemotherapeutic agents, including cytarabine, and hypomethylating agents like azacitidine, to enhance anti-proliferative effects in cancer cell lines [1] [4] [2]. This provides a strong rationale for its use in combination therapies.

Formulation and Storage

  • Solubility:
    • DMSO: 56 - 81 mg/mL (~137.77 - 199.27 mM). Use fresh, moisture-absorbing DMSO to maintain solubility [3].
    • Ethanol: 5 - 81 mg/mL.
    • Water: Insoluble.
  • Storage: Store at the recommended temperature upon receipt. Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles [3].

References

Clinical Outcomes: Tosedostat + LDAC vs. LDAC Alone

Author: Smolecule Technical Support Team. Date: February 2026

Outcome Measure LDAC + Tosedostat (n=~121) LDAC Alone (n=~122) P-value / Comments
Complete Remission (CR) Rate 19% 12% Odds Ratio 0.61 (95% CI 0.30–1.23); P = 0.17 [1]
Overall Response Rate (ORR: CR+CRi) 25% 18% Odds Ratio 0.68 (95% CI 0.37–1.27); P = 0.22 [1]
2-Year Overall Survival (OS) 16% 12% Hazard Ratio 0.97 (95% CI 0.73–1.28); P = 0.8 (No significant difference) [1]
Common Adverse Events Cardiac events, pneumonitis, hemorrhage, asthenia [2] [3] - The combination was generally tolerable, with specific side effects monitored.

Detailed Experimental Protocol

The following methodology is based on the LI-1 trial, a multicenter, randomized, controlled, phase II study designed to evaluate the efficacy of LDAC with or without this compound [1].

Patient Selection (Key Inclusion Criteria)
  • Population: Older patients (e.g., >60 years; median age in trials was 75-81 years) with newly diagnosed AML [2] [1].
  • Disease Status: Either de novo AML or AML that has evolved from myelodysplastic syndrome (MDS) [2].
  • Fitness: Deemed unsuitable for intensive chemotherapy [1].
Treatment Regimen
  • Cycle Length: 28 days.
  • Low-Dose Cytarabine (LDAC): Administered subcutaneously at 20 mg twice daily for 10 days per cycle [1].
  • This compound: Administered orally at 120 mg or 180 mg once daily, continuously on days 1-21 of each cycle [1].
  • Treatment Duration: Continued for up to eight cycles in the absence of disease progression or unacceptable toxicity [2].
Response and Safety Assessment
  • Efficacy Endpoints:
    • Primary: Complete Remission (CR) rate [1].
    • Secondary: Overall Response Rate (ORR), Overall Survival (OS), and Progression-Free Survival (PFS) [2].
  • Assessment Schedule:
    • Bone Marrow Blasts: Evaluated after every 1-2 cycles to assess response [1].
    • Blood Counts: Monitored regularly for hematological recovery and toxicity.
  • Safety Monitoring: Continuous monitoring for adverse events, with special attention to cardiac events, pneumonitis, and hemorrhage [2] [3].
Biomarker Analysis (Exploratory Endpoint)
  • Objective: To identify a molecular signature predictive of response.
  • Method: Gene expression profiling (GEP) was performed on purified AML cells from patient samples using platforms like Affymetrix Transcriptome Array 2.0 [2] [3].
  • Analysis: Differential expression analysis identified gene sets associated with clinical response (CR vs. no CR), implicating pathways such as β-catenin and TNFA-NFkB [2] [3].

Mechanism of Action and Research Context

The experimental rationale and mechanistic background of this combination therapy are summarized in the diagram below.

G cluster_this compound This compound Mechanism cluster_ldac LDAC Mechanism This compound This compound (Oral Aminopeptidase Inhibitor) AminoEnzyme Inhibits Aminopeptidase Enzymes This compound->AminoEnzyme AA_Dep Deprives leukemic cells of free amino acids AminoEnzyme->AA_Dep ProtStress Induces amino acid stress response & disrupts protein synthesis AA_Dep->ProtStress Apoptosis Promotes Apoptosis in AML cells ProtStress->Apoptosis CombinedEffect Combined Cytotoxic Effect on AML Blasts Apoptosis->CombinedEffect Synergistic LDAC Low-Dose Cytarabine (LDAC) (Antimetabolite) DNAInc Incorporates into DNA LDAC->DNAInc SPhase Causes S-phase arrest & inhibits DNA synthesis DNAInc->SPhase LDACApoptosis Induces Apoptosis SPhase->LDACApoptosis LDACApoptosis->CombinedEffect Synergistic Context Research Context: Exploratory biomarker analysis suggested a gene expression profile may predict responders. CombinedEffect->Context

Important Clinical and Development Note

The combination of this compound and LDAC, while showing an encouraging response rate in an initial non-randomized Phase 2 study [2] [3], did not lead to an overall survival advantage when tested in a subsequent randomized trial (LI-1) [1]. Furthermore, when this compound was added to intensive chemotherapy ("3+7") in the HOVON 103 trial for fit elderly AML patients, it resulted in inferior survival outcomes compared to chemotherapy alone, with increased infectious complications and atrial fibrillation [4] [5].

These results indicate that the clinical development of this compound in AML has been halted due to a lack of proven survival benefit. The existing data serves as a valuable case study for drug development, highlighting the critical importance of randomized trials and the potential for promising early-phase data not to translate into improved patient outcomes.

References

Tosedostat with hypomethylating agents

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Application Protocol

The core of this approach is a phase II clinical trial protocol designed for older patients (≥60 years) with newly diagnosed AML or high-risk MDS [1].

Treatment Regimens and Dosing

Patients are randomized to receive one of two combination therapy backbones, with a choice of Tosedostat dosing schedules.

Table 1: Combination Therapy Backbones [1]

Component Arm A: this compound + Cytarabine Arm B: this compound + Decitabine
This compound 120 mg once daily, Days 1-21 120 mg once daily, Days 1-21
HMA / Chemotherapy Cytarabine 1 g/m²/day, Days 1-5 Decitabine 20 mg/m²/day, Days 1-5
Cycle Duration 35 days 35 days

Table 2: Alternative this compound Dosing [1]

Regimen This compound Dose & Schedule
Interrupted Schedule 120 mg once daily on Days 1-21 of a 35-day cycle.
Continuous Schedule 180 mg once daily continuously throughout the 35-day cycle.
Efficacy and Safety Outcomes

Clinical trial data indicates the regimen is active and manageable, primarily causing myelosuppression.

Table 3: Efficacy Outcomes from a Phase II Trial (N=34) [1]

Efficacy Parameter Result (%)
Composite Complete Remission (CR/CRi) 53% (18/34)
- Complete Remission (CR) 41% (14/34)
- CR with Incomplete Count Recovery (CRi) 12% (4/34)
Median Overall Survival 11.5 months

Key Safety Notes [1]:

  • Primary Toxicity: The most significant adverse event is febrile neutropenia, often requiring hospitalization.
  • Non-Hematologic Toxicity: The regimen was generally well-tolerated, with no grade 3-4 non-hematological toxicities requiring study withdrawal.
  • Administration: A majority of patients (67.6%) could be managed as outpatients.

Detailed Experimental Methodology

For researchers aiming to validate or explore this combination in preclinical models, the following methodologies are critical.

In Vitro Synergy Assessment

This protocol evaluates the combined effect of this compound and HMAs on leukemic cell lines.

  • Cell Lines: Use human AML cell lines (e.g., MOLM-13, MV4-11, HL-60).
  • Reagents:
    • This compound: Prepare a 10 mM stock solution in DMSO.
    • Azacitidine or Decitabine: Prepare 10 mM stock solutions in PBS or DMSO.
  • Experimental Procedure:
    • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well.
    • Drug Treatment:
      • Single-Agent Dose-Response: Treat cells with a serial dilution of this compound (e.g., 0.1 nM - 10 µM) or HMA (e.g., 0.1 nM - 100 µM) for 72 hours.
      • Combination Treatment: Use a fixed-ratio design based on the IC~50~ of each drug. A common matrix is 4x4 concentration combinations.
    • Viability Assay: After 72 hours, measure cell viability using an ATP-based assay (e.g., CellTiter-Glo).
    • Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method in software like CompuSyn. A CI < 1 indicates synergy.
In Vivo Efficacy Model

The zebrafish embryo xenograft model is a powerful tool for rapid, high-throughput assessment of drug efficacy and toxicity [2].

  • Model Setup:
    • Zebrafish Embryos: Use 2 days post-fertilization (dpf) casper strain embryos.
    • Cell Line & Labeling: Stably label AML cells (e.g., with a fluorescent protein like mCherry).
    • Xenograft: Microinject approximately 100-500 labeled AML cells into the perivitelline space of each embryo.
  • Drug Treatment:
    • Randomization: At 1-day post-injection (dpi), randomize embryos into treatment groups.
    • Dosing:
      • Vehicle control
      • This compound alone (e.g., 1-10 µM, dissolved in embryo water)
      • HMA alone (e.g., 0.5-5 µM)
      • This compound + HMA combination
    • Exposure: Treat embryos by immersion in drug-containing water for 4-6 days.
  • Endpoint Analysis:
    • Efficacy: Image embryos daily using fluorescence microscopy. Quantify leukemic burden by measuring total fluorescence intensity or disseminated foci count.
    • Toxicity: Monitor and record embryo mortality and gross morphological defects (e.g., body length, edema) [2].

Mechanism of Action and Signaling Pathways

The therapeutic synergy stems from complementary mechanisms that target different vulnerabilities in leukemic cells. The following diagram illustrates the key signaling pathways involved.

G cluster_intracellular Intracellular Effects in Leukemic Cells cluster_tosedostat_path This compound Mechanism cluster_hma_path HMA Mechanism (e.g., Azacitidine, Decitabine) cluster_normal_hsc Effect on Normal Hematopoietic Stem/Progenitor Cells (HSPCs) This compound This compound AminopeptInhib AminopeptInhib This compound->AminopeptInhib Inhibits M1 Aminopeptidases HMA HMA DNMT1Trap DNMT1Trap HMA->DNMT1Trap Incorporated into DNA Apoptosis Apoptosis TherapeuticEffect TherapeuticEffect Apoptosis->TherapeuticEffect Malignant cell death Differentiation Differentiation Differentiation->TherapeuticEffect Terminal differentiation ProteinDepletion ProteinDepletion AminopeptInhib->ProteinDepletion Disrupts protein recycling/synthesis MetabolicStress MetabolicStress ProteinDepletion->MetabolicStress MetabolicStress->Apoptosis Induces MetabolicStress->Apoptosis DNAHypomethylation DNAHypomethylation DNMT1Trap->DNAHypomethylation Causes DNMT1 depletion & GeneReactivation GeneReactivation DNAHypomethylation->GeneReactivation Reactivates silenced tumor suppressors & differentiation genes GeneReactivation->Differentiation GeneReactivation->Differentiation HMA_HSPC HMA Exposure HSPC_Differentiation HSPC_Differentiation HMA_HSPC->HSPC_Differentiation Promotes lineage maturation SparedReserves SparedReserves HSPC_Differentiation->SparedReserves Preserves functional hematopoiesis SparedReserves->TherapeuticEffect Enables blood count recovery

Diagram Title: Synergistic Mechanisms of this compound and HMAs in AML

Conclusion and Future Directions

The combination of this compound and HMAs represents a rationally designed, synergistic strategy for treating AML and high-risk MDS. The provided clinical protocol and experimental methods offer a foundation for both clinical application and translational research. Key advantages include:

  • Oral Bioavailability: this compound is an oral agent, facilitating outpatient management [3] [1].
  • Activity in High-Risk Subgroups: Promising efficacy has been observed in patients with adverse cytogenetics and FLT3 mutations [1].
  • p53-Independent Action: HMAs work via differentiation, which is independent of the p53 pathway often mutated in resistant disease, potentially broadening the treatable population [4].

Future work should focus on validating these findings in larger, randomized trials and further elucidating biomarkers of response to optimize patient selection.

References

Chemical Profile & Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Basic Chemical and Solubility Profile of Tosedostat

Property Detail
CAS Number 238750-77-1 [1] [2] [3]
Molecular Formula C₂₁H₃₀N₂O₆ [1] [2] [3]
Molecular Weight 406.47 g/mol [1] [2] [3]
Physical Form White to off-white powder [4] [3]
Recommended Storage -20°C, desiccated, and protected from light [2] [5] [3]
Solubility in DMSO ~55-81 mg/mL (135-199 mM) [1] [2]

Table 2: Documented Stock Solution Preparation in DMSO

Parameter Protocol 1 (from Selleckchem) Protocol 2 (from MedChemExpress)
Suggested Concentration 80 mg/mL (~199 mM) [1] 25 mg/mL (~61.5 mM) [4]

| Preparation Steps | 1. Bring DMSO to room temperature and use freshly opened containers. 2. Add the required mass of this compound powder to a volumetric vessel. 3. Add the calculated volume of DMSO to achieve the final concentration. 4. Mix thoroughly by vortexing or gentle sonication until a clear solution is obtained [1]. | 1. Weigh the required mass of this compound. 2. Add the calculated volume of DMSO. 3. Sonicate and warm the mixture to aid dissolution [4]. | | Critical Notes | - Hygroscopic DMSO: Absorption of moisture can reduce solubility and compound stability. Always use fresh, anhydrous DMSO [1].

  • Sonication: May be required to achieve complete dissolution, especially for higher concentrations [2] [4].
  • Aliquoting: Prepare single-use aliquots to minimize freeze-thaw cycles and contact with air [2] [5]. |

Experimental Application Protocols

Here are detailed methodologies for using this compound in biochemical and cellular assays, based on published research.

In Vitro Aminopeptidase Inhibition Assay

This protocol measures the direct enzymatic inhibition of aminopeptidases like Leucine Aminopeptidase (LAP) and Puromycin-Sensitive Aminopeptidase (PuSA) [1] [6].

  • Principle: The assay uses fluorogenic substrates (e.g., Ala-AMC). Inhibitor blocks aminopeptidase activity, reducing the liberation of the fluorescent group (AMC), which is quantified.
  • Workflow:

G A Prepare this compound serial dilutions in DMSO B Dilute in assay buffer A->B C Add aminopeptidase enzyme B->C D Initiate reaction with fluorogenic substrate (e.g., Ala-AMC) C->D E Incubate at 37°C (1-2 hours) D->E F Stop reaction with acetic acid E->F G Measure fluorescence (Ex ~355 nm, Em ~460 nm) F->G H Calculate IC50 values G->H

  • Key Reagents:
    • Enzyme: e.g., 10 µg/mL LAP [1] [6].
    • Substrate: e.g., 0.5 mM L-Leu-Gly-Gly (for LAP) or 125 µM Ala-AMC (for PuSA) in Tris or HEPES buffer [1] [6].
    • Stop Solution: 3% (v/v) acetic acid [1] [6].
  • Data Analysis: Plot fluorescence intensity (relative enzyme activity) against the log of this compound concentration to determine the IC₅₀ value.
Cellular Proliferation and Death Assay

This protocol assesses the anti-proliferative and pro-apoptotic effects of this compound on cancer cell lines [1] [6].

  • Principle: this compound is converted intracellularly to its active form, inhibiting aminopeptidases and inducing amino acid deprivation, ultimately leading to reduced proliferation and cell death.
  • Workflow:

G A Seed cells (e.g., HL-60, U-937) B Incubate (e.g., 24 hours) A->B C Add this compound (0.01 nM - 10 µM) B->C D Treat for 24-72 hours C->D E Assay endpoint: Proliferation (WST-1/MTT) or Apoptosis (Annexin V/PI) D->E F Analyze via plate reader or flow cytometry E->F

  • Key Parameters:
    • Cell Lines: Human leukemia lines like HL-60 and U-937 are highly sensitive (IC₅₀ ~10-30 nM), while HuT 78 is resistant (IC₅₀ >10 µM) [1] [6].
    • Treatment: Prepare treatment media by diluting the DMSO stock directly into cell culture medium. Final DMSO concentration should typically be ≤0.1% [6].
    • Incubation Time: Commonly 72 hours for proliferation assays [1].
    • Endpoint Measurements:
      • Proliferation: Use WST-1 or MTT assay [6].
      • Apoptosis: Use Annexin V/PI staining followed by flow cytometry [1] [6].
      • Cell Cycle: Analyze by propidium iodide staining and flow cytometry [6].

Critical Notes for Researchers

  • Stability: this compound is air-sensitive and can form impurities via oxidation. Always store stock solutions under an inert gas (e.g., argon or nitrogen) if possible, and use sealed containers [5].
  • In Vivo Use: For animal studies, this compound is orally bioavailable. Formulations for in vivo administration often use suspensions in 0.5% methylcellulose/1% Tween 80 or solutions in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline [1] [2].
  • Clinical Context: Be aware that while this compound showed promise in early studies, a Phase II clinical trial in elderly AML patients found that adding it to standard chemotherapy was associated with inferior survival and higher rates of serious infections and atrial fibrillation compared to standard treatment alone [7]. This highlights the complexity of its biological effects.

Summary of Key Quantitative Data

Table 3: Summary of Key Experimental Data for this compound

Assay Type Parameter Value / Concentration Context / Cell Line
Enzyme Inhibition (IC₅₀) LAP 100 nM [1] [5] In vitro enzyme assay
PuSA 150 nM [1] [5] In vitro enzyme assay
Aminopeptidase N 220 nM [1] [5] In vitro enzyme assay
Cellular Anti-proliferative Activity (IC₅₀) U-937 10 nM [1] [6] Human leukemia cell line
HL-60 30 nM [1] Human promyelocytic leukemia
HuT 78 >10 µM [1] [6] Resistant T-cell line
In Vivo Dosing (Animal Models) Oral dosage (rat/mouse) ~30 - 100 mg/kg/day [1] [6] HOSP.1P rat mammary carcinoma model

References

Tosedostat Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Stock Solution Preparation and Storage

For in vitro applications, Tosedostat is typically dissolved in DMSO. The table below summarizes key data for stock solution preparation.

Table 1: this compound Stock Solution Preparation Guide [1] [2] [3]

Parameter Specification Notes
Molecular Weight 406.47 g/mol [1] [2] [3] -
Recommended Solvent Anhydrous DMSO [1] [2] Use fresh, moisture-free DMSO.
Solubility in DMSO ~56-81 mg/mL (137.77-199.27 mM) [1] [3] Hygroscopic DMSO can reduce solubility [1].
Solubility in Ethanol ~5-81 mg/mL [1] [4] [2] Varies by supplier and batch.
Stock Solution Concentration 10-100 mM in DMSO [2] A common working concentration is 10 mM.
Aliquot Storage -20°C for 1 year; -80°C for 2 years [2] -

| Critical Storage Notes | 1. Protect from light [4] [2]. 2. Desiccate (air-sensitive, susceptible to oxidation) [4]. | Store in amber vials or sealed containers. |

Detailed Protocol:

  • Preparation: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature briefly to minimize moisture absorption.
  • Weighing: Accurately weigh the required mass of this compound.
  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 100 mM). Gently vortex or sonicate the mixture to ensure complete dissolution.
  • Aliquoting: Immediately after dissolution, aliquot the stock solution into small, single-use volumes into sterile, light-protected microcentrifuge tubes (e.g., amber tubes).
  • Storage: Seal the aliquots and store them at -20°C for up to one year or at -80°C for up to two years [2]. Avoid repeated freeze-thaw cycles.
In Vitro Cellular Assay Protocols

This compound exhibits potent anti-proliferative effects on various cancer cell lines. The methodology below is adapted from published kinase assay protocols [1] [3].

Table 2: Example Anti-proliferative Activity in Cell Lines [1]

Cell Line Cancer Type IC50 (nM)
U-937 Histiocytic Lymphoma 10
HL-60 Acute Myeloid Leukemia 30
KG-1 Acute Myeloid Leukemia 15
GDM-1 Blastic Plasmacytoid Dendritic Cell Neoplasm 15

Experimental Workflow for Cell Proliferation Assay:

G A Plate cells in 96-well plate B Incubate (24h) A->B C Add this compound serial dilutions B->C D Incubate (72h) C->D E Pulse with ³H-thymidine (final 4h) D->E F Harvest cells E->F G Measure ³H-thymidine incorporation F->G H Calculate IC50 G->H

Detailed Protocol [1] [3]:

  • Cell Lines: U-937, HL-60, KG-1, GDM-1.
  • Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock in culture medium. The final concentration of DMSO in the assay should be kept constant and below 0.1% (v/v). Treat cells with these dilutions.
  • Incubation: Expose cells to this compound for 72 hours.
  • Proliferation Measurement: During the final 4 hours of incubation, pulse the cells with 0.4 μCi/well of [³H]thymidine.
  • Analysis: Harvest cells onto glass fiber filters using a cell harvester. Quantify the amount of [³H]thymidine incorporated into cellular DNA using a scintillation counter. Inhibition of proliferation is calculated relative to vehicle-treated control cells.
In Vivo Formulation and Dosing

For animal studies, this compound is administered orally and requires specific formulations for proper dosing.

Table 3: In Vivo Dosing and Formulation Guide [1] [2]

Parameter Specification
Animal Models Female CBH/cbi rats, nude mice (e.g., MDA-MB-468 xenograft) [1].
Typical Dosage ~100 mg/kg [1].
Administration Route Oral gavage (p.o.), dosed daily [1].
Example Formulation 1 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [2]. Validated to 4 mg/mL (9.84 mM).
Example Formulation 2 5% DMSO, 95% Corn Oil [1]. Validated to 4 mg/mL (9.84 mM).

Detailed Protocol for In Vivo Formulation (Example: Clear Solution) [1] [2]:

  • Prepare a concentrated stock of this compound in DMSO (e.g., 80 mg/mL).
  • For a 4 mg/mL working solution, add 50 μL of the DMSO stock to 400 μL of PEG300 and mix evenly.
  • Add 50 μL of Tween-80 to the mixture and mix until clear.
  • Finally, add 500 μL of double-distilled water (ddH₂O) to achieve a final volume of 1 mL.
  • The prepared suspension/solution should be used immediately for optimal results. Always refer to the specific study's requirements for formulation.

Scientific Background and Mechanism

This compound is an orally active aminopeptidase inhibitor. Its primary mechanism of action involves inhibition of several aminopeptidases, with IC50 values summarized below [1] [4]:

  • Leucine Aminopeptidase (LAP): 100 nM
  • Puromycin-Sensitive Aminopeptidase (PuSA/NPEPPS): 150 nM
  • Aminopeptidase N (APN/CD13): 220 nM

Inside cells, this compound is converted to its active acid metabolite (CHR-79888), which is responsible for the profound anti-proliferative effects observed. Inhibition of these enzymes disrupts amino acid metabolism and protein synthesis, leading to activation of amino acid deprivation response pathways, phosphorylation of eukaryotic initiation factor 2α (eIF2α), and inhibition of mTOR signaling [1]. Recent research also highlights that inhibition of NPEPPS by this compound can sensitize resistant cancer cells to cisplatin by regulating intracellular drug concentrations [5].

Critical Handling Notes

  • Light Sensitivity: this compound is light-sensitive and must be protected from light during storage and handling [4] [2]. This is a common requirement for many injectable and investigational drugs to prevent photodegradation [6].
  • Moisture and Air Sensitivity: The powder and solutions are sensitive to air and moisture, which can lead to oxidation and reduced solubility. Always use fresh, anhydrous solvents and store desiccated [4].
  • Solubility Variability: Solubility can vary between batches and suppliers. Always refer to the Certificate of Analysis provided with your specific product.

Additional Recommendations

  • Quality Control: Confirm the purity of your batch (>98-99.9% is typical) before beginning experiments [1] [4].
  • Vehicle Controls: Always include vehicle controls (e.g., 0.1% DMSO) in cellular assays to ensure that any observed effects are due to the compound and not the solvent.
  • Dose-Response: Establish a full dose-response curve for your specific cell model, as sensitivity to this compound varies significantly between cell lines [1].

References

Enzyme Inhibition Assay Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Tosedostat inhibits several aminopeptidases. The following table summarizes key enzyme targets and example IC50 values, though note these values are primarily from a commercial source for research use [1].

Enzyme Target Reported IC50 Citations
Leucine Aminopeptidase (LAP) 100 nM [1]
Puromycin-Sensitive Aminopeptidase (PuSA) 150 nM [1]
Aminopeptidase N 220 nM [1]

A generalized fluorometric assay can be adapted to determine the inhibitory potency (Ki) of this compound against these enzymes, using recombinant proteins and fluorogenic substrates [2].

Detailed Protocol: Fluorogenic Enzyme Inhibition Assay

  • Principle: The assay measures the inhibition of substrate hydrolysis by recombinant aminopeptidases. The active metabolite of this compound, generated intracellularly, is the potent inhibitor [2] [3].
  • Key Reagents:
    • Recombinant enzyme (e.g., PfM17LAP, PfM1AAP) [2]
    • This compound (water-insoluble, requires DMSO stock solution) [4]
    • Fluorogenic substrate (e.g., H-Leucine-7-amido-4-methylcoumarin/H-Leu-NHMec) [2]
  • Procedure:
    • Reaction Setup: In a 96-well assay plate, combine diluted this compound, enzyme, and substrate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) [2].
    • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60-90 minutes) [2] [1].
    • Termination & Detection: Stop the reaction by adding a stop solution (e.g., 3% acetic acid) [1]. Measure the fluorescence (e.g., excitation ~355 nm, emission ~460 nm for AMC-based substrates) [2] [1].
    • Data Analysis: Use the steady-state velocity (Vs) from progress curves. Generate Dixon plots (1/Vs vs. inhibitor concentration) at a substrate concentration much less than Km to determine the Ki value [2].

The workflow for this enzymatic assay is outlined below.

G Start Start Enzyme Assay Prep Prepare Reaction Mix: - Buffer (Tris-HCl, pH 7.5) - Recombinant Enzyme - Fluorogenic Substrate (e.g., H-Leu-NHMec) Start->Prep Inhib Add Serial Dilutions of this compound Prep->Inhib Incubate Incubate at 37°C (60-90 min) Inhib->Incubate Stop Stop Reaction (e.g., with Acetic Acid) Incubate->Stop Measure Measure Fluorescence (Ex ~355 nm, Em ~460 nm) Stop->Measure Analyze Analyze Data: Plot 1/Vs vs. [Inhibitor] Calculate Ki value Measure->Analyze

Cellular Anti-proliferative Assay Protocols

The cellular IC50 measures this compound's ability to inhibit cancer cell proliferation. Activity depends on intracellular conversion by carboxylesterases to the active metabolite CHR-79888 [1] [3]. Reported IC50 values vary significantly by cell line.

Cell Line Cell Type Reported IC50 Assay Duration Citations
HL-60 Human Leukemia 10 nM - 4.7 µM* 72 hours [1] [4]
U-937 Human Lymphoma 10 nM 72 hours [1]
KG-1 Myeloid Leukemia 15 nM 72 hours [1]
MOLT-4 Lymphoblastic Leukemia 2.1 µM 72 hours [4]
HuT 78 T-cell Lymphoma >10 µM 72 hours [1]

*Variation highlights differences in experimental conditions and assays.

Detailed Protocol: Cellular Proliferation Assay ([3H]Thymidine Incorporation)

  • Principle: This method assesses cell proliferation by measuring the incorporation of radioactive thymidine into DNA during cell division [1].
  • Key Reagents:
    • Target cell lines (e.g., U-937, HL-60)
    • This compound (DMSO stock solution)
    • [3H]thymidine
  • Procedure:
    • Cell Plating: Plate asynchronous cells at a recommended density (e.g., parasitemia 0.5%) in culture media [2].
    • Drug Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control (DMSO) [1].
    • Pulsing: During the final 4 hours of a 72-hour incubation, pulse the cells with [3H]thymidine (e.g., 0.5 μCi/well) [2] [1].
    • Harvesting & Measurement: Harvest cells onto glass fiber filters and count radioactivity using a scintillation counter to determine [3H]thymidine incorporation [2] [1].
    • IC50 Calculation: Determine the concentration that prevents incorporation by 50% (IC50) via nonlinear regression analysis of the dose-response data [2].

Alternative Protocol: MTT Cytotoxicity Assay

  • Principle: The MTT assay measures cell metabolic activity as a proxy for cell viability and proliferation [4].
  • Procedure:
    • Cell Treatment: Plate and treat cells with this compound as described above.
    • Incubation: Incubate for 72 hours [4].
    • MTT Addition: Add MTT reagent to each well and incubate for several hours to allow formazan crystal formation.
    • Solubilization & Detection: Solubilize the crystals (e.g., with DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm). Calculate the EC50 (half-maximal effective concentration) from the dose-response curve [4].

The workflow for cellular assays is consolidated in the following diagram.

G cluster_1 Endpoint Detection (Choose One) Start Start Cell Assay Plate Plate Target Cells (e.g., U-937, HL-60) Start->Plate Treat Treat with Serial Dilutions of this compound Plate->Treat Incubate Incubate for 72 hours Treat->Incubate MTT MTT Assay: Add MTT, measure absorbance Incubate->MTT Thymidine [3H]Thymidine Assay: Pulse for final 4h, harvest, count radioactivity Incubate->Thymidine Analyze2 Calculate IC50/EC50 via nonlinear regression MTT->Analyze2 Thymidine->Analyze2

Critical Experimental Considerations

  • Prodrug Activation: this compound is a prodrug. Its activity is dependent on intracellular conversion by carboxylesterases (like CES1) to the active acid metabolite, CHR-79888 [1] [3]. Cell lines with low carboxylesterase expression may show inherent resistance [3].
  • Solubility and Handling: this compound is water-insoluble and typically prepared as a concentrated stock solution in DMSO [4]. Always use solvent controls.
  • Assay Selection: The [3H]thymidine incorporation assay directly measures DNA synthesis and proliferation, while the MTT assay measures metabolic activity. The choice of assay can influence the final IC50 value, as seen in the range for HL-60 cells [1] [4].

References

Mechanism of Action and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Tosedostat is an orally bioavailable aminopeptidase inhibitor. Its intracellularly active metabolite, CHR-79888, exerts anti-proliferative and pro-apoptotic effects by inhibiting multiple intracellular aminopeptidases [1]. This inhibition blocks the recycling of proteins, leading to a depletion of free amino acids within the cell [2] [1]. The resulting Amino Acid Deprivation Response (AADR) triggers several downstream effects [1]:

  • Reduction of global protein synthesis, linked to the inhibition of mTOR pathway signaling [1].
  • Upregulation of pro-apoptotic markers, such as CHOP and Noxa, leading to programmed cell death [1].
  • Synergistic activity with conventional chemotherapeutics like cytarabine (in AML) and paclitaxel (in solid tumors), as observed in vitro and in clinical trials [2] [1].

The diagram below illustrates this mechanism and its consequences.

G This compound This compound Uptake Oral Uptake and Intracellular Conversion This compound->Uptake ActiveMetabolite Active Metabolite CHR-79888 Uptake->ActiveMetabolite Inhibition Inhibition of Aminopeptidases ActiveMetabolite->Inhibition AA_Depletion Depletion of Free Amino Acids Inhibition->AA_Depletion AADR Amino Acid Deprivation Response (AADR) AA_Depletion->AADR Apoptosis Induction of Apoptosis AADR->Apoptosis Triggers mTOR mTOR AADR->mTOR Inhibits Protein Synthesis CHOP CHOP AADR->CHOP Upregulates Pro-apoptotic Proteins Noxa Noxa AADR->Noxa Upregulates Pro-apoptotic Proteins

Summary of Key Clinical and Preclinical Data

The quantitative data below summarizes efficacy and safety findings from key studies involving this compound.

Table 1: Clinical Trial Outcomes of this compound in Hematologic Malignancies (HOVON 103 Study) [2]

Parameter Standard Chemotherapy Standard Chemotherapy + this compound
Patient Population >65 years with AML/High-risk MDS >65 years with AML/High-risk MDS
Complete Response (CR/CRi) Rate 69% 64%
2-Year Overall Survival (OS) 33% 18%
2-Year Event-Free Survival (EFS) 20% 12%
Early Death Rate (30 days) 8% 19%
Notable Adverse Events Infectious complications (5% Gr4) Increased infectious complications (22% Gr4), Atrial Fibrillation (18%)

Table 2: Phase Ib Study of this compound with Paclitaxel in Advanced Solid Tumours [1]

Parameter Details
Patient Population 22 patients with advanced solid tumours
This compound Dose 90–240 mg daily, orally
Paclitaxel Dose 135–175 mg/m², IV, every 3 weeks
Dose-Limiting Toxicity (DLT) Grade 3 dyspnoea (1 patient at 180 mg this compound)
Most Frequent Related AEs Alopecia (95%), Fatigue (95%), Peripheral sensory neuropathy (59%), Paclitaxel hypersensitivity (59%), Rash (55%)
Best Overall Response Partial Response: 3 patients (14%); Stable Disease >3 months: 12 patients (57%)

Experimental Protocols

Here are detailed methodologies for key experiments based on the analyzed studies.

Protocol 1: In Vitro Assessment of Anti-proliferative and Apoptotic Effects

This protocol is designed to evaluate the direct impact of this compound on cancer cell viability and death in a laboratory setting.

1. Cell Line and Culture:

  • Select relevant cancer cell lines (e.g., AML lines like HL-60, solid tumour lines).
  • Culture cells in recommended media (e.g., RPMI-1640 for HL-60) supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator [1].

2. Drug Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.
  • On the day of treatment, prepare serial dilutions in complete culture medium to achieve desired working concentrations (e.g., 0.1 µM to 100 µM). Ensure the final concentration of DMSO is the same in all wells (typically ≤0.1%).

3. Treatment and Incubation:

  • Seed cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well for adherent lines; 50,000-100,000 cells/well for suspension lines).
  • After 24 hours, treat cells with this compound (across a concentration range) or vehicle control (DMSO). Include a blank control (media only).
  • Incubate plates for 24, 48, 72, or 96 hours.

4. Analysis and Endpoints:

  • Viability/Proliferation (MTT/XTT Assay): At each time point, add MTT/XTT reagent according to the manufacturer's protocol. Measure absorbance at 570 nm after incubation.
  • Apoptosis (Annexin V/Propidium Iodide Staining): Harvest cells after treatment. Wash with PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI. Analyze using flow cytometry within 1 hour.
  • Protein Synthesis Inhibition (SUnSET Assay): Following treatment, add puromycin to the culture medium for a short pulse. Fix cells and detect incorporated puromycin via immunoblotting or immunofluorescence using an anti-puromycin antibody.
Protocol 2: In Vivo Combination Therapy with Standard Chemotherapy

This protocol outlines the co-administration of this compound with cytotoxic agents, based on clinical trial designs [2] [1]. The workflow is summarized in the diagram below.

G cluster_0 Cycle 1 Details cluster_1 Cycle 2 Details Start Patient Enrollment: >65 yrs, AML/High-risk MDS Cycle1 Cycle 1: Induction Start->Cycle1 Eval1 Response Evaluation (CR/CRi) Cycle1->Eval1 ~28 days C1_Day1 Day 1-3: Daunorubicin/Idarubicin (IV) C1_Day2 Day 1-7: Cytarabine (IV) C1_Tos Day 1-21: This compound (120 mg, oral) Cycle2 Cycle 2: Consolidation Eval2 Long-term Follow-up (OS, EFS, Safety) Cycle2->Eval2 ~28 days C2_AraC Day 1-6: Cytarabine (1000 mg/m² BID, IV) C2_Tos Day 1-21: This compound (120 mg, oral) Eval1->Cycle2

1. Patient Population:

  • Indication: Newly diagnosed Acute Myeloid Leukemia (AML) or high-risk Myelodysplastic Syndrome (MDS) in patients fit for intensive chemotherapy (e.g., >65 years) [2].
  • Key Eligibility: Adequate organ function (hematopoietic, hepatic, renal), and ECOG performance status ≤2 [1].

2. Dosing and Schedule:

  • Cycle 1 (Induction):
    • Standard Chemotherapy: "3+7" regimen: Daunorubicin (60 mg/m² IV, days 1-3) or Idarubicin (12 mg/m² IV, days 1-3) plus Cytarabine (100-200 mg/m² continuous IV, days 1-7) [2].
    • This compound: 120 mg orally once daily, from day 1 to day 21 [2].
  • Cycle 2 (Consolidation):
    • Standard Chemotherapy: Cytarabine (1000 mg/m² IV twice daily, days 1-6) [2].
    • This compound: 120 mg orally once daily, from day 1 to day 21 [2].

3. Dose Modification and Safety Monitoring:

  • Hematological Monitoring: Perform complete blood counts weekly. Delay subsequent chemotherapy cycles until neutrophil count recovers to >1.0 x 10⁹/L and platelets to >100 x 10⁹/L [2].
  • Non-Hematological Toxicity: Adhere to Common Terminology Criteria for Adverse Events (CTCAE). For Grade 3+ non-hematological events, consider interrupting this compound until toxicity resolves to Grade ≤1, then may resume at a reduced dose (e.g., 90 mg) [1].
  • Specific AEs: Monitor closely for infections and cardiac events (especially atrial fibrillation). Implement prompt standard management, which may require permanent discontinuation of this compound [2].

4. Efficacy Assessment:

  • Response Criteria: Use established international standards (e.g., ELN criteria for AML) to determine Complete Remission (CR), CR with incomplete hematologic recovery (CRi), and overall response after Cycle 1 and Cycle 2 [2].
  • Long-term Outcomes: Monitor for Event-Free Survival (EFS), Overall Survival (OS), and Disease-Free Survival (DFS) during long-term follow-up [2].

Critical Considerations for Researchers

  • Safety Profile: Clinical trials have highlighted significant safety concerns. The addition of this compound to intensive chemotherapy in elderly AML patients was associated with an increased early death rate, primarily due to infectious complications, and a higher incidence of atrial fibrillation [2]. In solid tumour trials, a high rate of paclitaxel hypersensitivity reactions was noted upon re-dosing [1].
  • Regulatory Status: Be aware that the development of this compound has encountered regulatory hurdles. The FDA has placed a partial clinical hold on the drug, preventing new patients from being enrolled into ongoing protocols until certain requirements are met [3].
  • Circadian Timing: Emerging research suggests that the targets of many anti-cancer drugs exhibit circadian rhythms in tumor tissue. While not yet established for this compound, considering the timing of drug administration in future in vivo studies could be a relevant factor for optimizing efficacy and minimizing toxicity [4].

Conclusion

This compound presents a mechanistically rational approach to cancer therapy by targeting amino acid metabolism. However, its translation to the clinic, particularly in combination with intensive chemotherapy, has been challenging. The available evidence does not support a beneficial effect of adding this compound to standard intensive treatment for elderly AML patients, and it may in fact worsen outcomes due to increased toxicity [2]. Further research is needed to identify patient subpopulations or different combination regimens where its unique mechanism of action could be safely and effectively harnessed.

References

Frequently Asked Questions: Tosedostat Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Question Key Findings & Management Insights Clinical Context

| What are the most common serious adverse events? | • Infectious Complications: Increased early death rate from infections. [1]Cardiac Events: Atrial fibrillation is more common. [1]Infusion Reactions: High incidence (59%) with paclitaxel co-administration. [2] | In elderly AML patients receiving intensive chemotherapy. [1] In solid tumour patients receiving paclitaxel. [2] | | How do toxicity profiles differ between patient populations? | • Elderly AML: Higher rates of severe, treatment-related morbidity/mortality (infections, cardiac). [1]Advanced Solid Tumours: Better tolerability aside from paclitaxel-related infusion reactions. [2] | Comparison between elderly, less-fit AML patients and general oncology patients. [1] [2] | | Does the combination regimen affect toxicity? | • With Intensive Chemo (AML): Potentiates serious toxicities (infection, arrhythmia), negatively impacting survival. [1]With Paclitaxel (Solid Tumours): Leads to frequent infusion reactions, requiring dosing interruption. [2] | Combination with "3+7" (daunorubicin/cytarabine) in AML. [1] Combination with paclitaxel in solid tumours. [2] | | What are the critical monitoring parameters? | • Hematologic/Infection: Close monitoring for myelosuppression and febrile neutropenia. [1]Cardiac: Regular rhythm monitoring (e.g., for atrial fibrillation). [1]Infusion Reactions: Vigilant monitoring during paclitaxel infusion, especially 2nd dose. [2] | Derived from reported dose-limiting toxicities and adverse events. [1] [2] |

Experimental Protocols for Toxicity Assessment

For researchers designing preclinical or clinical studies, here are methodologies from published trials.

1. Phase II Study in Elderly AML/HR-MDS (HOVON 103) This protocol evaluated adding tosedostat to standard intensive induction chemotherapy [1].

  • Patient Population: Patients >65 years (median 70) with newly diagnosed AML or high-risk MDS. [1]
  • Dosing Regimen:
    • Run-in & Selection: A dose of 120 mg daily was selected for the randomized phase. [1]
    • Cycle 1: Standard "3+7" chemotherapy (daunorubicin + cytarabine) with or without oral this compound 120 mg on days 1-21. [1]
    • Cycle 2: Cytarabine 1000 mg/m² twice daily on days 1-6 with or without this compound. [1]
  • Toxicity Assessment: Toxicities were evaluated, and the study reported higher rates of infectious complications and atrial fibrillation in the this compound arm. [1]

2. Phase Ib Study in Advanced Solid Tumours This study investigated the combination of this compound with paclitaxel [2].

  • Patient Population: Adults with advanced solid malignancies refractory to conventional treatment. [2]
  • Dosing Regimen:
    • Paclitaxel (135-175 mg/m²) intravenously every 21 days.
    • Escalating oral doses of this compound (90-240 mg) daily.
  • Toxicity Management: A high rate of paclitaxel infusion reactions during the second administration prompted a protocol amendment to interrupt this compound dosing for 5 days around every second and subsequent paclitaxel infusion. [2]
  • Toxicity Evaluation: Toxicity was evaluated using Common Terminology Criteria for Adverse Events (CTCAE) v3.0. Dose-Limiting Toxicity (DLT) was defined during the first 21 days. [2]

Toxicity Management Clinical Decision Pathway

The diagram below outlines a streamlined workflow for monitoring and managing key toxicities based on clinical trial findings.

This compound Toxicity Management Pathway Start Patient on this compound Therapy Mon1 Routine Monitoring: • Blood counts & signs of infection • Cardiac rhythm • (If with paclitaxel) Infusion reactions Start->Mon1 Tox1 Toxicity Identified? Mon1->Tox1 Tox1->Mon1 No Sub1 → Infectious Complications Tox1->Sub1 Yes Mgmt1 • Vigilant supportive care • Prompt antimicrobial therapy • Monitor for early death risk Sub1->Mgmt1 Sub2 → Cardiac Arrhythmia (e.g., Atrial Fibrillation) Mgmt2 • Cardiac monitoring • Standard medical management Sub2->Mgmt2 Sub3 → Paclitaxel Infusion Reaction Mgmt3 • Interrupt this compound for 5 days around 2nd/subsequent infusions Sub3->Mgmt3

Key Considerations for Protocol Design

  • Population-Specific Risks: Toxicity profiles differ significantly. Elderly and less-fit AML patients are particularly vulnerable to severe toxicities like fatal infections and cardiac events [1]
  • Combination-Specific Dosing: Toxicity is highly dependent on the concomitant therapy. The dosing schedule and need for interruptions (e.g., with paclitaxel) are critical for management [2]
  • Formal management guidelines beyond clinical trial protocols are not established in the available literature. These insights are based on reported study outcomes and should be incorporated into risk mitigation strategies for future research

References

Adverse Effects of Tosedostat

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the adverse effects (AEs) of Tosedostat observed in clinical trials, primarily involving elderly patients with acute myeloid leukemia (AML) or high-risk myelodysplastic syndrome (MDS).

Adverse Effect Frequency & Severity Clinical Context & Notes
Hematological Toxicity
Thrombocytopenia [1] [2] [3] Very common (Grade 3-5); reported as a Dose Limiting Toxicity (DLT) [2]. A key toxicity in AML/MDS studies. Can be life-threatening [3].
Neutropenia / Febrile Neutropenia [4] [3] Very common; leading to increased early death rate from infections in one study [3]. A major risk during intensive chemotherapy combinations.
Anemia [2] Reported as a DLT at high doses (320 mg) [2]. -
Non-Hematological Toxicity
Fatigue / Asthenia [2] [5] Very common [5]. Frequently observed across solid tumor and leukemia trials.
Gastrointestinal Effects (Nausea, Vomiting, Diarrhea, Constipation) [2] Common [2]. -
Peripheral Edema [2] Common [2]. -
Cardiac Toxicity
Atrial Fibrillation [3] More common in the this compound arm compared to standard treatment [3]. Identified in a randomized Phase II study with elderly AML patients.
Other Serious Adverse Events
Elevated Liver Enzymes (e.g., ALT) [2] Reported as a DLT (Grade 3) [2]. -
Peripheral Sensory Neuropathy [5] Common (59%) in combination with paclitaxel [5]. Primarily associated with paclitaxel co-administration.
Paclitaxel Infusion Reactions [2] [5] Very high frequency (59%) when combined with paclitaxel [2] [5]. Led to protocol changes, pausing this compound around paclitaxel infusions.
Dyspnoea [5] Reported as a DLT (Grade 3) in one patient [5]. -

Experimental Protocols for Safety and Mechanism

For researchers investigating the safety profile and mechanism of action of this compound, the following methodologies from clinical and preclinical studies can serve as a reference.

Clinical Trial Design for Safety Assessment

The safety data in the table above was primarily gathered through phase I/II clinical trials. A typical study design involves [2] [3]:

  • Patient Population: Studies often focus on specific populations, such as elderly patients (e.g., >65 years) with relapsed/refractory AML or high-risk MDS [1] [3].
  • Dosing Schedule: this compound is administered orally once daily. Common doses tested are 120 mg or 180 mg, either continuously or on a days 1-21 schedule per 28-day cycle [4] [2] [3]. An initial induction dose (e.g., 240 mg) may be followed by a lower maintenance dose [2].
  • Safety Monitoring:
    • Toxicity Grading: Adverse events are recorded and graded based on standardized criteria like the Common Terminology Criteria for Adverse Events (CTCAE) [5].
    • Dose-Limiting Toxicity (DLT) Definition: DLTs are predefined as specific high-grade events (e.g., Grade 4 thrombocytopenia, certain non-hematological Grade 3-4 toxicities) occurring within the first treatment cycle (e.g., 21-28 days) [2] [5].
    • Dose Escalation: The study proceeds to higher doses if few DLTs are observed in a cohort. The Maximum Tolerated Dose (MTD) is defined as the dose at which a predefined number of patients experience DLTs [2] [5].
Protocol for a Combination Therapy Study

A Phase Ib dose-escalation study investigated this compound with paclitaxel in advanced solid tumours. The protocol can be summarized as follows [5]:

  • Treatment Plan: Patients received intravenous paclitaxel (135–175 mg/m²) once every 21 days for up to six cycles. Oral this compound (90–240 mg) was taken daily, starting from day 2.
  • Safety Management: Due to a high incidence of paclitaxel infusion reactions, the protocol was amended to interrupt this compound dosing for 5 days around the second and subsequent paclitaxel infusions.
  • Pharmacokinetic (PK) Sampling: Blood samples were taken on days 1, 21, and 22 to determine plasma levels of paclitaxel, this compound, and its active metabolite (CHR-79888). Analysis was performed using validated LC-MS/MS methods.

Mechanism of Action and Toxicity Pathways

The diagram below illustrates the hypothesized mechanism of this compound and the pathways linked to its key adverse effects, particularly hematological toxicity.

tosedostat_toxicity This compound This compound Active Metabolite (CHR-79888) Active Metabolite (CHR-79888) This compound->Active Metabolite (CHR-79888) Intracellular hydrolysis M1_Aminopeptidases M1_Aminopeptidases AA_Deprivation AA_Deprivation M1_Aminopeptidases->AA_Deprivation Blocks protein recycling mTOR inhibition mTOR inhibition AA_Deprivation->mTOR inhibition Apoptosis Apoptosis Hematologic_Toxicity Hematologic_Toxicity Apoptosis->Hematologic_Toxicity Manifests as Antileukemic Effect Antileukemic Effect Apoptosis->Antileukemic Effect Therapeutic outcome Rapidly_Dividing_Cells Rapidly_Dividing_Cells Rapidly_Dividing_Cells->Apoptosis Preferentially triggers Active Metabolite (CHR-79888)->M1_Aminopeptidases Inhibits Reduced protein synthesis Reduced protein synthesis mTOR inhibition->Reduced protein synthesis Reduced protein synthesis->Apoptosis in

The biochemical rationale for this compound's effects is linked to its primary molecular target:

  • Target Enzymes: this compound is a prodrug converted intracellularly to its active form, CHR-79888, a potent inhibitor of M1 family metalloenzymes including several aminopeptidases (e.g., Aminopeptidase N, Puromycin-sensitive aminopeptidase) [1] [2] [6].
  • Mechanism in Cancer Cells: By inhibiting these enzymes, this compound disrupts the hydrolysis of peptides and the recycling of amino acids, leading to intracellular amino acid deprivation [2] [5]. This triggers an amino acid deprivation response (AADR), which inhibits the mTOR pathway, reduces global protein synthesis, and upregulates pro-apoptotic proteins, ultimately inducing apoptosis (programmed cell death) [2] [5].
  • Link to Toxicity: This mechanism is particularly effective in rapidly dividing cells, such as leukemia blasts, explaining its antileukemic effect [1]. However, it also affects other fast-proliferating normal cells, most notably bone marrow precursors, which directly leads to the observed hematologic toxicity (thrombocytopenia, neutropenia, anemia) [2] [3].

Frequently Asked Questions for a Research Support Context

Q1: What is the recommended starting dose of this compound for a preclinical study modeling relapsed AML? Based on clinical trials in elderly patients with relapsed/refractory AML, a daily oral dose of 120 mg has been frequently used and is generally well-tolerated for single-agent therapy [1] [2]. For combination with cytarabine, a dose of 120 mg daily on days 1-21 of a 28-day cycle has been employed [4] [3].

Q2: Are there any specific drug-drug interactions to consider when designing combination studies? Available clinical data suggests there is no significant pharmacokinetic interaction between this compound and paclitaxel [2] [5]. However, a critical pharmacodynamic interaction was observed: co-administration led to a dramatically increased incidence of paclitaxel infusion reactions. This necessitated a protocol amendment to interrupt this compound dosing around the time of paclitaxel infusion [5]. This highlights the importance of close safety monitoring for unexpected toxicities in novel combinations.

Q3: Which patient populations appear to be at the highest risk for severe adverse events? Elderly patients receiving this compound in combination with intensive chemotherapy (e.g., cytarabine) are at high risk for severe and potentially fatal infectious complications due to febrile neutropenia [3]. Patients with a history of cardiac issues may also be at increased risk for atrial fibrillation [3].

References

Clinical Incidence and Characteristics of Thrombocytopenia

Author: Smolecule Technical Support Team. Date: February 2026

Thrombocytopenia is a dose-limiting toxicity (DLT) of Tosedostat. The following table synthesizes its incidence and characteristics across key clinical studies.

Study / Trial Name Patient Population This compound Dose & Regimen Incidence & Severity of Thrombocytopenia Notes / Management

| Phase I/II Study [1] [2] | AML or MDS (elderly and/or relapsed) | 60-180 mg daily (Phase I); 130 mg daily (Phase II) | Most common severe (Grade 3-5) adverse event in combined phases [1].

DLT: Reversible thrombocytopenia (>75% reduction in platelets) at 180 mg dose [1]. | 130 mg/day was established as the Maximum Acceptable Dose (MAD) due to better tolerability, while 180 mg was the Maximum Tolerated Dose (MTD) [1]. | | OPAL (Phase II) [3] [4] | Elderly with relapsed/refractory AML | 120 mg daily vs. 240 mg daily for 2 months, then 120 mg | Grade 3 or worse thrombocytopenia: 21% (120 mg group) and 23% (240 mg→120 mg group) [3] [4]. | Listed among the most common grade 3+ adverse events. Was a primary reason for dose adjustment from 240 mg to 120 mg [4]. | | HOVON 103 (Phase II) [5] | Elderly AML (>65 yrs) receiving intensive chemotherapy | 120 mg daily (days 1-21) added to standard "3+7" chemotherapy | Higher early death rate and infectious complications in the this compound arm [5]. | Study concluded that adding this compound to intensive chemotherapy negatively affected therapeutic outcomes, in part due to increased toxicity [5]. |

Proposed Mechanism and Experimental Monitoring

For researchers investigating this phenomenon, the following experimental and monitoring approach is recommended.

Mechanism of Action and Thrombocytopenia this compound is an orally bioavailable aminopeptidase inhibitor. Its intracellularly active metabolite, CHR-79888, potently inhibits aminopeptidases, which are crucial for recycling amino acids from proteins [6]. This inhibition triggers an amino acid deprivation response (AADR) within leukemic cells, leading to a reduction in protein synthesis, inhibition of the mTOR pathway, upregulation of pro-apoptotic factors (like CHOP and NOXA), and ultimately, apoptosis (cell death) [7] [6]. The mechanism of thrombocytopenia is directly linked to this pro-apoptotic effect on rapidly dividing hematopoietic cells, including megakaryocytes and their precursors in the bone marrow [1].

Recommended Experimental Monitoring Protocol When administering this compound in a pre-clinical or clinical setting, implement a rigorous monitoring plan:

  • Baseline Assessment: Perform a complete blood count (CBC) with differential, including platelet count, before initiating treatment.
  • Frequency During Treatment: Monitor CBC at least weekly during the first cycle (e.g., on days 2, 8, 15, and 22) and before each subsequent treatment cycle [4].
  • Dose Modification Guidelines: Establish clear criteria for dose holds and reductions. Clinical trials typically mandated dose interruption or reduction for Grade 3 or higher thrombocytopenia (e.g., platelet count < 50,000/μL) [1] [4]. Re-initiation at a lower dose (e.g., from 180 mg to 130 mg) was permitted upon recovery [1].
  • Assessment of Causality: For adverse event reporting, use established causality assessment tools (e.g., Naranjo scale) to determine the relationship between this compound and the observed thrombocytopenia.

FAQ for Technical Support

Q1: Is thrombocytopenia with this compound reversible? Yes, clinical evidence indicates that the thrombocytopenia induced by this compound is generally reversible upon dose interruption or discontinuation of the drug [1].

Q2: What is the recommended course of action if severe thrombocytopenia occurs during a study? The established protocol is to interrupt this compound dosing. After the platelet count recovers, treatment may be re-initiated at a reduced dose, if appropriate for the study design [1] [4]. Patient safety should be the primary guide, which may include supportive care such as platelet transfusions.

Q3: Does this compound have a different safety profile in solid tumors versus blood cancers? Yes. The maximum tolerated dose (MTD) was higher in patients with solid tumors (240 mg/day) compared to those with hematologic malignancies (130-180 mg/day), where thrombocytopenia was a more prominent and dose-limiting toxicity [7] [6]. This is likely because the drug's mechanism disproportionately affects actively dividing blood and bone marrow cells.

This compound Mechanism and Thrombocytopenia Pathway

The diagram below illustrates the proposed cellular mechanism of this compound and its link to thrombocytopenia.

G Oralthis compound Oral this compound (CHR-2797) ActiveMetabolite Active Metabolite (CHR-79888) Oralthis compound->ActiveMetabolite AminopeptidaseInhibition Inhibition of Aminopeptidases ActiveMetabolite->AminopeptidaseInhibition AADR Amino Acid Deprivation Response (AADR) AminopeptidaseInhibition->AADR Apoptosis Induction of Apoptosis in rapidly dividing cells AADR->Apoptosis LeukemicCellDeath Leukemic Cell Death (Therapeutic Effect) Apoptosis->LeukemicCellDeath MegakaryocyteDeath Megakaryocyte Death (Unwanted Effect) Apoptosis->MegakaryocyteDeath Thrombocytopenia Thrombocytopenia MegakaryocyteDeath->Thrombocytopenia

References

Febrile Neutropenia Incidence in Clinical Trials of Tosedostat

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the occurrence of febrile neutropenia and other hematological toxicities across key clinical studies. The incidence appears to be closely linked to the patient population and the combination of drugs used.

Study Description Patient Population Reported Incidence of Febrile Neutropenia Other Common Hematological Toxicities
Phase II (OPAL Study) [1] Elderly patients with relapsed or refractory Acute Myeloid Leukemia (AML) One of the most common adverse events Thrombocytopenia, pneumonia
Phase II Combination Therapy [2] Newly diagnosed older patients with AML or high-risk MDS (on Cytarabine or Decitabine) 10 hospitalizations out of 34 patients Not specified (Study focused on efficacy)
Phase Ib Combination Therapy [1] [3] Patients with advanced solid tumours (with Paclitaxel) Not a prominently reported adverse event Paclitaxel hypersensitivity, alopecia, fatigue, peripheral sensory neuropathy

Key Context for Researchers

Interpreting the data above requires an understanding of the clinical context:

  • Disease Background: Febrile neutropenia is a common and life-threatening complication of intensive chemotherapy, particularly in patients with hematological malignancies like AML [4]. Its occurrence in trials for AML patients is therefore an expected risk of the underlying condition and intensive treatment, not necessarily a unique effect of tosedostat.
  • Mechanism of Action: this compound is an oral aminopeptidase inhibitor. Its active metabolite, CHR-79888, exerts its effects by inducing an amino acid deprivation response and inhibiting protein synthesis within cells [1] [3]. This mechanism is distinct from traditional chemotherapies that directly target DNA or cell division.
  • Combination Therapies: In many studies, this compound was administered in combination with other cytotoxic drugs known to cause myelosuppression (e.g., cytarabine, decitabine) [2]. This makes it difficult to attribute febrile neutropenia solely to this compound.

Frequently Asked Questions (FAQs) for Researchers

Is febrile neutropenia a dose-limiting toxicity for this compound? Based on available phase I studies, the dose-limiting toxicities (DLTs) identified were thrombocytopenia, dizziness, and visual abnormalities at the 320 mg dose in solid tumors, and reversible thrombocytopenia and elevated liver enzymes in AML studies [1]. Febrile neutropenia was a notable adverse event but was not defined as a DLT in the reported trials.

Does this compound have synergistic effects with other drugs? Yes, preclinical data suggests significant potential, particularly in combination with azanucleosides (e.g., decitabine) and cytarabine [1]. This synergy was the rationale for several clinical trials in AML and high-risk MDS [2].

Experimental & Clinical Monitoring Guidelines

For researchers designing preclinical or clinical studies with this compound, rigorous monitoring for hematological toxicity is essential.

  • Clinical Trial Monitoring: In the cited studies, safety was evaluated according to Common Terminology Criteria for Adverse Events (CTCAE). Patients had regular blood draws for complete blood counts (CBC), haematology, and clinical biochemistry performed at baseline and weekly during the study [1] [3].
  • Preclinical Considerations: While direct protocols for monitoring neutropenia in animal models are not provided in the search results, general principles for evaluating myelosuppression should be applied, including serial CBC analysis.

The following diagram illustrates the established clinical workflow for patient monitoring and management in these trials, based on the study protocols.

Start Patient Enrollment Baseline Baseline Assessment: CBC, Biochemistry, Performance Status Start->Baseline Dosing Initiate Treatment: This compound ± Chemotherapy Baseline->Dosing WeeklyMonitor Weekly Monitoring: CBC & Biochemistry Dosing->WeeklyMonitor Decision Assess for Toxicity WeeklyMonitor->Decision Continue Continue Study Treatment According to Protocol Decision->Continue Within Tolerability Manage Manage Adverse Events: Per Protocol & Guidelines (e.g., Febrile Neutropenia) Decision->Manage Toxicity Identified Manage->WeeklyMonitor If Treatment Continues

Summary for Research and Development

The clinical data indicates that febrile neutropenia is a notable and expected adverse event in studies of this compound, particularly when used in combination with other myelosuppressive agents for the treatment of Acute Myeloid Leukemia (AML). Researchers should incorporate robust hematological monitoring into their study designs.

References

Tosedostat posterior reversible encephalopathy syndrome

Author: Smolecule Technical Support Team. Date: February 2026

Tosedostat's Established Safety Profile

The table below summarizes the main safety findings from clinical trials involving this compound. These findings provide the context for understanding its known risks.

Trial Phase / Type Patient Population Most Common Severe Adverse Events (AEs) Other Notable AEs
Phase I/II [1] [2] Acute Myeloid Leukemia (AML) and Myelodysplasia Reduction in platelet count (thrombocytopenia) [1] Grade 3 ALT elevation [1]
Phase Ib [3] Advanced Solid Tumors (with Paclitaxel) Paclitaxel hypersensitivity/infusion reactions [3] Fatigue, diarrhea, peripheral edema, nausea; one case of fatal eosinophilic myocarditis [3]
Phase II (OPAL) [2] Elderly with relapsed/refractory AML Febrile neutropenia, thrombocytopenia, pneumonia [2] Fatigue, dyspnoea; treatment-related fatal events included acute hepatitis, respiratory failure, and atrial fibrillation [2]
Randomized Phase II (HOVON 103) [4] Elderly AML (added to intensive chemotherapy) Infectious complications, early death from infections [4] Increased atrial fibrillation [4]

Understanding PRES and Its Potential Triggers

PRES is a neurological syndrome characterized by headaches, seizures, altered mental status, and visual disturbances. It is often associated with acute, significant hypertension and certain cytotoxic or immunosuppressant drugs [5].

The table below lists established risk factors to be aware of, though none have been specifically linked to this compound in clinical reports.

Category Specific Triggers & Risk Factors
Medical Conditions Acute uncontrolled hypertension, preeclampsia, kidney disease, autoimmune disorders (e.g., systemic lupus erythematosus), sepsis [5]

| Chemotherapy & Immunosuppressants | Cytotoxic drugs: cisplatin, gemcitabine, CHOP/R-CHOP. Immunosuppressants: tacrolimus, sirolimus, cyclosporine. Monoclonal antibodies/other: bevacizumab, pazopanib, interferon therapies [5] |

Safety Monitoring & Hypothetical PRES Management Guide

Although not reported with this compound, vigilance for rare and serious neurological events is a standard part of clinical trial safety. The following workflow outlines a general protocol for monitoring and responding to potential PRES symptoms in a trial setting.

Start Patient on this compound Trial A Monitor for Symptoms: • Severe Headache • Seizures • Visual Disturbances • Altered Mentation Start->A B Check for Hypertension A->B C Immediate Neurological & Medical Evaluation B->C D Initiate Brain MRI C->D E MRI Shows Vasogenic Edema in Posterior Regions? D->E F PRES Diagnosis Confirmed E->F Yes G Differential Diagnosis (e.g., Stroke, CNS Vasculitis) E->G No G->F Confirmed via further testing

Immediate Actions & Supportive Care

If PRES is suspected in a patient on an investigational drug like this compound, the following steps are critical [5]:

  • Immediately Discontinue the Offending Agent: The number one priority is to remove the potential trigger. This compound and any other non-essential drugs that could be associated with PRES should be held.
  • Strict Blood Pressure Control: Manage hypertension aggressively using intravenous antihypertensive medications to bring blood pressure into a safe range gradually.
  • Manage Symptoms: Administer antiepileptic drugs to control seizures and provide other supportive care as needed in a hospital setting.
  • Follow-up Imaging: A repeat MRI is typically performed after several weeks to confirm the resolution of brain edema, which is a hallmark of successful treatment.

Key Takeaways for Researchers

  • No Established Link: There is currently no clinical evidence from published trials connecting this compound to the onset of PRES [1] [4] [2].
  • Vigilance for Rare Events: Despite the lack of reports, awareness of PRES is prudent due to its association with other anticancer therapies.
  • Action Plan: The management of suspected PRES focuses on prompt diagnosis via MRI and immediate supportive care, primarily involving blood pressure control and removal of the potential causative agent [5].

References

Tosedostat Treatment Duration in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key clinical trials investigating Tosedostat, detailing treatment duration and outcomes. Please note that this compound is an investigational drug and has not been approved for clinical use outside of trials [1].

Phase Patient Population Regimen & Dose Treatment Duration Key Findings & Outcomes
Phase I/II (Single Agent) [2] Elderly and/or relapsing AML/MDS 130 mg orally, once daily Up to 12 weeks (including 4-week dose-finding phase) Well tolerated. 7/51 AML patients had complete marrow response, 7 had partial marrow response.

| Phase II (OPAL) [3] | Elderly patients with relapsed/refractory AML | Schedule A: 120 mg daily Schedule B: 240 mg daily for 2 months, then 120 mg daily for 4 months | Up to 6 months | Active in both schedules. Common adverse events: febrile neutropenia, thrombocytopenia, fatigue, pneumonia. | | Phase II (HOVON 103) [4] | Elderly patients with AML/High-risk MDS | 120 mg orally, daily (days 1-21) combined with intensive chemotherapy (2 cycles) | Two 21-day cycles (with standard chemo) | Inferior outcomes. Higher early death rate from infections and more atrial fibrillation vs. standard treatment alone. | | Phase Ib (Combination Therapy) [5] | Advanced solid tumours | 90-240 mg daily + Paclitaxel (IV, every 3 weeks) | this compound daily; Paclitaxel for up to 6 cycles (≈18 weeks). Patients could continue this compound alone after. | Generally well-tolerated. 3 patients had partial response, 12 had stable disease >3 months. High rate of paclitaxel infusion reactions. |

This compound Mechanism of Action and Clinical Pathway

To help visualize how this compound works and its journey through clinical development, I have created the following diagrams based on the available evidence.

tosedostat_pathway cluster_mechanism Mechanism of Action (Cellular Level) cluster_clinical Simplified Clinical Development Pathway A Oral this compound (Prodrug) B Intracellular Hydrolysis A->B C Active Metabolite CHR-79888 B->C D Inhibits M1 Aminopeptidase Family (e.g., PuSA) C->D E Disruption of Protein Recycling & Amino Acid Deprivation D->E F Amino Acid Deprivation Response (AADR) E->F G Reduced Protein Synthesis & mTOR Inhibition F->G H Anti-proliferative & Pro-apoptotic Effects in Leukemic Cells G->H P1 Phase I/II (Single Agent) AML/MDS, 130 mg daily Up to 12 weeks Outcome1 Outcome: Tolerated, 27% Overall Response Rate P1->Outcome1 P2 Phase II (OPAL) Relapsed/Refractory AML 120 mg or 240->120 mg Up to 6 months Outcome2 Outcome: Active, Dose-Dependent P2->Outcome2 P3 Phase II (HOVON 103) Elderly AML with Intensive Chemo 120 mg, days 1-21 for 2 cycles Outcome3 Outcome: Inferior, Increased Toxicity P3->Outcome3 P4 Phase Ib (Combination) Solid Tumours with Paclitaxel 90-240 mg daily Outcome4 Outcome: Tolerated, No PK Interaction P4->Outcome4

This diagram illustrates the intracellular mechanism of this compound and its progression through key clinical trials, highlighting different treatment durations and outcomes.

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the established safe starting dose for this compound in clinical trials? Based on phase I/II studies in hematological malignancies, 130 mg taken orally once daily has been identified as a well-tolerated and active dose, often referred to as the Maximum Acceptable Dose (MAD) [2] [3]. A higher dose of 180 mg was determined to be the Maximum Tolerated Dose (MTD), but was associated with dose-limiting toxicities like reversible thrombocytopenia [2].

Q2: How long do patients typically stay on this compound treatment? Treatment duration is protocol-dependent and varies by patient response and tolerability:

  • As a single agent in AML/MDS studies, treatment often continued for several months, for example, up to 6 months in the OPAL trial or for as long as clinical benefit was observed [3].
  • In combination with chemotherapy, it is typically administered in defined cycles. For instance, in the HOVON 103 trial, it was given for the first 21 days of each intensive chemotherapy cycle [4].
  • Treatment is generally continued until disease progression, unacceptable toxicity, or as defined by the study protocol.

Q3: What are the critical toxicities to monitor for during this compound treatment? Based on clinical trial data, key adverse events include:

  • Hematologic Toxicities: Reduction in platelet count (thrombocytopenia) is a common and sometimes severe (CTC grades 3-5) event [4] [2]. Febrile neutropenia has also been reported [3].
  • Cardiac Events: Atrial fibrillation was identified as a more common occurrence in the this compound arm of the HOVON 103 trial [4].
  • Other Events: Fatigue, peripheral sensory neuropathy (in combination with paclitaxel), and elevated liver enzymes (ALT) have been observed [5] [3].

Q4: Was this compound more effective as a single agent or in combination? The results are mixed and context-specific. While this compound showed promising single-agent activity in early-phase AML/MDS trials [2] [3], its addition to intensive chemotherapy in the HOVON 103 trial for elderly AML patients led to inferior outcomes, including worse overall survival and higher early death rates from infections [4]. This highlights the critical need to carefully evaluate drug combinations, as synergy in vitro does not always translate to clinical benefit.

References

Table: Tosedostat & Paclitaxel Combination - Dose Escalation & Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Dose Cohort Paclitaxel Dose (mg/m²) Tosedostat Dose (mg) Dosing Schedule Key Tolerability Findings
Cohort 1 [1] 135 90 Daily (from day 2) Starting dose combination [1]
Cohort 2 [1] 175 90 Daily (from day 2) -
Cohort 3 [1] 175 130 Daily (from day 2) -
Cohort 4 [1] 175 180 Daily (from day 2) 1 DLT (Grade 3 dyspnea) observed [1]
Cohort 5 (post-amendment) [1] 175 180 Days 2-17 of each cycle Protocol adjusted due to high infusion reaction rate [1]
Cohort 6 (post-amendment) [1] 175 240 Days 2-17 of each cycle -

This compound's Mechanism of Action

To effectively troubleshoot experiments, it's crucial to understand how this compound works at a cellular level.

  • Target: this compound is an orally bioavailable aminopeptidase inhibitor [1]. It is a prodrug that is converted intracellularly to its active metabolite, CHR-79888 [1].
  • Primary Mechanism: The active metabolite inhibits various intracellular aminopeptidases. These enzymes are critical for protein recycling, as they break down proteins into amino acids. By inhibiting them, this compound depletes cancer cells of amino acids, triggering an amino acid deprivation response (AADR). This leads to:
    • Inhibition of mTOR pathway phosphorylation [1].
    • Reduced protein synthesis [1].
    • Upregulation of pro-apoptotic proteins like CHOP and Noxa [1].
    • Ultimately, the cancer cell undergoes apoptosis [1].
  • Moonlighting Functions of APN: The primary target, Aminopeptidase N (APN/CD13), is a "moonlighting enzyme" with functions beyond its catalytic activity. It also acts as a receptor for tumor-homing peptides and some coronaviruses, and plays a role in angiogenesis and immune modulation [2]. The effects of inhibiting these non-catalytic functions are an important area of research.

The following diagram illustrates this mechanism and the subsequent clinical response observed in the trial.

architecture A Oral Administration of This compound (CHR-2797) B Intracellular Conversion to Active Metabolite CHR-79888 A->B C Inhibition of Intracellular Aminopeptidases B->C D Disruption of Protein Recycling & Amino Acid Deprivation C->D E Cellular Stress Response: - mTOR Inhibition - Reduced Protein Synthesis - Pro-apoptotic Gene Upregulation D->E F Outcomes: - Cancer Cell Apoptosis - Reduced Proliferation E->F H Observed Challenge: High rate of Paclitaxel Infusion Reactions F->H  Led to Dosing Amendment G Clinical Combination: Co-administered with Paclitaxel G->A  Trial Protocol


Frequently Asked Questions & Troubleshooting

Here are answers to specific issues you might encounter, based on the trial data.

What was the main safety challenge when combining this compound with paclitaxel, and how was it managed?
  • Issue: A high frequency (59%) of paclitaxel infusion reactions occurred, primarily during the second infusion [1].
  • Root Cause: The investigation concluded these were related to paclitaxel, but their high incidence may have been influenced by this compound [1].
  • Protocol Amendment: The trial was amended to interrupt this compound dosing for 5 days around every second and subsequent paclitaxel infusion. This meant giving this compound from day 2 to day 17 of each 21-day cycle [1].
Was a Maximum Tolerated Dose (MTD) established for this combination?
  • Answer: No formal MTD was determined in this study due to the high frequency of paclitaxel-related infusion reactions [1]. Only one classic Dose-Limiting Toxicity (DLT—grade 3 dyspnea) was observed at the 180 mg this compound dose [1].
What is the evidence for this compound's mechanism in humans?
  • Preclinical Evidence: In vitro studies on human leukemia cell lines (HL-60) showed that this compound induces a transcriptional signature of amino acid deprivation and inhibits mTOR signaling [1].
  • Clinical Pharmacokinetics/Pharmacodynamics: The trial confirmed that there was no pharmacokinetic interaction between this compound and paclitaxel. The active metabolite CHR-79888 accumulates inside cells, which is consistent with its designed mechanism [1].

Key Considerations for Your Research

  • Context is Key: The data above is specific to a This compound-paclitaxel combination in patients with advanced solid tumors. Dose optimization will differ for other combinations or monotherapy.
  • Check for Newer Evidence: As this clinical data is from 2010, it is essential to search for more recent publications or clinical trial reports (e.g., on ClinicalTrials.gov) for updated protocols and findings.
  • In Vitro Modeling: When designing cell-based experiments, the described mechanism (amino acid deprivation, mTOR inhibition) provides a strong foundation for developing your assay endpoints and troubleshooting lack of efficacy.

References

Frequently Asked Questions (FAQs) on Tosedostat Resistance

Author: Smolecule Technical Support Team. Date: February 2026

  • What are the primary mechanisms of acquired resistance to Tosedostat and its analogs? Research on CHR2863, a close structural analog of this compound, has identified several key mechanisms in myeloid leukemia cell lines [1] [2]:

    • Downregulation of Carboxylesterase 1 (CES1): This is a dominant mechanism, leading to a complete loss of prodrug activation.
    • Drug Sequestration: Resistant cells show a marked increase in intracellular lipid droplets, where the hydrophobic prodrug is sequestered and prevented from being activated.
    • Activation of Pro-Survival Pathways: There is a dominant activation of the ERK/Akt/mTOR pathway, which counteracts the cell death signals induced by the drug.
    • Reduced Intracellular Retention: The failure to convert the prodrug to its hydrophilic active metabolite (CHR6768) prevents its accumulation within the cell [2].
  • Does this compound resistance confer cross-resistance to other common drugs? Studies show that resistance to CHR2863 does not typically lead to cross-resistance with several other chemotherapeutic agents, which is promising for combination therapies. The table below summarizes the cross-resistance profile [2]:

Drug Effect in CHR2863-Resistant Cells Experimental Notes
Bestatin No cross-resistance Direct aminopeptidase inhibitor [2].
Cytarabine (Ara-C) No cross-resistance (may even be hypersensitive) Commonly used in AML therapy [2].
Daunorubicin No cross-resistance Commonly used in AML therapy [2].
Irinotecan (CPT-11) Collateral hypersensitivity 2- to 3-fold increase in sensitivity [2].
Capecitabine Cross-resistance 2-fold reduction in sensitivity [2].
  • Are there any strategies to overcome or circumvent this compound resistance? Yes, recent research has identified at least two promising strategies:

    • Combination with Statins: Statins (e.g., Simvastatin, Fluvastatin) potently synergize with aminopeptidase inhibitors to kill both sensitive and resistant AML cells. This combination impairs Rheb prenylation, which complements the mTOR inhibition by this compound [3].
    • Combination with mTOR Inhibitors: High-level CHR2863-resistant cells with activated Akt/mTOR pathways show a marked gain in sensitivity to the mTOR inhibitor Rapamycin, suggesting a vulnerability that can be therapeutically exploited [1] [2].
  • What was the clinical outcome of combining this compound with intensive chemotherapy? A Phase II clinical trial (HOVON 103) in elderly AML patients found that adding this compound to standard "3+7" chemotherapy (daunorubicin + cytarabine) resulted in an inferior outcome [4]. The trial reported a higher early death rate from infections and more cases of atrial fibrillation in the this compound arm. At 24 months, overall survival was 33% for the standard arm versus 18% for the this compound arm [4].


Technical Troubleshooting & Experimental Guides

Guide to Diagnosing Resistance Mechanisms

If you observe diminishing efficacy of this compound in your models, follow this experimental workflow to characterize the potential cause.

G Start Suspected this compound Resistance Step1 Measure CES1 Expression & Activity Start->Step1 Step2 Analyze Intracellular Lipid Droplet Accumulation Step1->Step2 Normal M1 Mechanism 1: CES1 Downregulation Step1->M1 Decreased Step3 Probe mTOR Pathway Activation Step2->Step3 Normal M2 Mechanism 2: Drug Sequestration in Lipid Droplets Step2->M2 Increased Step4 Confirm Mechanism via Re-sensitization Assay Step3->Step4 Normal M3 Mechanism 3: Pro-Survival Pathway Activation Step3->M3 p-Akt/p-mTOR Elevated M1->Step4 M2->Step4 M3->Step4

Detailed Experimental Protocols:

  • Measuring CES1 Expression and Activity [1] [2]

    • Method: Use Western Blotting and qRT-PCR to assess CES1 protein and mRNA levels in resistant vs. parental cells.
    • Key Reagents: Anti-CES1 monoclonal antibody (e.g., LS-C498701).
    • Procedure: Prepare cell lysates from ~5 million cells. Resolve 30μg of protein on SDS-PAGE, transfer to PVDF membrane, and probe with CES1 and β-actin (loading control) antibodies.
  • Analyzing Intracellular Lipid Droplets [1] [2]

    • Method: Fluorescent staining and microscopy.
    • Key Reagents: Lipid droplet-specific fluorescent dyes (e.g., Nile Red or BODIPY 493/503).
    • Procedure: Stain live or fixed cells with the dye according to manufacturer's instructions. Visualize using a fluorescence microscope. Resistant cells often show a substantial increase in lipid droplet density.
  • Probing mTOR Pathway Activation [1] [2]

    • Method: Western Blot analysis of key signaling proteins.
    • Key Reagents: Antibodies against total and phosphorylated Akt (Ser473) and mTOR (Ser2448).
    • Procedure: As described above for CES1, probe your cell lysates with these antibodies. Increased phosphorylation indicates activation of this pro-survival pathway.
  • Re-sensitization Assay [1] [3]

    • Method: Treat resistant cells with potential sensitizing agents and assess viability.
    • Key Reagents: mTOR inhibitor (e.g., Rapamycin) or Statins (e.g., Simvastatin).
    • Procedure: Plate resistant cells and treat with a range of concentrations of this compound alone and in combination with a non-toxic dose of Rapamycin or Simvastatin. After 72-96 hours, measure cell viability (e.g., via MTT assay). Synergy indicates a potential strategy to overcome the specific resistance mechanism.
Protocol for a Combination Strategy to Overcome Resistance

Based on the finding that statins markedly potentiate aminopeptidase inhibitor activity, here is a methodology for testing this combination [3].

  • Objective: To evaluate the synergistic effect of statins and this compound (or analog CHR2863) on AML cell viability.
  • Cell Models: Human AML cell lines (e.g., U937, THP1, MV4-11) and their resistant sublines.
  • Reagents:
    • This compound/CHR2863 (10 mM stock in DMSO)
    • Statins: Simvastatin, Fluvastatin, Lovastatin, Pravastatin.
    • Mevalonic acid (MVA), Farnesyl pyrophosphate (FPP), Geranylgeranyl pyrophosphate (GGPP) for rescue experiments.
  • Procedure:
    • Cell Seeding: Plate cells in 96-well plates at a density of 3 × 10⁵ cells/mL.
    • Drug Treatment: Treat cells with a constant non-toxic concentration of a statin (e.g., 0.5-1 µM Simvastatin) and a serial dilution of this compound. Include controls for each drug alone and a DMSO vehicle control.
    • Incubation: Incubate cells for 72 hours in a humidified atmosphere at 37°C and 5% CO₂.
    • Viability Assay: Measure cell growth inhibition using a suitable assay (e.g., MTT, CellTiter-Glo).
    • Data Analysis: Calculate combination indices (e.g., using the Chou-Talalay method) to confirm synergy.
  • Mechanistic Confirmation (Western Blot):
    • To confirm the mechanism, analyze the prenylation status of Rheb, a small GTPase required for mTOR activation, in cells treated with the combination. Impaired prenylation (a shift in electrophoretic mobility) indicates successful targeting of the mevalonate pathway by the statin [3].

The following diagram summarizes the molecular mechanism behind this synergistic combination:

G Statin Statin MVA Mevalonate Pathway Statin->MVA Inhibits Prenylation Protein Prenylation (e.g., Rheb) MVA->Prenylation Provides FPP/GGPP mTORC1 mTORC1 Activity Prenylation->mTORC1 Activates Synergy Potent Synergistic Growth Inhibition & Apoptosis Prenylation->Synergy Dual Inhibition CellGrowth Cell Growth & Survival mTORC1->CellGrowth APi This compound/CHR2863 APiAct Active Metabolite (CHR6768) APi->APiAct CES1 Activation AA Intracellular Amino Acid Deprivation APiAct->AA Causes AA->mTORC1 Inhibits AA->Synergy Dual Inhibition

References

Tosedostat amino acid deprivation response genes

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Tosedostat

This compound is an orally bioavailable aminopeptidase inhibitor that exerts its antiproliferative effect through a distinct mechanism. Its prodrug, CHR-2797, is converted inside cells into the active metabolite CHR-79888 [1] [2]. This active form potently inhibits members of the M1 and M17 classes of intracellular aminopeptidases [3]. Key inhibited enzymes include puromycin-sensitive aminopeptidase (NPEPPS) and leucine aminopeptidase [4] [3].

The inhibition of these enzymes blocks the final step of protein recycling, preventing the breakdown of small peptides into free amino acids. This leads to a state of intracellular amino acid deprivation, even in nutrient-rich environments [2] [3]. The cell interprets this as starvation, triggering an integrated stress response.

Amino Acid Deprivation Response & Gene Signature

The amino acid deprivation response activates the GCN2-ATF4 signaling pathway [5]. Amino acid depletion leads to an accumulation of uncharged tRNA, which activates the GCN2 kinase. GCN2 phosphorylates the eukaryotic initiation factor 2α (eIF2α), which in turn suppresses global protein synthesis while selectively promoting the translation of Activating Transcription Factor 4 (ATF4) [5]. ATF4 drives the transcription of a specific set of genes aimed at restoring amino acid homeostasis.

In human promyelocytic leukemia HL-60 cells treated with this compound for 24 hours, this response manifests as the up-regulation of a specific gene set designated KRIGE_RESPONSE_TO_TOSEDOSTAT_24HR_UP [1]. The table below summarizes the main functional categories and representative genes from this signature.

Functional Category Description of Role in Response Representative Genes
Amino Acid Synthesis Enzymes for synthesizing amino acids CBS (Cystathionine beta-synthase) [1]
tRNA Aminoacylation Attach correct amino acid to tRNA for protein synthesis AARS1 (Alanyl-tRNA synthetase 1), WARS1 (Tryptophanyl-tRNA synthetase 1), SEPSECS [1]
Amino Acid Transport Transport amino acids across cell membrane SLC3A2 (Solute carrier family 3 member 2) [1]
Transcription Regulation Regulate transcription in stress response ATF3 (Activating Transcription Factor 3) [1]
Protein Synthesis & Degradation Links to protein synthesis and ubiquitination USP9X (Ubiquitin Specific Peptidase 9 X-linked) [1]

A key downstream effect of this response and mTOR pathway inhibition is a potent reduction in global protein synthesis, which contributes to the antiproliferative and cytotoxic effects of the drug [2].

Experimental Protocol: Profiling the Response

To reliably detect the amino acid deprivation response in your experimental models, you can use the following methodology adapted from the foundational research.

1. Cell Treatment and RNA Extraction

  • Cell Line: Use a sensitive model such as the human acute promyelocytic leukemia cell line HL-60. Other leukemic cell lines (e.g., U937, MV4-11) have also been confirmed to respond [2] [6].
  • Drug Preparation: Prepare a stock solution of this compound (CHR-2797) in DMSO and dilute it in cell culture medium. A common clinical concentration is 120 mg orally once daily, but in vitro efficacy is often achieved in the nanomolar to low micromolar range (LC~50~ values for various myeloma cells ranged from 30.3-97.6 nM for a related HDAC inhibitor) [7]. Dose-response curves should be established.
  • Treatment Duration: Treat cells for 24 hours to capture the early transcriptional response [1].
  • RNA Extraction: After treatment, collect cell pellets and extract total RNA using a standard kit like the RNAeasy Plus Kit (Qiagen), including a step for genomic DNA removal [4]. Ensure RNA Integrity Number (RIN) is ≥ 8.0 for quality sequencing [4].

2. Gene Expression Analysis

  • Microarray Profiling: The original study used Affymetrix Human Gene microarrays (e.g., HG-U133 or Gene 2.0 Array) to profile mRNA expression [1] [3].
  • RNA Sequencing: As a modern alternative, you can perform RNA-seq. Create libraries with a kit like the Universal Plus mRNA-seq kit (Nugen) and sequence on an Illumina platform (e.g., NovaSeq 6000) to a minimum depth of 40-80 million paired-end reads per sample [4].
  • Data Processing: Align reads to the human reference genome (e.g., GRCh38) using a aligner like STAR. Generate gene-level counts and perform differential expression analysis using R packages like limma (for microarray) or edgeR/DESeq2 (for RNA-seq) [4].

3. Validation and Functional Assays

  • qPCR Validation: Confirm expression changes of key genes from the signature (e.g., ATF3, TRIB3, SLC3A2, WARS1) using quantitative PCR [3].
  • Functional Confirmation:
    • Western Blotting: Detect a reduction in phosphorylated substrates of the mTOR pathway (e.g., phospho-S6K) and an increase in ATF4 protein levels [2] [6].
    • Protein Synthesis Assay: Measure the overall rate of protein synthesis, for example, using a radioactive or non-radioactive methionine/cysteine incorporation assay, to confirm the functional consequence of the response [2].

Key Insights for Troubleshooting

Here are answers to common technical and interpretive questions you might encounter.

Why might I not detect the expected gene signature?

  • Cell Line Insensitivity: The response is not universal. Verify your cell model's sensitivity. Some lines, like the CHR2863-resistant U937 sublines, require combination treatments to see an effect [6].
  • Insufficient Drug Exposure: Confirm that your drug batch is active and that the concentration and duration of treatment are sufficient to induce the response.
  • Incorrect Time Point: The "24HR_UP" signature is time-specific. Analyze different time points (e.g., 6, 12, 24 hours) to capture the dynamics [1].

How can I enhance the this compound response in resistant models? Research shows powerful synergy with other agents. The table below lists validated combinations.

Combination Agent Class Postulated Mechanism of Synergy Experimental Context
Cytarabine (Ara-C) Nucleoside analog Strong synergistic cytotoxicity; precise mechanism under investigation [8] [3] Acute Myeloid Leukemia (AML) [8] [3]
Simvastatin/Fluvastatin Statins (HMG-CoA reductase inhibitors) Statins impair Rheb prenylation, complementing this compound's mTOR inhibition for enhanced cell cycle arrest and apoptosis [6] AML cell lines, including this compound-resistant sublines [6]
CHR-3996 HDAC Inhibitor Dual inhibition triggers rapid activation of NF-κB signaling, followed by a negative feedback loop via upregulation of BIRC3/cIAP2, promoting cell death [7] Multiple Myeloma [7]

Is this gene signature a biomarker for patient response? Yes, gene expression profiling shows promise. One study identified an 188-gene signature that predicted complete remission in elderly AML patients treated with this compound and low-dose cytarabine with an accuracy exceeding 90%. A classifier based on just three genes (CD93, GORASP1, CXCL16) correctly classified 83% of patients, achieving a 100% negative predictive value in an independent validation set [3].

Pathway Visualization

The following diagram illustrates the core signaling pathway triggered by this compound, from initial drug uptake to the transcriptional response.

tosedostat_pathway cluster_0 Cytoplasm cluster_1 Nucleus Tosedostat_Prodrug This compound (CHR-2797) Prodrug Intracellular_Uptake Intracellular Uptake Tosedostat_Prodrug->Intracellular_Uptake Active_Metabolite Active Metabolite (CHR-79888) Intracellular_Uptake->Active_Metabolite Aminopeptidase_Inhibition Inhibition of M1/M17 Aminopeptidases (e.g., NPEPPS) Active_Metabolite->Aminopeptidase_Inhibition Peptide_Accumulation Accumulation of Small Peptides Aminopeptidase_Inhibition->Peptide_Accumulation AA_Deprivation Amino Acid Deprivation (Free AA Deficiency) Peptide_Accumulation->AA_Deprivation Uncharged_tRNA Accumulation of Uncharged tRNA AA_Deprivation->Uncharged_tRNA GCN2_Activation GCN2 Kinase Activation Uncharged_tRNA->GCN2_Activation eIF2a_Phospho Phosphorylation of eIF2α (Ser51) GCN2_Activation->eIF2a_Phospho Global_Translation_Down Global Protein Synthesis ↓ eIF2a_Phospho->Global_Translation_Down ATF4_Translation_Up Selective ATF4 Translation ↑ eIF2a_Phospho->ATF4_Translation_Up ATF4_Protein ATF4 Protein (Transcription Factor) ATF4_Translation_Up->ATF4_Protein Nucleus Nuclear Translocation ATF4_Protein->Nucleus Target_Gene_Transcription Transcription of Target Genes Nucleus->Target_Gene_Transcription Gene_Signature Amino Acid Deprivation Response Gene Signature Target_Gene_Transcription->Gene_Signature Functional_Outcomes Functional Outcomes: - Amino Acid Synthesis ↑ - tRNA Synthetases ↑ - Amino Acid Transporters ↑ - mTOR Signaling ↓ - Apoptosis (if severe) Gene_Signature->Functional_Outcomes

References

Clinical Efficacy of Tosedostat: Trial Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type / Population Study Phase / Name Treatment Regimen Key Efficacy Outcomes Notes
Relapsed/Refractory AML (Elderly) Phase 2 (OPAL) [1] Tosedostat monotherapy (120 mg vs 240/120 mg) 10% (7/73) achieved CR/CRi; 22% (16/73) has clinical benefit (CR/CRi/PR) [1]. Modest single-agent activity [1] [2].
Newly Diagnosed AML/High-Risk MDS (Older) Phase 2 [3] This compound + Cytarabine or Decitabine Not specified in detail; study conducted to evaluate this combination [3]. Aims to build on synergy seen with hypomethylating agents [2].
Newly Diagnosed AML (Elderly, fit) Phase 2 (HOVON 103) [4] Standard "3+7" Chemotherapy + this compound No improvement; CR/CRi: 64% (this compound) vs 69% (Standard). 2-year OS: 18% (this compound) vs 33% (Standard) [4]. Inferior outcome; increased early death from infections [4].
Advanced PDAC (2nd-line) Phase Ib/II [5] This compound + Capecitabine Median PFS: 7.1 months; 8 patients had stable disease >3 months [5]. Suggests potential for disease control in a solid tumor subset [5].

Mechanism of Action and Experimental Protocols

Mechanism of Action

This compound is an oral, small-molecule inhibitor that targets the M1 family of aminopeptidases [6] [3] [2]. Its mechanism can be summarized as follows:

  • Uptake and Activation: It enters cells and is hydrolyzed into its active acid metabolite, CHR-79888, which is poorly membrane-permeable and becomes trapped inside cells [7] [2].
  • Amino Acid Deprivation: The active metabolite inhibits intracellular aminopeptidases, enzymes critical for recycling proteins into free amino acids. This leads to depletion of the intracellular amino acid pool [8] [2].
  • Induction of Stress and Apoptosis: Amino acid depletion triggers an amino acid deprivation response (AADR). This includes:
    • Inhibition of the mTOR pathway, switching off protein synthesis [7].
    • Upregulation of pro-apoptotic proteins like CHOP and Noxa, ultimately leading to programmed cell death (apoptosis) [3] [1].
    • This effect is reported to be more pronounced in transformed (cancer) cells than in normal cells [7] [8].

The diagram below illustrates this process and its application in a standard workflow for treating AML.

tosedostat_workflow cluster_moa Mechanism of Action (MOA) of this compound cluster_aml Typical Workflow in AML Trials A Oral this compound (Inactive Prodrug) B Intracellular Uptake A->B C Hydrolysis to Active Metabolite (CHR-79888) B->C D Inhibition of M1 Aminopeptidases C->D E Depletion of Intracellular Free Amino Acid Pool D->E F Amino Acid Deprivation Response • mTOR Inhibition • CHOP & Noxa Upregulation E->F G Cellular Apoptosis F->G Outcomes Primary Outcomes: Assess Antileukemic Activity & Overall Survival P1 Patient Population: Elderly, R/R or Newly Diagnosed AML P2 Administration: Daily Oral Dosing (120mg - 240mg) P1->P2 P3 Evaluation of Response: • Bone Marrow Blast Clearance • Complete Remission (CR/CRi) Rates • Overall Survival (OS) P2->P3 Start Start Start->A

In Vitro Cytotoxicity Assay (Primary AML Cells)

This protocol is used to assess this compound's direct anti-leukemic effect [8].

  • Sample Preparation: Isolate primary mononuclear cells from the peripheral blood or bone marrow of AML patients and normal donors using Ficoll–Histopaque density gradient separation.
  • Cell Culture: Culture the isolated cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
  • Drug Exposure: Expose the cells to a range of concentrations of this compound. A typical experiment lasts 96 hours.
  • Viability Assessment: After incubation, measure cell viability. Common methods include:
    • Annexin V/Propidium Iodide (PI) Staining: Differentiate between live, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.
    • LC50 Calculation: Determine the drug concentration that kills 50% of the cell population (LC50) to quantify sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended single-agent dose of this compound for hematologic malignancies?

  • A: Based on phase 1/2 studies, the maximum accepted dose (MAD) for daily oral administration in hematologic malignancies is 130 mg. A dose of 180 mg was defined as the maximum tolerated dose (MTD), with dose-limiting toxicities of thrombocytopenia and elevated liver enzymes [2].

Q2: Does this compound show synergistic effects with other drugs?

  • A: Yes, preclinical data indicates this compound synergizes with a wide range of chemotherapeutic agents, including cytarabine and hypomethylating agents (e.g., azacitidine, decitabine) [1] [2]. This synergy provided the rationale for clinical trials combining this compound with these drugs [3].

Q3: What are the major safety concerns associated with this compound?

  • A: The most common severe adverse events are hematologic, particularly thrombocytopenia [1] [2]. When combined with intensive chemotherapy, there is an increased early death rate from infectious complications [4]. Cardiac events, including atrial fibrillation and decreased ejection fraction, have also been observed more frequently in combination regimens [5] [4].

Q4: Is this compound effective in solid tumors?

  • A: Evidence is limited but promising in specific contexts. A phase Ib/II study in advanced pancreatic cancer combined with capecitabine showed a median PFS of 7.1 months and prolonged disease control in a subset of patients, suggesting potential efficacy worthy of further exploration [5].

Key Considerations for Researchers

  • Context is Critical: this compound's efficacy is highly dependent on the clinical context. While it shows modest single-agent activity in relapsed/refractory AML, adding it to intensive frontline chemotherapy for fit elderly patients was detrimental [4].
  • Focus on Combination Strategies: Future research should focus on well-tolerated, non-intensive combination regimens (e.g., with hypomethylating agents) where its synergistic effect can be harnessed without exacerbating toxicity [2].
  • Biomarker Development: Identifying biomarkers that predict sensitivity to amino acid deprivation could help select patient populations most likely to benefit from this compound.

References

Solubility and Storage of Tosedostat

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key physical properties and handling information for Tosedostat.

Property Specification
Molecular Weight 406.5 Da [1] (or 406.47 Da [2])
Form Solid [1]
Solubility in DMSO 100 mM [1] or > 10 mM [2]
Solubility in Ethanol 50 mM [1] or ≥15.07 mg/mL [2]
Solubility in Water Insoluble [2]
Short-Term Storage -20°C [1]
Long-Term Storage -20°C [1]
Storage Sensitivity Air sensitive; store in the dark to prevent oxidation [1]

Experimental Protocols and Biological Activity

Here are some established experimental protocols and key findings related to this compound's mechanism and use.

In Vitro Enzyme Assays

This compound's efficacy is determined by its inhibition of various aminopeptidases. The table below outlines assay conditions for different target enzymes [3].

Target Enzyme Substrate Assay Conditions
Leucine Aminopeptidase (LAP) Tripeptide LGG 50mM HEPES, pH 8.0; 90 min at 37°C [3]
Puromycin-Sensitive Aminopeptidase (PuSA) Ala-AMC 0.125M Tris-HCl, pH 7.5; 2 hours at 37°C [3]
Aminopeptidase N Ala-AMC 60µM substrate; 60 min at 37°C [3]
Leukotriene A4 (LTA4) Hydrolase Arg-AMC PBS with 0.01% Brij-35; 1 hour at 37°C [3]
Cell-Based Assays

For cell proliferation and health, the following methods are used:

  • Proliferation Inhibition: Measured using a WST-1 assay [3].
  • Apoptosis/Cell Death: Measured by flow cytometry using an Annexin V-FITC detection kit [3].
  • Cell Cycle Analysis: Conducted by fixing cells, staining with Propidium Iodide (PI), and analysis by flow cytometry [3].

Mechanism of Action and Intracellular Activation

This compound is a prodrug that relies on intracellular activation. The following diagram illustrates its mechanism and the associated resistance pathways.

G Prodrug This compound (CHR2797) Hydrophobic Prodrug Uptake Passive Diffusion into Cell Prodrug->Uptake CES1 Carboxylesterase (CES1) Activation Uptake->CES1 ActiveDrug Active Metabolite (CHR79888) Hydrophilic Acid CES1->ActiveDrug Retention Intracellular Retention ActiveDrug->Retention APs Inhibition of M1 Aminopeptidases Retention->APs Effects Amino Acid Deprivation Inhibition of Protein Synthesis Activation of Apoptosis APs->Effects ResistanceNode Resistance Mechanisms CES1Down Down-regulation of CES1 mRNA/Protein LipidSequestration Prodrug Sequestration in Lipid Droplets mTORActivation Activation of Akt/mTOR Pathway

This mechanism explains several key observations:

  • Amino Acid Deprivation: Inhibition of aminopeptidases blocks protein recycling, depleting the intracellular amino acid pool [4] [2] [3].
  • Downstream Effects: This leads to an amino acid deprivation response (AADR), inhibition of the mTOR pathway (switching off protein synthesis), and upregulation of pro-apoptotic factors like NOXA [4] [2] [3].
  • Drug Resistance: Acquired resistance is linked to down-regulation of CES1, preventing prodrug activation, and increased prodrug sequestration in lipid droplets [4].

Frequently Asked Questions

What is the best way to prepare a stock solution of this compound?

  • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 50-100 mM). Gently warming the tube at 37°C and brief sonication can help dissolve the compound completely [2]. This stock can be stored at -20°C for several months. For working concentrations, dilute this stock into your aqueous cell culture medium.

My experiment shows reduced efficacy of this compound. What could be the cause? Reduced efficacy, especially in established cell lines, could indicate the development of resistance. Key mechanisms identified include [4]:

  • Loss of CES1 Activity: Down-regulation of the carboxylesterase CES1, which is essential for converting this compound to its active form.
  • Prodrug Sequestration: An increase in intracellular lipid droplets can sequester the hydrophobic prodrug, making it less available for activation.
  • Activation of Pro-Survival Pathways: Upregulation of the Akt/mTOR pathway can counteract the drug's effects.

Are there strategies to overcome this compound resistance? Research suggests that combining this compound with an mTOR inhibitor like rapamycin can overcome resistance in high-level resistant cells where the Akt/mTOR pathway is hyperactive [4].

References

Tosedostat stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

What is Tosedostat?

This compound (CHR-2797) is an orally available aminopeptidase inhibitor prodrug investigated for treating cancers like acute myeloid leukemia (AML) and certain solid tumors [1] [2] [3]. The table below summarizes its key characteristics.

Property Description
Classification Aminopeptidase inhibitor prodrug [2] [3]
Administered Form Ester prodrug (CHR-2797) [2] [3]
Active Metabolite CHR-79888 (a hydrophilic hydroxamic acid) [3]
Primary Mechanism Intracellular amino acid depletion, leading to disruption of cancer cell survival and proliferation [2] [3]
Key Activating Enzyme Carboxylesterases (e.g., CES1) [2]

Mechanism of Action and Activation Pathway

This compound's activity depends on intracellular activation. The following diagram illustrates this pathway and its impact on cancer cells.

G Tosedostat_Prodrug This compound (Prodrug, CHR-2797) CES_Enzyme Carboxylesterase (CES1) Tosedostat_Prodrug->CES_Enzyme  Passive Diffusion into Cell Active_Metabolite Active Metabolite (CHR-79888) CES_Enzyme->Active_Metabolite  Ester Hydrolysis AP_Inhibition Inhibition of M1 Aminopeptidases Active_Metabolite->AP_Inhibition AA_Depletion Intracellular Amino Acid Depletion AP_Inhibition->AA_Depletion mTOR_Inhibition Inhibition of mTOR Pathway AA_Depletion->mTOR_Inhibition Cell_Death Disrupted Protein Turnover & Cancer Cell Death mTOR_Inhibition->Cell_Death

Documented Experimental Findings & Resistance

Research has identified specific factors that influence this compound's efficacy and resistance.

Aspect Experimental Finding Significance / Implication
Drug Resistance Myeloid leukemia cells (U937) with acquired high-level resistance showed down-regulation of CES1 mRNA and protein [2]. Loss of activating enzyme prevents prodrug conversion, leading to resistance [2].
Intracellular Drug Sequestration Resistant cells exhibited marked prodrug retention and a substantial increase in intracellular lipid droplets [2]. The non-activated prodrug may be sequestered away from its site of action [2].
Compensatory Pathway Activation High-level resistant cells showed dominant activation of the Akt/mTOR pathway [2]. Suggests a potential combination therapy strategy with mTOR inhibitors like rapamycin [2].

References

Efficacy Data & Biomarker Performance

Author: Smolecule Technical Support Team. Date: February 2026

Study & Population Treatment Regimen Key Efficacy Results Biomarker & Predictive Performance

| Elderly, untreated AML (unsuitable for intensive chemo) [1] | Tosedostat + Low-Dose Cytarabine (LDAC) | • ORR: 54.5% (CR: 48.5%) • Median OS: 222 days; significantly longer in responders [1] | • 188-gene signature associated with response • Overall accuracy >90% for predicting CR • Negative Predictive Value (NPV): 100% (validated in independent series) [1] | | Elderly, fit AML (for intensive chemo) [2] | this compound + "3+7" Intensive Chemotherapy | • CR/CRi: 64% (vs. 69% in control) • Inferior survival: 2-year OS 18% (vs. 33% in control) [2] | No predictive biomarker reported; study showed negative overall outcome with addition of this compound [2] |

Experimental Protocols for Biomarker Identification

Here are detailed methodologies for key experiments in identifying and validating biomarkers for this compound.

Gene Expression Profiling (GEP) Workflow

This protocol is based on the study that successfully identified a predictive gene signature [1].

  • Sample Source: Purified AML blasts from either peripheral blood or bone marrow of patients at diagnosis, prior to treatment initiation [1].
  • Sample Processing and RNA Extraction:
    • Use standard RNA extraction kits (e.g., Qiagen, TRIzol) to isolate high-quality total RNA.
    • Assess RNA integrity and quantity using techniques like Bioanalyzer or spectrophotometry.
  • Microarray Analysis:
    • Platform: Use Affymetrix Human Gene 2.0 Array (or comparable platform) [1].
    • Labeling and Hybridization: Follow the manufacturer's protocol for cDNA synthesis, labeling, and array hybridization.
  • Data Analysis:
    • Preprocessing: Perform background correction, normalization, and summarization of probe-level data.
    • Differential Expression: Identify genes significantly differentially expressed between patients who achieved Complete Remission (CR) and those who did not (No CR). Use a threshold (e.g., p-value < 0.05 with multiple-testing correction).
    • Signature Definition: The list of differentially expressed genes constitutes the initial biomarker signature [1].
  • Validation via qRT-PCR:
    • Gene Selection: Select top candidate genes from the microarray data (e.g., CD93, GORASP1, CXCL16) [1].
    • Assay Design: Design and validate specific primers and probes for each gene.
    • Amplification: Use a one-step or two-step quantitative reverse transcription polymerase chain reaction (qRT-PCR) protocol on the same patient RNA samples.
    • Classification Model: Build a model (e.g., based on expression thresholds) to classify patients as "sensitive" or "resistant." The validated model correctly classified 83% of patients in the initial study [1].
General Biomarker Discovery & Validation Pipeline

This broader framework outlines the steps from discovery to clinical application.

G start Patient Sample Collection (BM/PB) disc Discovery Phase (e.g., Microarray, RNA-Seq) start->disc cand Candidate Biomarker Identification disc->cand val Validation (e.g., qRT-PCR) cand->val model Predictive Model Built val->model ind Independent Validation in New Patient Cohort model->ind clinic Clinical Application ind->clinic

Frequently Asked Questions (FAQs)

Q1: What is the most promising biomarker approach for predicting response to this compound in AML? A1: The most validated approach is a gene expression profile (GEP). Research identified a 188-gene signature that can predict achievement of Complete Remission with high accuracy (>90%) and a 100% Negative Predictive Value, meaning it can perfectly identify patients who will not respond [1] [3]. This signature was validated in an independent patient series.

Q2: Why might biomarker identification be crucial for this compound's development? A2: Biomarkers are essential for patient stratification. Clinical trials have yielded mixed results; while this compound showed promise in combination with low-dose cytarabine, it resulted in inferior survival when added to intensive chemotherapy [1] [2]. A validated biomarker can identify the patient subpopulation most likely to benefit, increasing the probability of clinical trial success and avoiding treatment in those who would only experience toxicity.

Q3: What are the critical steps in validating a potential biomarker signature? A3: Validation is a multi-step process:

  • Technical Validation: Confirming the signature's measurement is robust and reproducible (e.g., validating microarray results with qRT-PCR) [1].
  • Internal Validation: Testing the signature's predictive power within the initial study cohort using statistical cross-validation.
  • External/Independent Validation: The gold standard is testing the signature's performance in a completely separate, prospective patient cohort to ensure generalizability [1].
  • Clinical Utility Assessment: Finally, demonstrating that using the biomarker to guide treatment decisions actually improves patient outcomes.

Q4: Are there any specific sample handling requirements for these assays? A4: Yes, sample quality is paramount.

  • Source: Use purified AML blasts from bone marrow or peripheral blood [1].
  • Timing: Samples must be collected at diagnosis, prior to any treatment.
  • RNA Integrity: Ensure high-quality, non-degraded RNA for gene expression studies. Always document RNA Integrity Number (RIN) or similar quality metrics.

Troubleshooting Common Experimental Issues

  • Problem: Low predictive accuracy of the gene signature in the validation cohort.
    • Solution: Ensure the patient population in the validation cohort matches the discovery cohort (e.g., same age, AML type, treatment regimen). Re-check sample quality and assay conditions. Consider if the signature needs refinement or if additional clinical variables should be incorporated into the model.
  • Problem: Inconsistent results between microarray and qRT-PCR.
    • Solution: Verify the RNA quality used in both experiments. Confirm the design and specificity of the qRT-PCR primers. Ensure proper normalization of qRT-PCR data using validated housekeeping genes that are stable in AML samples.
  • Problem: High background or noise in microarray data.
    • Solution: Meticulously follow the hybridization and washing protocols. Check for batch effects and use appropriate statistical methods to correct for them during data preprocessing.

References

Efficacy & Safety Comparison: Tosedostat + LDAC vs. LDAC Alone

Author: Smolecule Technical Support Team. Date: February 2026

Outcome Measure LDAC + Tosedostat LDAC Alone Statistical Significance
Complete Remission (CR) Rate 19% [1] (or 22% [2]) 12% [1] (or 14% [2]) Not Significant (P=0.17) [1]
Overall Response Rate (ORR) 25% [3] [1] [4] 18% [3] [1] [4] Not Significant (P=0.22) [3] [1]
2-Year Overall Survival 16% [3] [1] 12% [3] [1] Not Significant (P=0.8) [3] [1]
Median Overall Survival Not Reported in LI-1 Not Reported in LI-1 Hazard Ratio: 0.97 (P=0.8) [1]
Key Increased Toxicities Diarrhea, Cardiac toxicity (including atrial fibrillation) [3] [5] [4] Lower incidence of these toxicities [3] Significantly higher with this compound [3]

Experimental Trial Designs

LI-1 Trial (Non-Intensive Therapy) [1]
  • Objective: To evaluate whether adding this compound to LDAC improves outcomes in older patients with AML unfit for intensive chemotherapy.
  • Design: A phase II, randomized, "Pick-a-Winner" trial.
  • Patients: 243 older patients (≥60 years) with untreated AML or high-risk MDS.
  • Intervention: Patients were randomized 1:1 to receive either:
    • LDAC + this compound: LDAC subcutaneous plus oral this compound daily.
    • LDAC alone.
  • Primary Endpoints: Overall survival and complete remission rate.
HOVON 103 / SAKK Trial (Intensive Therapy) [5]
  • Objective: To determine if adding this compound to intensive chemotherapy improves outcomes for fit elderly patients with AML.
  • Design: A phase II, open-label, randomized trial.
  • Patients: 231 patients >65 years (median 70) with AML.
  • Intervention: Patients were randomized to receive:
    • Standard Chemotherapy ("3+7") + this compound: Idarubicin/daunorubicin + cytarabine with oral this compound (120 mg, days 1-21).
    • Standard Chemotherapy ("3+7") alone.
  • Primary Endpoints: Complete remission rate and event-free survival.

Interpretation & Clinical Context

  • Lack of Benefit: The core finding from the LI-1 trial is that the addition of this compound to LDAC did not produce a survival benefit despite a non-significant trend toward higher response rates [3] [1]. Exploratory analyses failed to identify any patient subgroup that benefited from the addition [1].
  • Negative Impact in Intensive Setting: When combined with intensive chemotherapy, this compound negatively affected outcomes, leading to significantly worse overall survival (33% vs 18% at 2 years) and event-free survival, largely due to increased infectious complications and early deaths [5].
  • Current Landscape: Research has since moved toward other, more effective combinations. Recent network meta-analyses have identified azacitidine + venetoclax and LDAC + glasdegib as superior low-intensity options for improving survival in older AML patients [6].

This compound's Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound, which differs from that of conventional chemotherapy.

G Start Protein Synthesis & Degradation Cycle This compound This compound Inhibits Aminopeptidases Start->this compound This compound enters cell Effect1 Intracellular Peptide Accumulation This compound->Effect1 Effect2 Deprivation of Free Amino Acids Effect1->Effect2 Effect3 Amino Acid Deprivation Response Effect2->Effect3 Effect4 Reduced Protein Synthesis & Cell Death Effect3->Effect4

References

Tosedostat synergistic effects with morphine

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence of Synergy

The core finding of synergy comes from a 2019 study published in ACS Chemical Neuroscience [1] [2] [3]. The research demonstrated that combining Tosedostat with morphine produces a greater analgesic effect than would be expected from simply adding their individual effects, allowing for a significant reduction in the dose of morphine needed to achieve pain relief [3].

The table below summarizes the key experimental findings from the in vivo studies:

Experimental Aspect Findings and Conclusions
Analgesic Effect This compound alone showed significant analgesic activity in multiple mouse models of pain [3].
Synergy with Morphine The combination of this compound and morphine resulted in a synergistic antinociceptive (pain-blocking) effect [1] [3].
Site of Action The analgesic effect is primarily mediated through the peripheral nervous system, with minimal contribution from the central nervous system [1] [3].
Therapeutic Implication Synergy allows for lower doses of morphine to be used, which can potentially reduce the incidence and severity of morphine-related adverse effects [3].

Detailed Experimental Methodology

For researchers seeking to replicate or build upon these findings, here is a summary of the key experimental protocols used in the seminal study.

  • Animal Models: The studies were conducted on mice, using standard pain assays to quantify the analgesic response [3].
  • Drug Administration: this compound and morphine were administered to the animals, and their effects, both alone and in combination, were measured [3].
  • Pain Assays: The antinociceptive effect was evaluated using well-established behavioral tests. The specific assays used in the this compound-morphine studies were not detailed in the available excerpts, but the related research on PSA inhibitors employed the hot plate and tail flick tests [4] [5]. In these tests, an increased latency to respond to a thermal stimulus indicates an analgesic effect.
  • Data Analysis - Isobolographic Analysis: This is the "gold standard" method for demonstrating drug synergy [6]. It involves:
    • Establishing dose-response curves for this compound and morphine individually to determine their respective ED₅₀ values (the dose that produces 50% of the maximum possible effect).
    • Administering the drugs in combination using a fixed dose ratio (often based on their individual ED₅₀ values).
    • Calculating the theoretical additive ED₅₀ for the combination.
    • Statistically comparing the experimentally observed ED₅₀ of the combination to the theoretical additive ED₅₀. If the experimental ED₅₀ is significantly lower, the interaction is declared synergistic [6].

Mechanism of Action: Preserving Endogenous Opioids

The synergistic effect is not due to a direct interaction between this compound and morphine, but rather through this compound's action on the endogenous opioid system. The following diagram illustrates this mechanism and the experimental workflow used to validate it.

cluster_mechanism Mechanism of Action cluster_experiment Experimental Validation Workflow PENK Proenkephalin (PENK) Enk Enkephalins (Met/Leu) PENK->Enk Cleavage Aminopeptidase Aminopeptidases (e.g., PSA) Enk->Aminopeptidase Degradation OpioidReceptor μ/δ Opioid Receptors Enk->OpioidReceptor Activates This compound This compound This compound->Enk Preserves This compound->Aminopeptidase Inhibits Analgesia Synergistic Analgesia OpioidReceptor->Analgesia Morphine Morphine Morphine->OpioidReceptor Activates Morphine->Analgesia InVivo In Vivo Administration (this compound ± Morphine) Assay Pain Assays (Tail Flick / Hot Plate) InVivo->Assay Data Data Analysis (Isobolographic Analysis) Assay->Data Conclusion Conclusion: Synergy Confirmed Data->Conclusion

As shown in the diagram:

  • This compound's Role: this compound is a potent inhibitor of the M1 family of aminopeptidases, including puromycin-sensitive aminopeptidase (PSA) [7]. These enzymes are responsible for the rapid degradation of endogenous opioid peptides, primarily enkephalins (Met-enkephalin and Leu-enkephalin) [4] [5].
  • Synergy with Morphine: By inhibiting enkephalin degradation, this compound increases the local concentration and prolongs the activity of these natural pain-relieving peptides [3]. Enkephalins then activate the same μ-opioid and δ-opioid receptors targeted by morphine [3]. This creates an additive or supra-additive (synergistic) analgesic effect, as both the exogenous drug (morphine) and the potentiated endogenous system (enkephalins) are activating the target receptors.

Interpretation and Research Implications

The discovery that this compound, an investigational anticancer agent, can be repurposed as a synergistic analgesic with morphine has significant implications for pain management research. This strategy aligns with ongoing efforts to find therapeutic solutions that reduce reliance on high-dose opioid monotherapy, thereby mitigating associated risks like tolerance, dependence, and respiratory depression [4] [3]. The peripheral mechanism of this compound's action is particularly promising, as it may further limit central nervous system-mediated side effects [3].

References

Tosedostat with carboplatin and paclitaxel

Author: Smolecule Technical Support Team. Date: February 2026

Tosedostat: Mechanism and Evidence

The table below summarizes key experimental data on this compound from a study investigating its role in overcoming platinum resistance.

Aspect Details
Studied Combination This compound + Cisplatin (not carboplatin) [1]
Cancer Model Bladder cancer (in vitro and in vivo) [1]
Molecular Target NPEPPS (Puromycin-sensitive aminopeptidase) [1]
Proposed Mechanism NPEPPS inhibition increases intracellular cisplatin concentration, overcoming a key resistance mechanism [1]

| Key Experimental Findings | - NPEPPS depletion sensitized resistant cells to cisplatin.

  • NPEPPS overexpression conferred resistance in sensitive cells.
  • This compound (NPEPPS inhibitor) phenocopied genetic depletion, increasing cisplatin sensitivity in vitro and in vivo [1] |

Carboplatin and Paclitaxel in Melanoma

The combination of carboplatin and paclitaxel (CP) has been evaluated as a chemotherapy option for metastatic melanoma, with the following profile:

  • Clinical Use: Primarily as a second-line therapy after failure of first-line treatments like dacarbazine (DTIC) or temozolomide (TMZ) [2].
  • Efficacy Data: In a study of 31 patients, most of whom had failed prior DTIC/TMZ therapy, the CP combination resulted in an objective partial response rate of 26% and stable disease in 19% of patients (clinical benefit rate of 45%). The median overall survival was 7.8 months [2].
  • Combination with Anti-angiogenic Therapy: Preclinical research on melanoma cell lines (A375) and mouse models has shown that adding an anti-angiogenic agent (Endostar) to the CP regimen can significantly reduce cell viability, induce higher rates of apoptosis, suppress tumor growth, and prolong survival compared to CP alone [3].

Experimental Workflow for this compound Studies

The foundational research on this compound's ability to reverse cisplatin resistance involved a multi-step methodology that could serve as a template for future investigations [1]:

  • Identification of Resistance Driver: A whole-genome CRISPR screen was performed on a panel of cisplatin-responsive and -resistant human bladder cancer cell lines to identify genes driving resistance.
  • Multi-omics Profiling: Resistant and sensitive cells underwent RNA sequencing, whole-exome sequencing, and mass spectrometric proteomics to identify stable molecular changes associated with resistance.
  • Validation of NPEPPS Role:
    • Genetic Manipulation: NPEPPS was depleted in resistant cells (sensitizing them) and overexpressed in sensitive cells (conferring resistance).
    • In Vivo Models: NPEPPS depletion was shown to sensitize resistant bladder cancer cells to cisplatin in mouse xenograft models.
  • Pharmacological Inhibition: The effect of genetic NPEPPS depletion was phenocopied using the small molecule inhibitor This compound.
  • Translation to Patient-Derived Models: The findings were validated in Patient-Derived Organoids (PDOs) generated from bladder cancer samples taken before and after cisplatin-based treatment.

Signaling Pathway and Drug Mechanism

The diagram below illustrates the mechanism by which this compound is proposed to overcome platinum resistance, based on the study findings.

G Platinum Platinum Drug (e.g., Cisplatin) Resistance Platinum Resistance Platinum->Resistance NPEPPS NPEPPS Protein NPEPPS->Resistance Promotes This compound This compound This compound->NPEPPS Inhibits Intracellular High Intracellular Platinum Concentration This compound->Intracellular Restores CellDeath Tumor Cell Death Intracellular->CellDeath

Research Implications and Future Directions

The current evidence suggests that while this compound shows a promising mechanistic role in reversing cisplatin resistance, its potential synergy with carboplatin and paclitaxel remains an open question.

For your research, the most relevant path forward would be to design experiments that directly test this triple combination. The established clinical profile of carboplatin-paclitaxel in melanoma provides a benchmark, and the experimental workflow used for this compound-cisplatin studies offers a robust methodological blueprint [1] [2].

References

Tosedostat efficacy in relapsed vs refractory AML

Author: Smolecule Technical Support Team. Date: February 2026

Tosedostat Efficacy in Relapsed/Refractory AML

Trial / Population Patient Population & Key Feature Efficacy Endpoint(s) Reported Outcome
OPAL Study (Phase II) [1] Patients aged ≥60 years with relapsed or refractory AML. Combined R/R population. CR/CRp Rate 10% (7/73 patients) [1]
Notable Subgroup Activity seen in patients with prior MDS or hypomethylating agent therapy [1]

| Phase I/II Study (Löwenberg et al.) [2] | Elderly and/or relapsing patients with AML. Majority had R/R disease. | Overall Response Rate | 27% (14/51 AML patients) [2] | | | | Response Details | 7 complete marrow responses (<5% blasts), 7 partial marrow responses (5-15% blasts) [2] | | | | Notable Subgroup | 79% of responders had relapsed or refractory AML [2] |

Experimental Protocols & Key Findings

For researchers, the methodologies and contextual findings from these trials are critical.

  • OPAL Study Design [1]: This was a phase II, multicenter, randomized study that evaluated two dosing schedules of this compound (120 mg once daily for 6 months vs. 240 mg for 2 months followed by 120 mg for 4 months) in patients aged 60 or older requiring first salvage treatment. The primary efficacy measures were Complete Remission (CR) and Complete Remission with incomplete platelet recovery (CRp), with bone marrow aspirates used for assessment.
  • Phase I/II Study Protocol [2]: The phase I part identified the maximum-tolerated dose (MTD) and maximum-acceptable dose (MAD), which was determined to be 130 mg once daily. The subsequent phase II part evaluated the antileukemic activity at this dose. A key finding was that the most common severe adverse event was a reduction in platelet count.
  • Important Context from Combination Trial [3]: A separate phase II study investigated adding this compound to intensive chemotherapy ("3+7") in newly diagnosed elderly AML patients. The results were unfavorable, showing that the combination negatively affected therapeutic outcome, with significantly worse overall survival and higher early death rates, primarily from infectious complications, compared to standard chemotherapy alone.

Mechanism of Action: Aminopeptidase Inhibition

This compound has a distinct mechanism of action from conventional chemotherapies. The following diagram illustrates its intracellular signaling pathway and effects.

tosedostat_pathway cluster_downstream Downstream AADR Effects Start Oral Administration of This compound (Ester Prodrug) Intracellular Intracellular Hydrolysis to Active Acid Moiety Start->Intracellular Target Inhibition of Aminopeptidases Intracellular->Target Effect1 Impaired Protein Recycling & Intracellular Amino Acid Deprivation Target->Effect1 Effect2 Activation of Amino Acid Deprivation Response (AADR) Effect1->Effect2 A ↑ Upregulation of Pro-apoptotic Factors (CHOP, NOXA) Effect2->A Triggers B Activation of Stress Pathways (NF-κB) Effect2->B Triggers C Inhibition of mTOR & Protein Synthesis Effect2->C Triggers D Induction of Apoptosis in Leukemic Cells A->D B->D C->D

This unique mechanism of action, which exploits the high protein turnover in leukemic cells, provides a rationale for its investigation and reported synergy with other agents like cytarabine and hypomethylating agents in preclinical models [1].

Interpretation & Research Implications

  • Efficacy Profile: The data indicates that this compound has modest single-agent activity in the difficult-to-treat elderly R/R AML population [1] [2]. Its efficacy appears more pronounced in specific biological subgroups, such as patients with a history of MDS [1].
  • Clinical Trajectory: The negative outcome of the combination study with intensive chemotherapy has likely limited this compound's development as a front-line therapy [3]. Future research directions may focus on its role in combination with lower-intensity regimens, such as hypomethylating agents, for which preclinical synergy has been noted [1].
  • Comparative Context: When evaluating these results, researchers should note that the current landscape for R/R AML has evolved. Newer targeted therapies and the combination of venetoclax with hypomethylating agents have set a higher bar for efficacy, as reflected in network meta-analyses [4].

References

Tosedostat response in elderly AML patients

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data Summary

Study / Population Regimen Patient Group Efficacy (CR/CRp Rate) Key Efficacy Findings Key Safety Findings
HOVON 103 (Phase II Randomized) [1] Standard "3+7" chemo + Tosedostat (120 mg) vs. Standard chemo alone Elderly (≥65 yrs), newly diagnosed AML/High-risk MDS 64% (this compound) vs. 69% (Control) [1] Inferior survival: 2-yr OS 18% (this compound) vs. 33% (Control) [1] Increased infections, Atrial fibrillation [1]
OPAL (Phase II Randomized) [2] This compound (120 mg) vs. This compound (240 mg→120 mg) Elderly (≥60 yrs), Relapsed/Refractory AML 5% (120 mg) vs. 14% (240 mg→120 mg) [2] Activity in relapsed/refractory setting, especially prior MDS/HMA [2] Febrile neutropenia, thrombocytopenia, fatigue, cardiac events [2]
Phase I/II Study [3] This compound (130 mg) Elderly and/or relapsed AML/MDS 27% (Overall Response Rate) [3] Significant antileukemic activity in >60 yrs, relapsed/refractory [3] Thrombocytopenia, elevated liver enzymes [3]

Mechanism of Action and Experimental Protocols

Understanding the biological rationale and how the clinical data was generated is crucial for a complete picture.

Mechanism of Action

This compound is an orally bioavailable aminopeptidase inhibitor. Its intracellular mechanism involves [4] [2] [5]:

  • Uptake and Activation: It enters cells as an ester prodrug and is hydrolyzed to an active acid form that is trapped intracellularly.
  • Amino Acid Deprivation Response (AADR): The active metabolite inhibits metalloenzymes (aminopeptidases), blocking a critical step in the protein degradation and recycling pathway. This leads to intracellular amino acid deprivation.
  • Induction of Apoptosis: The amino acid starvation triggers a stress response selectively in transformed cells, culminating in:
    • Upregulation of pro-apoptotic factors like CHOP and NOXA.
    • Inhibition of the mTOR pathway, switching off protein synthesis.
    • Activation of stress-related pathways like NF-κB, ultimately leading to programmed cell death (apoptosis) [4] [2].

The diagram below illustrates this mechanism and the context of its clinical evaluation.

tosedostat_workflow cluster_mechanism This compound Mechanism of Action (Preclinical) cluster_clinical Clinical Evaluation Context TOS_Oral Oral this compound (Prodrug) TOS_Active Active Acid Metabolite (Intracellularly Trapped) TOS_Oral->TOS_Active AAP Inhibition of Aminopeptidases TOS_Active->AAP AADR Amino Acid Deprivation Response (AADR) AAP->AADR Apoptosis Cellular Stress & Apoptosis (↑CHOP/NOXA, ↓mTOR) AADR->Apoptosis Relapsed_Refractory Relapsed/Refractory AML (Single-Agent) Apoptosis->Relapsed_Refractory Promising Signal Newly_Diagnosed Newly Diagnosed AML (Combination with Intensive Chemo) Apoptosis->Newly_Diagnosed Negative Outcome MDS_HMA_Subgroup Subgroup: Prior MDS/HMA Therapy Relapsed_Refractory->MDS_HMA_Subgroup

Key Experimental Protocol Details

The data in the summary table comes from well-defined clinical studies. Here are the key methodological elements:

  • HOVON 103 / SAKK Trial (Combination Therapy) [1]

    • Design: Open-label, randomized Phase II study.
    • Patients: 231 eligible patients >65 years with AML or high-risk MDS.
    • Intervention: Patients received standard "3+7" induction chemotherapy (daunorubicin + cytarabine) with or without this compound 120 mg daily on days 1-21. The second cycle consisted of cytarabine with or without this compound.
    • Endpoints: Primary was complete remission (CR/CRi) rate. Key secondary endpoints were overall survival (OS) and event-free survival (EFS).
  • OPAL Trial (Single-Agent Therapy) [2]

    • Design: Randomized, open-label Phase II study.
    • Patients: 73 patients aged ≥60 years with relapsed or refractory AML.
    • Intervention: Patients were randomized to this compound 120 mg once daily for 6 months, or 240 mg once daily for 2 months followed by 120 mg for 4 months.
    • Endpoints: Primary was the proportion of patients achieving CR or CRp. Secondary endpoints included overall survival and other response criteria (MLFS, PR).

Interpretation and Research Implications

The conflicting data presents a clear path for future research and development:

  • Promising Niche: The most consistent signal of efficacy is for single-agent this compound in elderly patients with relapsed/refractory AML, particularly those with a history of MDS or prior hypomethylating agent (HMA) use [4] [2] [3]. Future development should focus on this population.
  • Combination Caution: Combining this compound with intensive chemotherapy in newly diagnosed, fit elderly patients is not supported by current evidence due to increased toxicity and inferior survival [1].
  • Future Directions: Research has pivoted to rationally designed combinations, such as with hypomethylating agents (azacitidine/decitabine) or low-dose cytarabine, in advanced MDS and refractory AML populations, where the toxicity profile may be more manageable [4].

Conclusion for Researchers

References

Tosedostat Response Rates & Survival Data

Author: Smolecule Technical Support Team. Date: February 2026

Trial Regimen Study Details CR/CRi Rate Key Survival Outcomes Reference
Tosedostat + Intensive Chemotherapy Randomized Phase II (n=231); patients >65 years, vs. standard "3+7" 66% (CR/CRi not split) Inferior OS: 18% at 24 mos (vs. 33% in control) [1] [1]
This compound + Low-Dose Cytarabine (LDAC) Single-arm Phase II (n=33); median age 75 years 54.5% (CR: 48.5%, PR: 6.1%) Median OS: 222 days [2] [2]

Detailed Experimental Protocols

The data in the table above comes from two distinct clinical trial designs. Here is a detailed breakdown of their methodologies.

This compound with Intensive Chemotherapy (HOVON 103 Trial)

This was a multi-center, open-label, randomized Phase II study designed to see if adding this compound to standard intensive chemotherapy would improve outcomes for elderly AML patients [1].

  • Patient Population: 231 eligible patients with AML above 65 years of age (median 70, range 66–81) [1].
  • Treatment Protocol:
    • Cycle 1: Standard "3+7" induction chemotherapy (daunorubicin for 3 days + cytarabine for 7 days) with or without oral this compound 120 mg daily on days 1-21 [1].
    • Cycle 2: Cytarabine 1000 mg/m² twice daily on days 1-6 with or without this compound [1].
  • Primary Outcomes Measured: Complete Remission (CR) rate, Event-Free Survival (EFS), and Overall Survival (OS) [1].
This compound with Low-Dose Cytarabine (LDAC)

This was a single-arm, Phase II study evaluating the efficacy of the combination in a frail, elderly population unsuitable for intensive chemotherapy [2].

  • Patient Population: 33 elderly patients with AML (median age 75 years) [2].
  • Treatment Protocol:
    • This compound: 120 mg orally, once daily continuously until disease progression [2].
    • LDAC: 20 mg subcutaneously, twice daily for 10 days, every 28 days for up to 8 cycles [2].
  • Primary Endpoint: Complete Remission (CR) rate. The study's primary endpoint was met, as the observed CR of 48.5% exceeded the expected 25% [2].
  • Biomarker Analysis: A microarray gene expression analysis was performed on patient samples. A specific gene expression signature (including CD93, GORASP1, and CXCL16) was identified that predicted clinical response with high accuracy [2].

Mechanism of Action and Workflow

This compound is an orally administered aminopeptidase inhibitor. Its mechanism of action and the subsequent experimental workflow in the LDAC trial can be visualized as follows:

G cluster_mechanism Mechanism of this compound cluster_workflow LDAC Trial Analysis Workflow This compound This compound (Oral Aminopeptidase Inhibitor) MOA1 Inhibition of Aminopeptidases This compound->MOA1 MOA2 Deprivation of Intracellular Free Amino Acids MOA1->MOA2 MOA3 Activation of Amino Acid Deprivation Response MOA2->MOA3 MOA4 Reduction of Protein Synthesis & Induction of Apoptosis MOA3->MOA4 Start Patient Enrollment (n=33, median age 75) Treatment Treatment: This compound + Low-Dose Cytarabine Start->Treatment Response_Assessment Response Assessment (CR, PR, OS, PFS) Treatment->Response_Assessment Biomarker_Analysis Microarray Gene Expression Analysis Response_Assessment->Biomarker_Analysis Sig_Identification Identification of 188 Response-Linked Genes Biomarker_Analysis->Sig_Identification Validation Validation of 3-Gene Predictor (CD93, GORASP1, CXCL16) Sig_Identification->Validation Outcome Predictive Model with >90% Accuracy for CR Validation->Outcome

Interpretation and Context for Researchers

  • Contradictory Outcomes Highlight Combination Specificity: The stark contrast in survival outcomes between the two regimens is critical. The increased early death rate from infections in the intensive chemotherapy combination suggests that this compound may exacerbate treatment-related toxicity in already taxing regimens [1]. Its activity appears better suited to lower-intensity settings.
  • Promising Predictive Biomarker: The LDAC trial presents a significant finding: a potentially highly accurate, gene-expression-based predictor of response (CD93, GORASP1, CXCL16) [2]. This addresses a major need in AML therapy for biomarkers that can guide treatment selection. The reported 100% negative predictive value in an independent series, if validated, could be instrumental in preventing non-responders from undergoing ineffective therapy.
  • Position in the Current Landscape: When considering these findings, it's important to contextualize them against the current standard of care for older/unfit AML patients. Recent network meta-analyses have established azacitidine + venetoclax and LDAC + glasdegib as highly effective regimens, with superior rankings for improving overall survival and complete remission rates [3] [4]. The response rates for this compound + LDAC, while favorable in its single-arm trial, have been surpassed by these newer combinations.

References

Summary of Phase II Clinical Trial Results for Tosedostat

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from the identified Phase II studies involving Tosedostat in Acute Myeloid Leukemia (AML) and high-risk Myelodysplastic Syndrome (MDS).

Trial Population & Design Combination Agents Key Efficacy Results (CR/CRi Rate) Key Safety Findings Source
Elderly/Relapsed AML or MDS (Phase I/II study, n=41 in Phase II) This compound monotherapy (130 mg once daily) Overall Response Rate: 27% (14/51 AML patients from both phases: 3 CR, 4 CRi, 7 partial marrow response) Most common severe adverse event: reduction in platelet count. Generally well-tolerated. [1] [2]
Newly Diagnosed Older AML/high-risk MDS (n=34) Cytarabine or Decitabine CR/CRi Rate: 53% (14 CR, 4 CRi) No Grade 3-4 non-haematological toxicities required withdrawal. Febrile neutropenia was common. [3]
Elderly AML - Intensive Chemotherapy Combination (Randomized, n=116 in this compound arm) Idarubicin/ Daunorubicin + Cytarabine ("3+7") CR/CRi Rate: 64% (not significantly different from 69% in standard arm). Inferior survival: 2-year OS 18% vs 33% in standard arm. Increased early death rate from infections; more frequent atrial fibrillation. [4]
Elderly with Refractory or Relapsed AML (OPAL study) This compound monotherapy (120 mg or 240/120 mg) Activity was observed at both dose schedules. Common adverse events: febrile neutropenia, thrombocytopenia, fatigue, dyspnoea, pneumonia. Treatment-related fatal events occurred. [2]

Mechanism of Action and Experimental Details

Mechanism of Action

This compound is an orally bioavailable, small-molecule inhibitor that targets the M1 family of aminopeptidases, with particular activity against puromycin-sensitive aminopeptidase (PSA) and leukotriene A4 hydrolase (LTA4H) [5] [2]. It is a prodrug that is converted intracellularly to its active metabolite, CHR-79888 [2].

  • Primary Mechanism: By inhibiting these enzymes, this compound disrupts the recycling of amino acids from ubiquitinated proteins that are degraded by the proteasome [2] [6].
  • Cellular Effect: This deprivation of free amino acids inside the cell triggers an amino acid deprivation response, leading to a reduction in protein synthesis, inhibition of cell proliferation, and ultimately, the induction of apoptosis (programmed cell death) in rapidly dividing leukemic cells [4] [6].

The following diagram illustrates this mechanism and the context of its clinical evaluation.

architecture cluster_mechanism This compound Mechanism of Action cluster_trials Phase II Clinical Trial Contexts A Oral Administration of This compound (Prodrug) B Intracellular Conversion to Active Metabolite CHR-79888 A->B C Inhibition of M1 Aminopeptidases (e.g., PSA, LTA4H) B->C D Disruption of Intracellular Amino Acid Recycling C->D E Amino Acid Deprivation Response D->E F Reduced Protein Synthesis & Induction of Apoptosis E->F G Anti-leukemic Effect F->G H Monotherapy in Relapsed/Refractory AML F->H Evaluated I Combination with Cytarabine or Decitabine F->I Synergy Investigated J Combation with Intensive Chemotherapy F->J Investigated

Experimental Protocol Overview

While full detailed protocols are not available in the search results, the following methodological details were reported in the studies summarized above:

  • Patient Population: The trials primarily enrolled elderly patients (typically >60 years, median age around 70) with AML, including those with newly diagnosed, relapsed, or refractory disease, and those with high-risk MDS [1] [4] [3].
  • Dosing Regimens:
    • Monotherapy: 120 mg or 130 mg administered orally once daily [1] [2].
    • Combination Therapy: 120 mg orally once daily, often given on days 1-21 of a 28-35 day cycle [4] [3]. One study used a 240 mg induction dose followed by 120 mg maintenance [2].
  • Combination Agents:
    • Intensive Chemotherapy: Idarubicin (12 mg/m² days 1-3) + Cytarabine (200 mg/m² days 1-7) - the "3+7" backbone [4].
    • Lower-Intensity Chemotherapy: Cytarabine (1 g/m² daily for 5 days) or Decitabine (20 mg/m² daily for 5 days) [3].
  • Primary Efficacy Endpoints: Common endpoints included Complete Remission (CR) rate, CR with incomplete hematologic recovery (CRi) rate, and overall survival [4] [3].

Interpretation and Future Directions

The data reveals a complex profile for this compound. It demonstrates meaningful single-agent activity in relapsed/refractory AML, a population with very poor prognosis [1] [6]. Its synergy with cytarabine and hypomethylating agents also showed promise in a front-line setting for older patients [3].

However, the results are not uniformly positive. The addition of this compound to intensive chemotherapy was associated with inferior survival, primarily driven by a higher rate of fatal infectious complications, suggesting that this particular combination may increase toxicity without clinical benefit [4].

For you as a researcher, the key takeaway is that the future development of this compound likely depends on carefully selecting patient populations and optimizing combination partners to maximize efficacy while minimizing additive toxicity [6]. Its role may be more favorable in lower-intensity, targeted combination regimens rather than with full-dose intensive chemotherapy.

References

Clinical Trial Outcomes for Tosedostat in AML

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the efficacy and safety findings from major Tosedostat clinical trials.

Trial Name / Type Patient Population & Treatment Key Efficacy Outcomes Key Safety Outcomes

| LI-1 Trial (Randomized Phase II) [1]: LDAC + this compound vs. LDAC | Older, untreated AML patients unfit for intensive therapy (N=243). | CR Rate: 19% (LDAC-T) vs. 12% (LDAC); not statistically significant (P=0.17). Overall Survival: No difference (2-year OS: 16% vs. 12%; HR 0.97, P=0.8). No subgroup benefitted. | Acceptable toxicity, but no survival benefit. | | HOVON 103 (Randomized Phase II) [2]: Intensive Chemo + this compound vs. Intensive Chemo | Older (>65 years), newly diagnosed AML patients (N=231). | CR/CRi Rate: 64% (this compound arm) vs. 69% (Standard arm); not significantly different. Overall Survival: Significantly worse with this compound (2-year OS: 18% vs. 33%; P=0.006). | Increased early death rate from infections; more frequent atrial fibrillation. | | Phase II Combination Study [3]: this compound + Cytarabine or Decitabine | Older (≥60 years), newly diagnosed AML or high-risk MDS (N=34). | CR/CRi Rate: 53%. Median Survival: 11.5 months. | Tolerable; no grade 3-4 non-hematological toxicities required withdrawal. | | Phase II OPAL Trial [4]: this compound Monotherapy | Elderly patients with relapsed or refractory AML. | Encouraging activity as a single agent in a relapsed/refractory setting. | Activity noted; acceptable toxicity profile. |

Experimental Protocols from Key Trials

For research and development professionals, the methodological details of these trials are critical. Here is a summary of the experimental designs.

  • LI-1 Trial Protocol [1]: This was a prospective, randomized, "Pick-a-Winner" design. Untreated older AML patients deemed unsuitable for intensive chemotherapy were randomized 1:1 to receive either Low-Dose Cytarabine (LDAC) alone or LDAC plus this compound (LDAC-T). The primary outcome was the complete remission (CR) rate.
  • HOVON 103 Trial Protocol [2]: This was an open-label, randomized Phase II study with a "run-in" phase to establish a safe dose. Newly diagnosed fit elderly AML patients received standard "3+7" induction chemotherapy (daunorubicin + cytarabine) with or without This compound (120 mg, days 1-21). The second cycle consisted of cytarabine with or without this compound. The primary outcomes included CR/CRi rate and overall survival.

Mechanism of Action and Experimental Workflow

To further aid understanding, the following diagrams illustrate this compound's mechanism of action and the conceptual workflow from a related systems biology study that identified genes disfavoring T cell immunity, a category which includes pathways inhibited by this compound [5].

G This compound This compound Aminopeptidases Aminopeptidases This compound->Aminopeptidases Inhibits ProteinRecycling Inhibition of Protein Recycling Aminopeptidases->ProteinRecycling Disrupts AminoAcidDepletion Intracellular Amino Acid Deprivation ProteinRecycling->AminoAcidDepletion AADR Amino Acid Deprivation Response (AADR) AminoAcidDepletion->AADR ReducedSynthesis Reduced Protein Synthesis AADR->ReducedSynthesis mTORInhibition Inhibition of mTOR Signaling AADR->mTORInhibition Apoptosis Apoptosis ReducedSynthesis->Apoptosis mTORInhibition->Apoptosis

Diagram 1: Mechanism of Action of this compound. This compound inhibits aminopeptidases, disrupting protein recycling and leading to amino acid deprivation. This triggers a stress response (AADR) that reduces protein synthesis and inhibits mTOR signaling, ultimately inducing apoptosis (cell death) in cancer cells [6] [7].

G Step1 Transcriptional Profiling Step2 Functional Genomics Screens CoCulture Co-culture: T cells + Tumor Cells Step1->CoCulture Step3 Pharmacological Validation GOFScreen Gain-of-Function Screen Step2->GOFScreen LOFScreen Loss-of-Function (CRISPR) Screen Step2->LOFScreen InhibitorTest Test Targeted Inhibitors Step3->InhibitorTest RNAseq RNA Sequencing (RNA-seq) CoCulture->RNAseq GeneSet Identify iD-CTL Genes RNAseq->GeneSet CandidateGenes Candidate iD-CTL Genes GOFScreen->CandidateGenes LOFScreen->CandidateGenes Validate Validate Combination with T-cell Killing InhibitorTest->Validate TosedostatPathway This compound-inhibited pathway identified Validate->TosedostatPathway

Diagram 2: Workflow for Identifying Genes Disfavoring T-cell Immunity. This systems biology approach involved profiling genes upregulated in cancer cells under T-cell pressure, followed by functional screens to identify genes that protect tumors (iD-CTL genes). Pharmacological inhibition of these pathways, including one suppressed by this compound, was then validated as a strategy to sensitize tumors to T-cell killing [5].

Key Conclusions for Drug Development Professionals

The integrated data from these trials suggests several critical points for future development:

  • Efficacy Context: this compound demonstrates biological activity in AML, achieving response rates of 53% in one Phase II combination study [3]. However, this activity did not translate into a survival advantage in larger, randomized controlled trials when added to standard therapies (LDAC or intensive chemotherapy) [1] [2].
  • Safety Profile: The consistent signal of increased toxicity, particularly infectious complications and atrial fibrillation, when combined with chemotherapy is a major consideration for clinical development and risk-benefit assessment [2].
  • Future Directions: Basic science research indicates that this compound-inhibited pathways are among those that help cancer cells evade immune attack [5]. This suggests a potential strategic pivot: rather than combining with chemotherapy, this compound might be more effectively evaluated in combination with immunotherapies, such as adoptive T-cell therapies.

References

OPAL Study: Efficacy and Safety Results

Author: Smolecule Technical Support Team. Date: February 2026

The OPAL trial was a randomized, open-label Phase II study that investigated two dosing regimens of single-agent tosedostat in patients aged 60 or older with relapsed or refractory Acute Myeloid Leukaemia (AML) [1] [2]. The key outcomes are summarized below.

Table 1: Key Efficacy Endpoints from the OPAL Study [1] [2]

Efficacy Measure 120 mg Group (n=38) 240 mg→120 mg Group (n=35) Overall (n=73)
Complete Remission (CR) or CR with incomplete platelet recovery (CRp) 2 (5%) 5 (14%) 7 (10%)
Morphological Leukemia-Free State (MLFS)* 6 (16%) 5 (14%) 11 (15%)
Overall Disease Control (CR + CRp + MLFS) 8 (21%) 10 (29%) 18 (25%)
Median Duration of Treatment 54 days 54 days 54 days

*MLFS was defined as <5% blasts in the bone marrow without blood count recovery [1].

Table 2: Most Common Grade 3 or Worse Adverse Events (AEs) [1] [2]

Adverse Event 120 mg Group (n=38) 240 mg→120 mg Group (n=35) Overall (n=73)
Febrile Neutropenia 11 (29%) 10 (29%) 21 (29%)
Thrombocytopenia 8 (21%) 8 (23%) 16 (22%)
Fatigue 7 (18%) 8 (23%) 15 (21%)
Dyspnoea 5 (13%) 7 (20%) 12 (16%)
Pneumonia 4 (11%) 6 (17%) 10 (14%)
Fatal Adverse Events 3 2 5

The five treatment-related fatal adverse events were acute hepatitis, respiratory failure, pneumonia, atrial fibrillation, and left ventricular dysfunction [1] [2].

Experimental Protocol of the OPAL Study

Here is a detailed breakdown of the study's methodology.

1. Study Design and Objectives

  • Primary Objective: To evaluate the efficacy of two dosing regimens of this compound [1].
  • Primary Endpoint: The proportion of patients achieving CR or CRp [1].
  • Secondary Endpoints: Included overall survival, event-free survival, duration of response, and other levels of clinical response (MLFS, Partial Remission, Stable Disease) [1].
  • Design: A multicenter, randomized, open-label Phase II study conducted across 20 sites in the US, Canada, and the Netherlands [1].

2. Patient Population

  • Key Inclusion Criteria: Patients were ≥60 years old with AML (WHO classification, excluding APL) requiring first salvage treatment after either no prior CR or a first CR lasting less than 12 months. They also needed an ECOG performance score of ≤2 [1].
  • Key Exclusion Criteria: Patients with significant cardiac disease or those who had received prior salvage therapy were excluded [1].

3. Treatment Regimens Patients were randomized 1:1 to one of two arms [1]:

  • Arm A: this compound 120 mg once daily for 6 months.
  • Arm B: this compound 240 mg once daily for 2 months, followed by 120 mg once daily for 4 months.

4. Assessment Schedule Study visits were scheduled at baseline, day 2, day 15, and then monthly for 6 months. Bone marrow aspirates to assess response were performed at months 1, 2, 3, and 6 [1].

Mechanism of Action: this compound's Signaling Pathway

This compound is a novel oral aminopeptidase inhibitor. Its mechanism of action, as described in the study, can be visualized through the following pathway [1] [3]:

G cluster_cellular_effects Cellular Effects cluster_final_outcome Final Outcome This compound This compound AADR Amino Acid Deprivation Response (AADR) This compound->AADR CHOP_Up Upregulation of Pro-apoptotic CHOP AADR->CHOP_Up NOXA_Up Upregulation of Pro-apoptotic NOXA AADR->NOXA_Up NFkB_Act Activation of Stress-related NF-κB AADR->NFkB_Act mTOR_Inh Inhibition of mTOR Pathway AADR->mTOR_Inh Apoptosis Selective Apoptosis of Transformed Cells CHOP_Up->Apoptosis NOXA_Up->Apoptosis NFkB_Act->Apoptosis Complex Role mTOR_Inh->Apoptosis Switches off Protein Synthesis

Diagram 1: this compound induces selective cancer cell death by triggering the Amino Acid Deprivation Response (AADR) [1] [3].

Interpretation and Context

  • Efficacy Profile: The study concluded that this compound has single-agent activity in a difficult-to-treat population of older patients with relapsed/refractory AML [1]. A subset analysis suggested that patients with a history of prior myelodysplastic syndromes (MDS) or hypomethylating agent therapy may derive the greatest benefit [1] [4].
  • Comparative Context: The search results do not provide direct head-to-head data comparing this compound with other AML therapies. At the time of the study (2013), outcomes for elderly patients with relapsed/refractory AML were poor, and the only drug approved for this indication had been withdrawn from the market, highlighting the high unmet medical need [1] [3].
  • Future Research: Based on these findings, the researchers noted that additional studies of this compound, including in combination with hypomethylating agents and low-dose cytarabine, were ongoing or planned [1] [2].

References

Comparative Effects: Peripheral vs. Central Nervous System

Author: Smolecule Technical Support Team. Date: February 2026

The key difference lies in the primary site of action for its observed analgesic effect. The table below summarizes the comparative analysis based on a 2019 study:

Feature Peripheral Nervous System (PNS) Effects Central Nervous System (CNS) Effects
Mechanism of Action Inhibition of peripheral aminopeptidases, leading to accumulation of enkephalins and subsequent analgesia [1]. Minimal contribution to the observed analgesic effect; precise mechanism not detailed in available studies [1].
Primary Site of Action Peripheral nervous system [1]. Central nervous system (minimal contribution) [1].
Observed Therapeutic Effect Significant analgesic (pain-relieving) effect [1]. Not a primary source of analgesia [1].
Synergistic Potential Synergistic analgesic effect when combined with morphine, allowing for reduced dosage of both agents [1]. Information not available in the provided research.
Supporting Experimental Data In vivo pharmacological studies in animal models demonstrating antinociception (pain-blocking) [1]. Information not available in the provided research.

Experimental Data and Protocols

The foundational findings for Tosedostat's nervous system effects come from a study that investigated its potential as an analgesic agent [1].

  • Experimental Objective: To determine the antinociceptive (pain-blocking) effects of this compound and identify whether these effects originate from the peripheral or central nervous system [1].
  • Methodology: The study utilized extensive in vivo pharmacological models in animals. These models are designed to distinguish between compounds acting centrally (e.g., within the brain and spinal cord) from those acting peripherally (e.g., on nerve endings in the rest of the body).
  • Key Findings:
    • This compound produced a significant analgesic effect.
    • The effect was determined to stem predominantly from its action on the peripheral nervous system, with only a minimal contribution from the CNS [1].
    • A synergistic effect was observed when this compound was administered in combination with morphine, meaning the two drugs together produced a greater effect than the sum of their individual effects. This synergy allows for a reduction in the effective dosage of morphine, which is significant for addressing opioid-related side effects and addiction [1].

Signaling Pathway and Workflow

The diagram below illustrates the hypothesized signaling pathway for this compound's peripheral analgesic effect, based on the research findings.

cluster_peripheral Peripheral Nervous System A Oral Administration of this compound B Inhibition of Aminopeptidases A->B C Accumulation of Endogenous Opioids (e.g., Enkephalins) B->C D Activation of Local Opioid Receptors C->D E Reduced Pain Signal Transmission to CNS D->E F Observed Analgesic Effect (Minimal Central Contribution) E->F

Interpretation and Research Implications

The discovery that this compound's analgesic effect is primarily peripheral is highly significant. It suggests a novel, non-central mechanism for pain relief that could circumvent the central side effects (like sedation, respiratory depression, and high addiction potential) associated with classic opioid drugs such as morphine [1]. The observed synergy with morphine is particularly promising for developing combination therapies that enhance pain relief while lowering the required dose of morphine, thereby reducing its adverse effects [1].

It is crucial to distinguish these nervous system effects from this compound's primary investigation as an anticancer agent. Clinical trials evaluating this compound for Acute Myeloid Leukemia (AML) reported toxicities such as cardiac rhythm abnormalities (atrial fibrillation) and increased infectious complications [2]. These are considered systemic adverse events from oncology treatment and are not specifically linked to its mechanism of action on the nervous system.

Knowledge Gaps and Future Research

The current understanding of this compound's effects on the nervous system is limited, representing a significant opportunity for further investigation.

  • Uncertainty in Central Effects: While the analgesic study indicates minimal central action, the full extent of this compound's penetration and activity within the CNS remains uncharacterized [1].
  • Molecular Targets: The specific aminopeptidase enzyme(s) inhibited in the PNS to produce analgesia have not been explicitly identified in the available literature.
  • Clinical Translation: The analgesic findings are from pre-clinical studies. Formal clinical trials in human patients are necessary to confirm the efficacy, safety, and optimal dosing of this compound for pain management.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

406.21038668 Da

Monoisotopic Mass

406.21038668 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KZK563J2UW

Pharmacology

Tosedostat has pleiotropic effects against a range of human tumor cell lines originating from diverse tumor types in vitro and in vivo.
Tosedostat is a proprietary orally bioavailable inhibitor of the M1 family of aminopeptidases with potential antineoplastic activity. Aminopeptidase inhibitor CHR-2797 is converted intracellularly into a poorly membrane-permeable active metabolite (CHR-79888) which inhibits the M1 family of aminopeptidases, particularly puromycin-sensitive aminopeptidase (PuSA), and leukotriene A4 (LTA4) hydrolase; inhibition of these aminopeptidases in tumor cells may result in amino acid deprivation, inhibition of protein synthesis due to a decrease in the intracellular free amino acid pool, an increase in the level of the proapoptotic protein Noxa, and cell death. Noxa is a member of the BH3 (Bcl-2 homology 3)-only subgroup of the proapoptotic Bcl-2 (B-cell CLL/lymphoma 2) protein family.

MeSH Pharmacological Classification

Enzyme Inhibitors

Mechanism of Action

Tosedostat is anti-proliferative agent which induces apoptosis in leukemic cell lines in vitro. The mechanism underlying these anti-cancer actions is unclear, particularly since normal cells are much less sensitive to the agents than transformed cells. It exerts potent anti-proliferative, pro-apoptotic and anti-angiogenic effects in vitro and shows selectivity for transformed over non-transformed cells. It inhibits a number of M1 aminopeptidase enzyme family members in vitro (eg puromycin-sensitive aminopeptidase (PSA), leukotriene A4 hydrolase (LTA4H)).

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Aminopeptidases [EC:3.4.11.-]
ANPEP (CD13) [HSA:290] [KO:K11140]

Other CAS

238750-77-1

Wikipedia

Tosedostat

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1. Aminopeptidase inhibition by the novel agent CHR-2797 (tosedostat) for the therapy of acute myeloid leukemia By Jenkins, Christopher; Hewamana, Saman; Krige, David; Pepper, Chris; Burnett, Alan From Leukemia Research (2011), 35(5), 677-681.
2. Phase I/II clinical study of tosedostat, an inhibitor of aminopeptidases, in patients with acute myeloid leukemia and myelodysplasia By Loewenberg, Bob; Morgan, Gareth; Ossenkoppele, Gert I.; Burnett, Alan K.; Zachee, Pierre; Duehrsen, Ulrich; Dierickx, Daan; Mueller-Tidow, Carsten; Sonneveld, Pieter; Krug, Utz; et al From Journal of Clinical Oncology (2010), 28(28), 4333-4338.
3. A Phase Ib dose-escalation study to evaluate safety and tolerability of the addition of the aminopeptidase inhibitor tosedostat (CHR-2797) to paclitaxel in patients with advanced solid tumours By van Herpen, C. M. L.; Eskens, F. A. L. M.; de Jonge, M.; Desar, I.; Hooftman, L.; Bone, E. A.; Timmer-Bonte, J. N. H.; Verweij, J. From British Journal of Cancer (2010), 103(9), 1362-1368.
4. Quinazoline derivatives and methods of treatment By Tung, Roger From U.S. Pat. Appl. Publ. (2010), US 20100260674 A1 20101014.
5. Surface topographies for non-toxic bioadhesion control By Brennan, Anthony B.; Long, Christopher James; Bagan, Joseph W.; Schumacher, James Frederick; Spiecker, Mark M. From U.S. Pat. Appl. Publ. (2010), US 20100226943 A1 20100909.
6. Starving to succeed By Davenport, Emma L.; Aronson, Lauren I.; Davies, Faith E. From Autophagy (2009), 5(7), 1052-1054.
7. Gene expression biomarkers of aminopeptidase inhibition in tumor-derived cell lines By Krige, David; Drummond, Alan Hastings From PCT Int. Appl. (2009), WO 2009098451 A2 20090813.
8. A First-in-Man Phase I and Pharmacokinetic Study on CHR-2797 (Tosedostat), an Inhibitor of M1 Aminopeptidases, in Patients with Advanced Solid Tumors By Reid, Alison H. M.; Protheroe, Andrew; Attard, Gerhardt; Hayward, Nikki; Vidal, Laura; Spicer, James; Shaw, Heather M.; Bone, Elizabeth A.; Carter, Joanne; Hooftman, Leon; et al From Clinical Cancer Research (2009), 15(15), 4978-4985.
9. Tosedostat: aminopeptidase inhibitor oncolytic By Owen, R. T.; Castaner, R.; Bolos, J. From Drugs of the Future (2009), 34(2), 115-118.
10. Aminopeptidase inhibition as a targeted treatment strategy in myeloma By Moore, Hannah E.; Davenport, Emma L.; Smith, Emma M.; Muralikrishnan, Srikanth; Dunlop, Alan S.; Walker, Brian A.; Krige, David; Drummond, Alan H.; Hooftman, Leon; Morgan, Gareth J.; et al From Molecular Cancer Therapeutics (2009), 8(4), 762-770.
11. Dosing schedules of leukotriene synthesis inhibitors for human therapy By Hermann, David J.; Hartman, Daniel L.; Van Ess, Peter James; Wang, Wenping From PCT Int. Appl. (2008), WO 2009002746 A1 20081231.
12. CHR-2797: An Antiproliferative Aminopeptidase Inhibitor that Leads to Amino Acid Deprivation in Human Leukemic Cells By Krige, David; Needham, Lindsey A.; Bawden, Lindsay J.; Flores, Nicolas; Farmer, Hannah; Miles, Lauren E. C.; Stone, Erica; Callaghan, Juliana; Chandler, Stephen; Clark, Vanessa L.; et al From Cancer Research (2008), 68(16), 6669-6679.
13. Preparation of cytostatic hydroxamic acid derivatives of amino acids By Pearson, Lindsey Ann; Ayscough, Andrew Paul; Huxley, Philip; Drummond, Alan From U.S. (2002), US 6462023 B1 20021008.
14. Antibacterial hydroxamic acid derivatives By Hunter, Michael George; Beckett, Raymond Paul; Clements, Martin John; Whittaker, Mark From PCT Int. Appl. (2000), WO 2000044373 A1 20000803.
15. Hydroxamic acid derivatives as inhibitors of beta-amyloid production By Johnstone, Mandy; Ayscough, Andrew Paul From PCT Int. Appl. (2000), WO 2000009119 A1 20000224.
16. Hydroxamic acid derivatives of amino acids as antiinflammatories By Ayscough, Andrew Paul; Whittaker, Mark From PCT Int. Appl. (1999), WO 9940910 A1 19990819.
17. Aminopeptidase N (CD13) as a target for cancer chemotherapy By Wickstrom Malin; Larsson Rolf; Nygren Peter; Gullbo Joachim From Cancer science (2011), 102(3), 501-8.

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